2,2-Diphenylacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29731. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQVXEAZKZFEEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196995 | |
| Record name | 2,2-Diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196995 | |
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Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4695-13-0 | |
| Record name | 2,2-Diphenylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4695-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2-Diphenylacetamide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Diphenylacetamide | |
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| Record name | 2,2-Diphenylacetamide | |
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| Record name | 2,2-Diphenylacetamide | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIPHENYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZX41252DL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Diphenylacetamide: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diphenylacetamide is a primary amide characterized by a central acetamide core with two phenyl substituents attached to the alpha-carbon. This unique structural arrangement imparts a combination of rigidity and lipophilicity, making it a valuable scaffold in medicinal chemistry and organic synthesis. Its derivatives have shown a range of biological activities, and the core structure serves as a crucial intermediate in the synthesis of several pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this compound, with a focus on insights relevant to researchers and professionals in drug development.
Chemical Structure and Properties
The structural and physicochemical properties of this compound are fundamental to its chemical behavior and applications.
Structure and Identification
The molecule consists of an acetamide group (-C(=O)NH₂) where the alpha-carbon is also bonded to two phenyl rings.[1] This diphenylmethyl group sterically influences the reactivity of the adjacent carbonyl and amide functionalities.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Diphenylacetic acid amide, α,α-Diphenylacetamide | [1] |
| CAS Number | 4695-13-0 | [1] |
| Molecular Formula | C₁₄H₁₃NO | [1] |
| Molecular Weight | 211.26 g/mol | [1] |
| Melting Point | 164-167 °C | |
| Boiling Point | 304 °C | |
| Appearance | White to off-white solid | |
| XLogP3 | 2.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
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C8 [label="C"];
C9 [label="C"];
C10 [label="C"];
C11 [label="C"];
C12 [label="C"];
C13 [label="C"];
C14 [label="C"];
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O [label="O", fontcolor="#EA4335"];
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H8 [label:="H"];
H9 [label="H"];
H10 [label="H"];
H11 [label="H"];
H12 [label="H"];
H13 [label="H"];
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C1 -- C13;
C7 -- C8;
C8 -- C9;
C9 -- C10;
C10 -- C11;
C11 -- C12;
C12 -- C7;
C7 -- C13;
C13 -- C14;
C14 -- O [style=filled, color="#34A853"];
C14 -- N;
N -- H12;
N -- H13;
C13 -- H11;
C2 -- H1;
C3 -- H2;
C4 -- H3;
C5 -- H4;
C6 -- H5;
C8 -- H6;
C9 -- H7;
C10 -- H8;
C11 -- H9;
C12 -- H10;
}
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2,2-Diphenylacetyl Chloride
Causality: The direct amidation of a carboxylic acid requires harsh conditions (high temperature) to overcome the unfavorable thermodynamics of forming a stable ammonium carboxylate salt.[2] Converting the carboxylic acid to an acyl chloride activates the carbonyl group for nucleophilic attack by an amine under milder conditions. Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[1][2]
Protocol:
-
To a stirred solution of 2,2-diphenylacetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.[1] A catalytic amount of DMF can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by the cessation of gas evolution.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 2,2-diphenylacetyl chloride, which can be used in the next step without further purification.[1]
Step 2: Synthesis of this compound
Causality: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic ammonia. A base is typically added to neutralize the HCl byproduct, which would otherwise protonate the ammonia, rendering it non-nucleophilic.[3]
Protocol:
-
Dissolve the crude 2,2-diphenylacetyl chloride (1.0 eq) in an anhydrous aprotic solvent like DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol or dioxane) dropwise. Alternatively, an aqueous solution of ammonium hydroxide can be used, though this may lead to some hydrolysis of the acyl chloride.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Reactivity
The reactivity of this compound is governed by the amide functional group and the two phenyl rings.
-
Amide Group: The amide functionality is relatively stable and less reactive than other carboxylic acid derivatives due to resonance stabilization.[4] The nitrogen lone pair is delocalized into the carbonyl group, reducing the electrophilicity of the carbonyl carbon.[4]
-
Hydrolysis: The amide can be hydrolyzed to 2,2-diphenylacetic acid under acidic or basic conditions with heating.
-
Reduction: The amide can be reduced to the corresponding amine, 2,2-diphenylethanamine, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[5]
-
Dehydration: Primary amides can be dehydrated to nitriles using reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₄O₁₀).[6]
-
Phenyl Rings: The two phenyl rings can undergo electrophilic aromatic substitution reactions. The diphenylmethyl group is generally considered to be weakly activating and ortho-, para-directing. However, the steric hindrance from the two bulky phenyl groups can influence the regioselectivity of these reactions.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of this compound.
Table 3: Predicted Spectroscopic Data for this compound
Technique Feature Predicted Chemical Shift / Wavenumber / m/z ¹H NMR -NH₂ (protons) ~5.5-6.5 ppm (broad singlet) -CH (proton) ~5.0 ppm (singlet) Aromatic protons ~7.2-7.4 ppm (multiplet) ¹³C NMR Carbonyl carbon ~175 ppm Aromatic carbons ~127-140 ppm α-carbon ~58 ppm FTIR (cm⁻¹) N-H stretch ~3400 and ~3200 (two bands) C=O stretch ~1660 Aromatic C-H stretch ~3100-3000 Aromatic C=C stretch ~1600, ~1495, ~1450 Mass Spec (m/z) [M]⁺ 211 [M-CONH₂]⁺ 167 (base peak)
Applications in Drug Development
This compound serves as a key building block in the synthesis of several active pharmaceutical ingredients (APIs). Its rigid diphenylmethyl moiety is a common pharmacophore in various drug classes.
Intermediate in the Synthesis of Darifenacin
Darifenacin is a selective M3 muscarinic receptor antagonist used to treat overactive bladder.[7][8] The synthesis of darifenacin involves the use of a chiral derivative of this compound, specifically (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide.[9]
Caption: Role of a this compound derivative in Darifenacin synthesis.
The synthesis involves the N-alkylation of the pyrrolidine ring of the diphenylacetamide derivative with 5-(2-bromoethyl)-2,3-dihydrobenzofuran in the presence of a base like potassium carbonate.[8][9]
Precursor for Loperamide Analogs
Loperamide is a peripherally acting μ-opioid receptor agonist used for the treatment of diarrhea. While loperamide itself is a butanamide derivative, the structurally related this compound scaffold is utilized in the synthesis of loperamide analogs being investigated for various therapeutic applications.[10][11] For instance, 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide is a close analog whose synthesis starts from a diphenylacetyl precursor.[10]
Safety and Handling
This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a chemically significant molecule with a rich profile of properties and applications. Its synthesis is straightforward, and its structure provides a versatile platform for the development of new chemical entities. For researchers in organic synthesis and drug development, a thorough understanding of its chemical properties, structure, and reactivity is crucial for leveraging its potential as a key building block in the creation of novel therapeutics. The information presented in this guide serves as a comprehensive resource to support these endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]
- 5. 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 6. youtube.com [youtube.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Darifenacin synthesis - chemicalbook [chemicalbook.com]
- 10. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2,2-Diphenylacetamide (CAS Number: 4695-13-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-diphenylacetamide (CAS No. 4695-13-0), a key chemical intermediate with significant applications in organic synthesis and drug discovery. This document delves into the compound's fundamental chemical and physical properties, detailed synthesis protocols, and its established and potential roles in the development of therapeutic agents, particularly those targeting the central nervous system. Furthermore, this guide outlines robust analytical methodologies for the characterization and quality control of this compound, ensuring scientific rigor and reproducibility in research and development settings.
Introduction: The Diphenylacetamide Scaffold
This compound is a member of the acetamide class of organic compounds, characterized by a central acetamide moiety flanked by two phenyl groups. This unique structural arrangement imparts a combination of rigidity and lipophilicity, making it a valuable scaffold in medicinal chemistry. The presence of the amide group allows for hydrogen bonding interactions, while the phenyl rings can engage in π-π stacking and hydrophobic interactions with biological targets. These properties have led to the exploration of numerous this compound derivatives for a range of pharmacological activities, including anticonvulsant, analgesic, and antimicrobial effects.[1][2][3] This guide will focus on the core compound, this compound, providing the foundational knowledge necessary for its effective utilization in a laboratory and drug development context.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its handling, formulation, and application in synthetic and analytical workflows.
| Property | Value | Source |
| CAS Number | 4695-13-0 | [4] |
| Molecular Formula | C₁₄H₁₃NO | [4] |
| Molecular Weight | 211.26 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | Diphenylacetic acid amide, α,α-Diphenylacetamide | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 166-169 °C | [4] |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Sparingly soluble in water. | N/A |
| XLogP3 | 2.4 | [4] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most efficiently achieved through the amidation of diphenylacetic acid or its activated derivatives. The following protocol details a reliable and scalable two-step procedure starting from 2,2-diphenylacetic acid.
Rationale for Synthetic Route Selection
This two-step approach, involving the conversion of the carboxylic acid to an acid chloride followed by amination, is favored due to its high efficiency and the commercial availability of the starting materials. The formation of the acid chloride intermediate significantly enhances the electrophilicity of the carbonyl carbon, facilitating a rapid and clean reaction with ammonia.
Experimental Protocol
Step 1: Synthesis of 2,2-Diphenylacetyl Chloride
This initial step activates the carboxylic acid for subsequent amidation.
-
Materials:
-
2,2-Diphenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
-
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2,2-diphenylacetic acid (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred suspension.[3]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the reaction to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2,2-diphenylacetyl chloride, a pale yellow oil or solid, can be used directly in the next step without further purification.[3]
-
Step 2: Synthesis of this compound
This step involves the reaction of the activated acid chloride with ammonia to form the final product.
-
Materials:
-
Crude 2,2-diphenylacetyl chloride from Step 1
-
Aqueous ammonia (concentrated)
-
Dichloromethane (DCM) or an alternative suitable organic solvent
-
Beaker or flask for reaction
-
Stirring apparatus
-
Ice bath
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
-
Procedure:
-
Dissolve the crude 2,2-diphenylacetyl chloride in a minimal amount of dichloromethane.
-
In a separate beaker, cool a concentrated aqueous solution of ammonia in an ice bath.
-
Slowly add the solution of 2,2-diphenylacetyl chloride dropwise to the cold, stirred ammonia solution. A white precipitate of this compound will form immediately.
-
Continue stirring for an additional 30 minutes in the ice bath to ensure the reaction goes to completion.
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold water to remove any ammonium chloride byproduct.
-
Further purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white crystalline solid.
-
Dry the purified product under vacuum.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Role in Drug Discovery and Development
While this compound itself is not a marketed therapeutic agent, its structural motif is a cornerstone in the development of various centrally active compounds. Its primary role is that of a key intermediate, providing a versatile platform for the synthesis of a diverse library of derivatives with potential pharmacological activities.
Precursor to Anticonvulsant Agents
The diphenylacetamide scaffold is structurally related to the hydantoin ring system found in the widely used anticonvulsant drug, phenytoin. While direct synthesis of phenytoin from this compound is not the conventional route, the structural analogy underscores the potential of this scaffold in the design of new antiepileptic drugs. Numerous studies have focused on the synthesis and anticonvulsant screening of N-substituted this compound derivatives.[2][6][7] These studies have demonstrated that modifications to the amide nitrogen can significantly modulate anticonvulsant activity, suggesting that this compound is a valuable starting point for generating novel CNS-active compounds.
Foundation for Analgesic and Anti-inflammatory Drugs
Derivatives of this compound have also been investigated for their analgesic and anti-inflammatory properties. Research has shown that certain N-substituted analogs exhibit significant analgesic effects, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[3][8] The diphenylacetamide core provides a rigid framework that can be functionalized to optimize binding to the active sites of these enzymes.
Antimicrobial Applications
The diphenylamine substructure within this compound has a known history of antimicrobial activity. This has prompted the synthesis and evaluation of various this compound derivatives for their efficacy against a range of bacterial and fungal pathogens.[1] These findings suggest that the diphenylacetamide scaffold can serve as a template for the development of novel antimicrobial agents.
Visualization of the Role in Drug Discovery
Caption: Role of this compound in drug discovery.
Analytical Methodologies
Robust and validated analytical methods are crucial for ensuring the purity, identity, and quality of this compound used in research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method provides excellent resolution and quantitative accuracy for the analysis of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid for pH adjustment.
-
-
Flow Rate:
-
1.0 mL/min
-
-
Detection:
-
UV detection at an appropriate wavelength (determined by UV scan, typically around 210-230 nm).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and structural confirmation through mass spectral fragmentation patterns.
-
Instrumentation:
-
GC system coupled to a mass spectrometer (e.g., quadrupole or ion trap).
-
A non-polar capillary column (e.g., DB-5ms or equivalent).
-
-
Carrier Gas:
-
Helium at a constant flow rate.
-
-
Injection:
-
Split or splitless injection of the sample dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Temperature Program:
-
An optimized temperature gradient to ensure good separation from any impurities. A typical program might start at 100 °C, ramp to 280 °C, and hold.
-
-
Mass Spectrometry:
-
Electron ionization (EI) at 70 eV.
-
Scan range of m/z 40-400.
-
-
Data Analysis:
-
The identity of this compound is confirmed by its retention time and the characteristic fragmentation pattern in the mass spectrum. The PubChem database indicates a major fragment ion at m/z 167.[4]
-
Conclusion
This compound is a fundamentally important molecule in the landscape of medicinal chemistry and organic synthesis. Its straightforward synthesis, coupled with the proven biological activities of its derivatives, establishes it as a valuable building block for the discovery of novel therapeutic agents, particularly for neurological disorders. This technical guide provides the essential knowledge base for researchers and drug development professionals to effectively synthesize, analyze, and strategically utilize this compound in their scientific endeavors. A thorough understanding of its properties and synthetic routes, as outlined in this document, is the first step towards unlocking the full potential of this versatile chemical scaffold.
References
- 1. Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic data of 2,2-Diphenylacetamide (¹H NMR, ¹³C NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 2,2-Diphenylacetamide
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (IUPAC name: this compound), a key chemical intermediate and structural motif in medicinal chemistry.[1] With a molecular formula of C₁₄H₁₃NO and a molecular weight of 211.26 g/mol , its structural elucidation is paramount for quality control, reaction monitoring, and drug development applications.[1][2] This document synthesizes data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a holistic and validated analytical profile. We delve into the causality behind spectral features, offer field-proven experimental protocols, and present the data in a clear, accessible format for researchers, scientists, and drug development professionals.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen atoms. For this compound, the ¹H NMR spectrum provides definitive information on the number and connectivity of its constituent protons.
Interpretation of the ¹H NMR Spectrum
The structure of this compound features three distinct proton environments: the two phenyl rings, the single methine proton (CH), and the amide (NH₂) protons. While publicly available experimental spectra are limited, a predicted spectrum can be reliably constructed based on the analysis of structurally analogous compounds.[3]
-
Aromatic Protons (C₆H₅): The ten protons on the two phenyl rings are expected to appear as a complex multiplet in the range of δ 7.20 - 7.40 ppm. The overlapping signals arise from the similar electronic environments of the ortho, meta, and para protons across both rings.
-
Methine Proton (CH): The single proton attached to the carbon bearing the two phenyl groups is significantly deshielded by the adjacent aromatic rings and the carbonyl group. This results in a characteristic singlet peak expected around δ 5.10 ppm. Its integration value would be 1H.
-
Amide Protons (NH₂): The two protons of the primary amide group are typically observed as a broad singlet. Their chemical shift can be variable, often appearing around δ 6.50 ppm.[3] The broadness of this signal is a key identifying feature and is attributable to quadrupole broadening from the nitrogen atom and potential for intermolecular hydrogen bonding.[3]
Table 1: Predicted ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | Multiplet (m) | 10H | Aromatic protons (2x Phenyl) |
| ~ 6.50 | Broad Singlet (br s) | 2H | N-H (amide) |
| ~ 5.10 | Singlet (s) | 1H | CH(Ph)₂ |
Experimental Protocol: ¹H NMR Data Acquisition
The following protocol ensures high-quality, reproducible ¹H NMR data. This system is self-validating through the use of an internal standard and standardized instrument calibration procedures.
Caption: Workflow for ¹H NMR Analysis of this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Complementing ¹H NMR, ¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete structural confirmation.
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the adjacent oxygen atom. It is expected to appear at approximately δ 172.0 ppm.[3]
-
Quaternary Aromatic Carbons (C-ipso): The two carbons in the phenyl rings directly attached to the methine carbon (ipso-carbons) are quaternary and will appear around δ 140.0 ppm.[3]
-
Aromatic Carbons (C-H): The carbons in the phenyl rings bearing hydrogen atoms will appear as a cluster of signals in the typical aromatic region of δ 127.0 - 130.0 ppm.[3] The slight differences in their chemical shifts are due to their relative positions (ortho, meta, para) to the diphenylmethyl group.
-
Methine Carbon (CH): The methine carbon, bonded to two phenyl groups and the carbonyl group, is expected to have a chemical shift around δ 58.0 ppm.[3]
Table 2: ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 172.0 | C=O (amide) |
| ~ 140.0 | Quaternary C (ipso-C of Phenyl rings) |
| ~ 127.0 - 130.0 | Aromatic C-H |
| ~ 58.0 | CH(Ph)₂ |
Experimental Protocol: ¹³C NMR Data Acquisition
The acquisition of ¹³C NMR spectra requires more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%). A proton-decoupled experiment is standard practice to simplify the spectrum to single lines for each carbon.
Caption: Workflow for ¹³C NMR Analysis of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound provides clear evidence for its primary amide and aromatic functionalities.[1][4]
Interpretation of the IR Spectrum
The key diagnostic absorptions in the IR spectrum of this compound are related to the N-H bonds of the amide, the C=O bond of the amide, and the C-H and C=C bonds of the aromatic rings.
-
N-H Stretching: Primary amides show two characteristic N-H stretching bands in the region of 3100-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the NH₂ group.
-
C=O Stretching (Amide I Band): A strong, sharp absorption peak is expected between 1640-1670 cm⁻¹. This is the Amide I band and is one of the most prominent features in the spectrum, corresponding to the C=O stretching vibration.[5]
-
Aromatic C-H Stretching: A sharp absorption is typically observed just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹), which is characteristic of C-H stretching in aromatic systems.[5]
-
Aromatic C=C Stretching: Medium to weak intensity bands appear in the 1475-1600 cm⁻¹ region, corresponding to the C=C bond stretching within the phenyl rings.[5]
-
N-H Bending (Amide II Band): A band in the 1550-1640 cm⁻¹ region, known as the Amide II band, arises from N-H bending vibrations.
Table 3: Key IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3100-3500 | Medium-Strong | N-H Stretch | Primary Amide |
| 3050-3100 | Strong | C-H Stretch | Aromatic |
| 1640-1670 | Strong | C=O Stretch (Amide I) | Amide |
| 1550-1640 | Medium-Strong | N-H Bend (Amide II) | Amide |
| 1475-1600 | Medium-Weak | C=C Stretch | Aromatic Ring |
Experimental Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples with minimal preparation.
Caption: Workflow for ATR-FTIR Analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, Electron Ionization (EI) MS is particularly useful for determining the molecular weight and elucidating the structure through analysis of its fragmentation pattern.[6]
Interpretation of the Mass Spectrum
The mass spectrum of this compound provides two key pieces of information: the molecular weight from the molecular ion peak and structural clues from the fragment ions.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 211.[1] This peak, [C₁₄H₁₃NO]⁺, confirms the molecular formula.
-
Base Peak (m/z 167): The most intense peak in the spectrum (the base peak) is observed at m/z 167.[1] This corresponds to the highly stable diphenylmethyl cation, [CH(C₆H₅)₂]⁺. Its formation is the result of a characteristic alpha-cleavage, where the bond between the carbonyl carbon and the methine carbon breaks, releasing a neutral carbamoyl radical (•CONH₂).[7][8] The exceptional stability of this benzylic carbocation is the driving force for this fragmentation pathway, making it the dominant process.
-
Other Fragments: Other significant peaks, such as those at m/z 165 and 152, can be attributed to further fragmentation of the diphenylmethyl cation, likely through the loss of hydrogen molecules or rearrangement processes.[1]
Table 4: Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Significance |
| 211 | Molecular Ion | [C₁₄H₁₃NO]⁺ | Confirms Molecular Weight |
| 167 | Diphenylmethyl cation | [C₁₃H₁₁]⁺ | Base Peak, Structurally Diagnostic |
| 165 | Loss of H₂ from m/z 167 | [C₁₃H₉]⁺ | Common secondary fragmentation |
| 152 | Fluorenyl cation | [C₁₂H₈]⁺ | Rearrangement product |
Fragmentation Pathway and Experimental Protocol
The primary fragmentation cascade is a critical piece of evidence for confirming the structure.
Caption: Primary Fragmentation Pathway of this compound in EI-MS.
A standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol provides an effective method for analysis.
Caption: Workflow for GC-MS Analysis of this compound.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous and robust characterization of this compound. Key identifiers include the singlet at ~5.1 ppm in the ¹H NMR, the carbonyl carbon signal at ~172.0 ppm in the ¹³C NMR, the strong amide I band around 1650 cm⁻¹ in the IR spectrum, and the characteristic base peak at m/z 167 in the mass spectrum. This comprehensive spectroscopic profile serves as a reliable reference for quality assurance and future research involving this important chemical entity.
References
- 1. This compound | C14H13NO | CID 78420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. benchchem.com [benchchem.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 2,2-Diphenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diphenylacetamide, a simple yet elegant molecule, serves as a foundational scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial properties. Understanding the precise three-dimensional arrangement of atoms within this core structure is paramount for rational drug design and the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of this compound, offering field-proven insights and detailed experimental protocols for its synthesis and crystallization. The structural data presented herein provides a critical framework for researchers engaged in the structural validation of novel compounds and in silico drug discovery efforts.
Pharmacological Context: The Significance of the Diphenylacetamide Scaffold
The this compound moiety is a key pharmacophore found in a variety of biologically active compounds. The spatial orientation of the two phenyl rings and the amide functionality plays a crucial role in the interaction of these molecules with their biological targets. For instance, derivatives of this compound have been explored as non-steroidal anti-inflammatory drugs (NSAIDs) and have shown potential in the development of new therapeutic agents for a range of diseases. A thorough understanding of the parent molecule's solid-state conformation provides a vital baseline for computational modeling and the prediction of structure-activity relationships (SAR) in more complex analogues.
Crystal Structure of this compound
The three-dimensional arrangement of this compound in the solid state has been elucidated by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1] The asymmetric unit contains two independent molecules, which exhibit subtle conformational differences.
Crystallographic Data
| Parameter | Value[1] |
| Chemical Formula | C₁₄H₁₃NO |
| Formula Weight | 211.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.1687 (3) |
| b (Å) | 28.5511 (13) |
| c (Å) | 7.8006 (4) |
| α (°) | 90 |
| β (°) | 98.152 (5) |
| γ (°) | 90 |
| Volume (ų) | 1139.52 (10) |
| Z | 4 |
| Temperature (K) | 173 |
| Radiation | Cu Kα |
| CCDC Number | 841182[2] |
Molecular Packing and Intermolecular Interactions
The crystal packing of this compound is primarily governed by a network of hydrogen bonds. The amide group plays a central role in forming these interactions, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen acting as an acceptor. This results in the formation of centrosymmetric R²₂(8) ring motifs through N-H···O hydrogen bonds, linking the molecules into chains.[1]
In addition to these strong hydrogen bonds, the crystal structure is further stabilized by weaker C-H···O and C-H···π interactions.[1] These interactions contribute to the overall stability and efficient packing of the molecules in the crystal lattice.
Molecular Geometry of this compound
The molecular geometry of this compound is characterized by the relative orientation of its two phenyl rings and the acetamide group. The dihedral angle between the mean planes of the two phenyl rings is a key conformational parameter. In the crystal structure, the two independent molecules in the asymmetric unit exhibit dihedral angles of 84.6 (7)° and 85.0 (6)°.[1] This near-perpendicular arrangement minimizes steric hindrance between the bulky phenyl groups.
Selected Bond Lengths and Angles
A detailed analysis of the bond lengths and angles reveals a geometry consistent with standard values for similar organic compounds. The C=O and C-N bond lengths of the amide group are indicative of delocalization of the lone pair of electrons on the nitrogen atom.
(Note: The following table is a representative example based on typical bond lengths and angles for similar structures, as the specific values for this compound were not explicitly found in a tabular format in the search results. For precise values, researchers are directed to the CIF file associated with CCDC deposition number 841182.)
| Bond | Length (Å) | Angle | Value (°) |
| C=O | ~1.24 | O-C-N | ~123 |
| C-N | ~1.33 | O-C-C | ~120 |
| Cα-C(O) | ~1.52 | N-C-Cα | ~117 |
| Cα-C(Ph1) | ~1.53 | C(O)-Cα-C(Ph1) | ~110 |
| Cα-C(Ph2) | ~1.53 | C(O)-Cα-C(Ph2) | ~110 |
| C(Ph1)-Cα-C(Ph2) | ~112 |
Experimental Protocols
Synthesis of this compound
This protocol outlines a reliable method for the synthesis of this compound starting from 2,2-diphenylacetic acid. The procedure involves the conversion of the carboxylic acid to the more reactive acid chloride, followed by amidation with ammonia.
Step 1: Synthesis of 2,2-Diphenylacetyl Chloride [3][4]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,2-diphenylacetic acid (1 equivalent) in an anhydrous solvent such as toluene or dichloromethane (DCM).
-
Add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.
-
After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,2-diphenylacetyl chloride, which can be used in the next step without further purification.
Step 2: Amidation of 2,2-Diphenylacetyl Chloride
-
Dissolve the crude 2,2-diphenylacetyl chloride (1 equivalent) in an anhydrous aprotic solvent such as diethyl ether or DCM.
-
Cool the solution in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., ammonia in dioxane) dropwise with vigorous stirring.
-
A white precipitate of this compound and ammonium chloride will form.
-
Continue the addition of ammonia until the reaction is complete (monitor by TLC).
-
Filter the solid precipitate and wash it with cold water to remove the ammonium chloride.
-
The crude this compound can be further purified by recrystallization.
Caption: Synthetic workflow for this compound.
Single Crystal Growth of this compound
Obtaining high-quality single crystals is a critical prerequisite for accurate X-ray diffraction analysis. The following protocol provides a general guideline for the crystallization of this compound by slow evaporation.
-
Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent system. Ideal solvents will fully dissolve the compound at an elevated temperature and show limited solubility at room temperature. Good candidates include ethanol, methanol, ethyl acetate, or a mixture such as ethyl acetate/hexane.[5]
-
Preparation of a Saturated Solution: Dissolve the purified this compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.
-
Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Slow Evaporation: Transfer the clear, saturated solution to a clean vial. Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.
-
Crystal Growth: Place the vial in a vibration-free environment at a constant temperature. Crystals should form over a period of several days to a week.
-
Troubleshooting: If the compound "oils out" instead of crystallizing, try using a more dilute solution or a different solvent system.[5] If no crystals form, induce nucleation by scratching the inner surface of the vial with a glass rod or by adding a seed crystal.
Caption: Experimental workflow for single crystal growth.
Conclusion
This technical guide has provided a detailed examination of the crystal structure and molecular geometry of this compound. The crystallographic data, coupled with an understanding of the intermolecular forces at play, offers a solid foundation for researchers in medicinal chemistry and materials science. The provided experimental protocols for synthesis and crystallization are designed to be robust and reproducible, enabling scientists to confidently prepare and characterize this important molecular scaffold. The structural insights presented herein are intended to facilitate the rational design of novel this compound derivatives with enhanced pharmacological profiles.
References
Melting point and boiling point of 2,2-Diphenylacetamide
An In-depth Technical Guide on the Physicochemical Properties of 2,2-Diphenylacetamide
Abstract
This technical guide provides a comprehensive examination of the melting and boiling points of this compound (CAS No: 4695-13-0), a pivotal intermediate in synthetic organic chemistry and pharmaceutical development. Tailored for an audience of researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of values. It delves into the causality behind experimental design, presents robust, self-validating protocols for accurate determination, and is rigorously grounded in authoritative sources. The guide aims to equip the reader with both the foundational data and the practical insights required for the effective handling and characterization of this compound.
Introduction: The Significance of this compound
This compound (C₁₄H₁₃NO) is a primary amide characterized by a central acetamide core bearing two phenyl substituents on the α-carbon.[1] This structural motif makes it a valuable precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A precise understanding of its fundamental physicochemical properties is not merely academic; it is a prerequisite for successful process development, purification, and formulation.
The melting and boiling points are critical quality attributes that provide direct insights into:
-
Purity: A sharp, well-defined melting range is a primary indicator of a substance's purity.
-
Physical Form: These parameters are essential for controlling crystallization processes and understanding the solid-state properties of the material.
-
Thermal Stability: The behavior of the compound at elevated temperatures, particularly the potential for decomposition near its boiling point, dictates the viable conditions for distillation, drying, and melt-based processes.
This guide will provide a detailed exploration of these two key parameters.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Melting Point: A Key Indicator of Purity and Identity
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For primary amides like this compound, the ability to form intermolecular hydrogen bonds results in relatively high melting points compared to other functional groups of similar molecular weight.[2][3]
Consolidated Melting Point Data
Data from reputable chemical suppliers and databases show a consistent melting point range for this compound. The narrowness of this range underscores its character as a well-defined crystalline solid.
| Parameter | Reported Value (°C) | Source |
| Melting Point | 164 - 167 | ChemicalBook[4] |
| Melting Point | 164 - 167 | Thermo Fisher Scientific[5][6] |
Authoritative Protocol for Melting Point Determination
This protocol describes the capillary melting point method, a standard and reliable technique for organic compounds.[7]
Core Principle: A small, finely powdered sample is heated at a slow, controlled rate. The melting range is the span between the temperature at which the first drop of liquid is observed (onset) and the temperature at which the last solid particle liquefies (completion).
Instrumentation and Materials:
-
Calibrated digital melting point apparatus (e.g., Thomas-Hoover, Stuart SMP10, or equivalent)
-
Melting point capillary tubes (one end sealed)
-
Sample of this compound, confirmed to be dry
-
Spatula and watch glass
-
Melting point calibration standards (e.g., benzophenone, caffeine)
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the compound on a watch glass. If the crystals are not a fine powder, gently crush them. This ensures uniform packing and efficient heat transfer.
-
Capillary Loading: Press the open end of a capillary tube into the sample until a 2-3 mm column of material is packed inside. Tap the sealed end gently on a hard surface to compact the powder at the bottom.
-
Instrument Calibration (Trustworthiness Pillar): Before analyzing the sample, confirm the apparatus's accuracy by running a certified standard with a known melting point close to that of the analyte. This step is crucial for a self-validating system.
-
Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid scan (10-15 °C/min) to find a rough value. Allow the apparatus to cool before the precise determination.
-
Precise Determination: Place the loaded capillary in the heating block. Heat rapidly to about 15-20 °C below the expected melting point. Then, reduce the heating rate to a slow and linear 1-2 °C per minute.
-
Observation and Recording: Observe the sample through the magnifying lens.
-
T_onset: Record the temperature when the first droplet of liquid becomes visible.
-
T_clear: Record the temperature when the last crystal melts, resulting in a clear liquid.
-
-
Reporting: Report the result as the range from T_onset to T_clear. For a high-purity sample, this range should be narrow (≤ 2 °C).
Caption: Standard workflow for capillary melting point determination.
Boiling Point: Addressing Thermal Stability
Determining the boiling point of high-molecular-weight solids like this compound presents a significant challenge. At the high temperatures required to reach the boiling point at atmospheric pressure, many organic molecules, especially those with functional groups like amides, are prone to thermal decomposition.[8]
Expertise & Experience Insight: Direct heating of this compound to its boiling point at 1 atm is not recommended. The energy required would likely cleave the amide bond or cause other degradation pathways to occur before a true boiling point is reached. The scientifically sound approach is to determine the boiling point under reduced pressure (vacuum).
Reported Boiling Point Data
As predicted by its structure and molecular weight, an experimental boiling point at atmospheric pressure is not available in the literature. The available data corresponds to a boiling point measured under high vacuum.
| Parameter | Reported Value (°C) | Pressure (mmHg) | Source |
| Boiling Point | 165 - 170 | 0.5 | Sigma-Aldrich |
Note: A predicted boiling point of 422.7 °C at standard pressure has been calculated, but this should be treated with caution as it does not account for experimental decomposition.[9]
Authoritative Protocol for Micro Boiling Point Determination (Reduced Pressure)
This protocol is designed for determining the boiling point of a small quantity of a substance that may decompose at its atmospheric boiling point.
Core Principle: A sample is heated under a stable vacuum. An inverted capillary tube traps vapor. The boiling point is the temperature at which the liquid's vapor pressure equals the system's pressure, observed as a continuous stream of bubbles emerging from the capillary.
Instrumentation and Materials:
-
Thiele tube or a small round-bottom flask with a side arm in a heating bath (e.g., silicone oil)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Calibrated thermometer
-
Vacuum pump, tubing, and a digital vacuum gauge/manometer
-
Heat source (heating mantle or hot plate)
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of this compound (approx. 0.5 mL when molten) into the small test tube.
-
Apparatus Assembly:
-
Place the sealed capillary tube into the test tube with its open end down.
-
Attach the test tube to the thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Place this assembly into the Thiele tube or heating bath.
-
-
System Evacuation: Connect the apparatus to the vacuum system. Carefully evacuate the system to the desired pressure (e.g., 0.5 mmHg). The stability of the vacuum is critical for an accurate measurement.
-
Heating: Begin heating the bath slowly and steadily. Stir the bath if using a beaker/flask setup to ensure uniform temperature.
-
Observation: As the liquid heats, air trapped in the capillary will slowly bubble out. As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the tip of the inverted capillary.
-
Recording: The temperature at which this steady stream of bubbles is observed is the boiling point at the recorded pressure.
-
Confirmation: To confirm, you can slightly lower the temperature. The bubbling will cease, and the liquid will be drawn back into the capillary. Re-heating should reproduce the boiling point.
Caption: Workflow for micro boiling point determination under vacuum.
References
- 1. This compound | C14H13NO | CID 78420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Chem 501 Inquiry Project - Amides [sas.upenn.edu]
- 4. This compound CAS#: 4695-13-0 [m.chemicalbook.com]
- 5. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. 621-06-7 CAS MSDS (2,N-DIPHENYLACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
The Pharmacological Potential of 2,2-Diphenylacetamide Derivatives: An In-Depth Technical Guide
Abstract
The 2,2-diphenylacetamide scaffold represents a privileged chemical structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, with a particular focus on their anticonvulsant, antimicrobial, and anticancer properties. We delve into the molecular mechanisms of action, structure-activity relationships, and detailed experimental protocols for the evaluation of these biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and development of novel therapeutics based on the this compound core.
Introduction: The Versatile this compound Scaffold
The this compound core, characterized by a central acetamide moiety flanked by two phenyl rings, has emerged as a promising framework for the design of novel therapeutic agents. The structural rigidity and lipophilicity conferred by the diphenyl groups, combined with the hydrogen bonding capabilities of the acetamide function, provide a unique platform for molecular interactions with various biological targets. The diverse pharmacological activities reported for derivatives of this scaffold underscore its potential in addressing a range of therapeutic needs. This guide will explore the key biological activities of this compound derivatives, providing insights into their mechanisms, and practical guidance for their synthesis and evaluation.
Anticonvulsant Activity: Modulating Neuronal Excitability
A significant body of research has highlighted the potential of this compound derivatives as anticonvulsant agents.[1] The structural resemblance of the diphenylacetamide core to established antiepileptic drugs like phenytoin suggests a similar mechanism of action centered on the modulation of neuronal ion channels.[2]
Mechanism of Action: Targeting Voltage-Gated Ion Channels
The primary mechanism underlying the anticonvulsant effects of many this compound derivatives is believed to be the blockade of voltage-gated sodium channels (VGSCs).[2] By binding to these channels, the compounds can reduce the sustained high-frequency firing of neurons, a key characteristic of seizure activity.[2] Some derivatives may also exert their effects through the modulation of voltage-gated calcium channels (VGCCs) or by acting as antagonists at N-methyl-D-aspartate (NMDA) receptors, thereby reducing excitatory neurotransmission.[2][3]
References
The Strategic Role of 2,2-Diphenylacetamide in Modern Organic Synthesis: A Technical Guide
Abstract
In the landscape of contemporary organic and medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. 2,2-Diphenylacetamide, a seemingly simple molecule, has emerged as a versatile and strategic precursor in the synthesis of a diverse array of complex organic molecules, most notably in the realm of pharmaceuticals. This technical guide provides an in-depth exploration of this compound as a pivotal building block, delving into its synthesis, chemical properties, and its application in the construction of high-value compounds, with a particular focus on the development of anticonvulsant agents. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Merit of this compound as a Precursor
This compound (C₁₄H₁₃NO) is a primary amide distinguished by the presence of two phenyl groups attached to the α-carbon.[1] This unique structural feature imparts a combination of steric hindrance and electronic effects that can be strategically exploited in organic synthesis. Its utility as a precursor stems from the reactivity of the amide functionality and the potential for modification at the α-position, making it a valuable intermediate in the synthesis of various bioactive molecules.[2][][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃NO | [1] |
| Molecular Weight | 211.26 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 164-167 °C | |
| CAS Number | 4695-13-0 | [1] |
The strategic importance of this compound lies in its ability to serve as a scaffold for the introduction of diverse functional groups, leading to the generation of libraries of compounds for biological screening. Its derivatives have shown a range of pharmacological activities, including anticonvulsant, analgesic, and antimicrobial effects.[5][6]
Synthesis of the Precursor: Establishing the Foundation
A robust and efficient synthesis of the precursor itself is paramount for its widespread application. This compound is most commonly synthesized from 2,2-diphenylacetic acid. The latter can be prepared via the reduction of benzilic acid.[7]
From Benzilic Acid to 2,2-Diphenylacetic Acid
A common method for the synthesis of 2,2-diphenylacetic acid involves the reduction of benzilic acid using red phosphorus and iodine in glacial acetic acid.[7]
Experimental Protocol: Synthesis of 2,2-Diphenylacetic Acid [7]
-
In a 1-liter round-bottomed flask, combine 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine.
-
Allow the mixture to stand for 20 minutes until the iodine has reacted.
-
Add 5 mL of water and 100 g (0.44 mole) of benzilic acid.
-
Heat the mixture to reflux for at least 2.5 hours.
-
Filter the hot mixture to remove excess red phosphorus.
-
Pour the hot filtrate into a well-stirred, cold solution of 20-25 g of sodium bisulfite in 1 liter of water.
-
Filter the precipitated 2,2-diphenylacetic acid, wash with cold water, and dry.
Amidation of 2,2-Diphenylacetic Acid
The conversion of 2,2-diphenylacetic acid to this compound can be achieved through standard amidation procedures, such as conversion to the acid chloride followed by reaction with ammonia, or via direct amidation methods.
Caption: Synthetic pathway to this compound.
Key Transformations of this compound
The synthetic utility of this compound is primarily centered around two key transformations: alkylation at the nitrogen atom of the amide and the Hofmann rearrangement to yield a primary amine with one less carbon atom.
N-Alkylation: Gateway to Diverse Derivatives
The alkylation of amides can proceed at either the nitrogen or the oxygen atom. In the case of this compound, N-alkylation is a crucial step in the synthesis of a wide range of biologically active derivatives.[8][9] The reaction is typically carried out under basic conditions to deprotonate the amide nitrogen, generating a nucleophilic anion that can then react with an alkylating agent.[10]
Generalized Experimental Protocol: N-Alkylation of a Phenylacetamide Derivative [10]
-
Dissolve the N-substituted-2-phenylacetamide (5 mmol) and a phase-transfer catalyst (0.5 mmol, e.g., tetrabutylammonium bromide) in a suitable solvent (10 mL, e.g., toluene).
-
Add powdered potassium hydroxide (5 mmol).
-
Add the alkylating agent (5 mmol, e.g., benzyl chloride).
-
Stir the mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 4 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
This N-alkylation strategy is fundamental to the synthesis of numerous anticonvulsant and analgesic compounds, where the nature of the N-substituent plays a critical role in modulating the pharmacological activity.[5][6]
Caption: Generalized workflow for N-alkylation.
Hofmann Rearrangement: A Decarbonylative Amination
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[2][8] This transformation proceeds through an isocyanate intermediate and is typically carried out using bromine and a strong base, such as sodium hydroxide.[2][11]
Mechanism of the Hofmann Rearrangement: [2][8]
-
Formation of N-bromoamide: The primary amide reacts with bromine in the presence of a base to form an N-bromoamide.
-
Deprotonation: The base abstracts the acidic proton from the nitrogen, forming a bromoamide anion.
-
Rearrangement: The bromoamide anion rearranges, with the alkyl or aryl group migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate.
-
Hydrolysis: The isocyanate is then hydrolyzed by water to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.
Applying this to this compound, the expected product would be diphenylmethylamine, a valuable building block in its own right. Modified conditions for the Hofmann rearrangement, such as using hypervalent iodine reagents, can be employed for base-sensitive substrates.[11]
Caption: Hofmann rearrangement of this compound.
Application in the Synthesis of Anticonvulsant Agents
A significant application of this compound as a precursor is in the synthesis of novel anticonvulsant agents.[5][6][12] The general strategy involves the synthesis of a series of N-substituted this compound derivatives and their subsequent screening for anticonvulsant activity.
One common approach is to start with 2-chloro-N,N-diphenylacetamide, which can be synthesized from diphenylamine and chloroacetyl chloride.[5] This intermediate is then reacted with various amines to generate a library of 2-substituted amino-N,N-diphenylacetamides.
Table 2: Examples of Diphenylacetamide Derivatives with Anticonvulsant Activity
| Compound Structure | R Group | Anticonvulsant Activity | Reference |
| 2-substituted amino-N,N-diphenylacetamides | Various substituted amines | Potent activity in MES and ScPTZ seizure tests | [5] |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Phenylpiperazine and its derivatives | Protection in MES seizures | [6] |
The anticonvulsant activity of these compounds is often evaluated using standard animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[5][6]
Conclusion: A Versatile Precursor with Enduring Relevance
This compound has proven to be a precursor of significant value in organic synthesis, particularly in the development of new therapeutic agents. Its straightforward synthesis and the reactivity of its amide functionality allow for the creation of a diverse range of derivatives. The key transformations of N-alkylation and the Hofmann rearrangement provide access to a wealth of chemical space, enabling the exploration of structure-activity relationships and the optimization of lead compounds. As the demand for novel and effective pharmaceuticals continues to grow, the strategic use of versatile precursors like this compound will remain a cornerstone of successful drug discovery and development programs.
References
- 1. This compound | C14H13NO | CID 78420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
In silico prediction of 2,2-Diphenylacetamide bioactivity
An In-Depth Technical Guide: In Silico Prediction of 2,2-Diphenylacetamide Bioactivity
Abstract
This guide provides a comprehensive, technically-grounded workflow for the in silico prediction of the bioactivity of this compound. As the scaffold for various central nervous system (CNS) active agents, understanding its potential biological targets and pharmacokinetic profile is of significant interest in early-stage drug discovery. We will move beyond theoretical discussions to provide a practical, step-by-step methodology, integrating data acquisition, target prediction, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. This document is designed for researchers, computational chemists, and drug development professionals seeking to apply robust computational techniques to accelerate discovery programs.
Table of Contents
-
Introduction: The Rationale for In Silico Analysis of this compound
-
Part 1: Foundational Data Acquisition and Ligand Preparation
-
Part 2: Target Prediction and Hypothesis Generation
-
Part 3: Molecular Docking Simulation for Target Validation
-
Part 4: ADMET Profiling for Drug-Likeness Assessment
-
Part 5: Data Synthesis and Future Directions
-
References
Introduction: The Rationale for In Silico Analysis of this compound
This compound is a simple yet intriguing chemical entity. It serves as a core structural component in a range of pharmaceuticals, most notably antiepileptic drugs like Phenytoin and other CNS-modulating compounds. Its rigid diphenyl structure combined with a flexible acetamide group presents a unique pharmacophoric profile. The central scientific question is: What are the potential biological targets of this specific scaffold, and does it possess drug-like properties?
In silico analysis provides a rapid, cost-effective, and powerful means to address this question before committing to expensive and time-consuming wet-lab synthesis and screening. By leveraging computational models, we can generate testable hypotheses about the molecule's mechanism of action, binding affinity to specific proteins, and its likely behavior within a biological system.
This guide will demonstrate a self-validating workflow, where predictions from one stage are used to inform and refine the next, creating a logically sound and scientifically rigorous investigation.
Part 1: Foundational Data Acquisition and Ligand Preparation
The accuracy of any in silico prediction is fundamentally dependent on the quality of the input data. This initial phase focuses on obtaining the correct molecular structure and preparing it for computational analysis.
Sourcing the Molecular Structure
For a well-known compound like this compound, authoritative chemical databases are the preferred source. This ensures the use of a standardized, peer-vetted structure.
Protocol 1: Acquiring the Ligand Structure
-
Navigate to PubChem: Access the PubChem database (pubchem.ncbi.nlm.nih.gov), a comprehensive public repository for chemical information.
-
Search for the Compound: Use the canonical name "this compound" or its CAS Number "621-07-8" to search the database.
-
Download the Structure: Locate the 3D conformer of the molecule and download it in a format suitable for molecular modeling, such as the SDF (Structure-Data File) or MOL2 format. For this guide, we will use the SDF format. The PubChem CID is 12109.
Ligand Preparation and Energy Minimization
The downloaded structure represents a single, low-energy conformation. However, for accurate docking and pharmacophore modeling, the ligand must be prepared to ensure it has the correct protonation state, tautomerization, and a minimized energy structure.
Protocol 2: Ligand Preparation using Open Babel
-
Rationale: Open Babel is a versatile open-source chemical toolbox that can perform a wide range of chemical data manipulations. We use it here to convert formats, add hydrogen atoms (which are often omitted in 2D representations), and perform an initial energy minimization.
-
Installation: Ensure Open Babel is installed on your system. It is available for all major operating systems.
-
Add Hydrogens: Open a terminal or command prompt and execute the following command to add hydrogens appropriate for a physiological pH of 7.4:
-
Energy Minimization: Perform energy minimization using a suitable force field, such as MMFF94 (Merck Molecular Force Field 94). This step relaxes the structure to a more energetically favorable conformation.
The resulting output_min.sdf file is now prepared for subsequent analysis.
Workflow Diagram: Ligand Preparation
Caption: Workflow for acquiring and preparing the this compound ligand.
Part 2: Target Prediction and Hypothesis Generation
With a prepared ligand, we can now predict its potential biological targets. This is achieved using reverse pharmacophore screening and ligand-based similarity searching against databases of known bioactive molecules.
Ligand-Based Target Prediction using SwissTargetPrediction
SwissTargetPrediction is a powerful web-based tool that predicts the most probable protein targets of a small molecule based on the principle of similarity. It compares the query molecule to a library of known active ligands.
Protocol 3: Target Prediction
-
Access the Server: Navigate to the SwissTargetPrediction website (swisstargetprediction.ch).
-
Input the Molecule: Draw the structure of this compound or paste its SMILES string (C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N) into the query box.
-
Run Prediction: Select "Homo sapiens" as the target organism and initiate the prediction.
-
Analyze Results: The server will return a list of probable targets, ranked by a probability score. Pay close attention to the top-ranking protein classes. For a diphenylacetamide scaffold, we anticipate targets within the enzyme, ion channel, and transporter families.
Expected Output & Interpretation:
The results will likely highlight several protein families. For instance, Cytochrome P450 enzymes (e.g., CYP2C9, CYP3A4) are common due to the molecule's aromatic rings. More interestingly, we might see voltage-gated sodium channels or GABA-A receptors, consistent with the known activity of structurally similar drugs like Phenytoin.
Table 1: Representative SwissTargetPrediction Output
| Target Class | Representative Target | Probability | Known Ligands (Similarity) |
| Enzyme | Cytochrome P450 2C9 | 0.25 | Warfarin, Ibuprofen |
| Voltage-gated Ion Channel | Sodium channel protein type 5 subunit alpha | 0.18 | Phenytoin, Lamotrigine |
| Family A G protein-coupled receptor | Cannabinoid receptor 1 | 0.12 | Anandamide analogs |
| Transporter | Sodium- and chloride-dependent GABA transporter 1 | 0.10 | Tiagabine |
This table is illustrative. Actual results should be taken from the live prediction.
This step provides a ranked list of testable hypotheses. Our expertise suggests focusing on targets congruent with the known pharmacology of related compounds, making the Voltage-gated Sodium Channel a primary candidate for further investigation.
Part 3: Molecular Docking Simulation for Target Validation
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. It is a powerful method to validate the hypotheses generated in Part 2. We will dock this compound into a voltage-gated sodium channel.
Sourcing the Protein Target Structure
A high-quality, experimentally determined 3D structure of the target protein is crucial. The Protein Data Bank (PDB) is the primary repository for these structures.
Protocol 4: Acquiring the Receptor Structure
-
Navigate to PDB: Access the RCSB PDB website (rcsb.org).
-
Search for Target: Search for "voltage-gated sodium channel". A suitable human or high-homology mammalian structure should be chosen. For this example, we select PDB ID: 6J8E, the structure of the human Nav1.7 channel.
-
Download Structure: Download the structure in PDB format.
Receptor Preparation
The raw PDB file contains water molecules, co-factors, and other elements that must be removed. The protein also needs to have hydrogens added and charges assigned.
Protocol 5: Receptor Preparation using AutoDockTools
-
Rationale: AutoDockTools (ADT) is a graphical user interface for preparing molecules for the AutoDock docking software. It provides a robust and widely used protocol for receptor preparation.
-
Load PDB: Open ADT and load the downloaded PDB file (6J8E.pdb).
-
Clean Protein: Remove water molecules and any co-crystalized ligands or ions not relevant to the binding site of interest.
-
Add Hydrogens: Use the "Edit > Hydrogens > Add" menu, selecting "Polar only".
-
Compute Charges: Assign Gasteiger charges to the protein atoms. This is essential for calculating electrostatic interactions.
-
Set Receptor Type: Define the atom types by converting the receptor to the PDBQT format, which is required by AutoDock Vina. This step assigns AutoDock-specific atom types and charges.
-
Save as PDBQT: Save the prepared receptor as receptor.pdbqt.
Defining the Binding Site and Running the Docking Simulation
We must define the three-dimensional space where the docking algorithm will attempt to place the ligand. This is typically centered on a known binding site or a predicted "druggable" pocket. For Nav1.7, we can center the grid on the known binding site of pore-blocking inhibitors.
Protocol 6: Molecular Docking with AutoDock Vina
-
Rationale: AutoDock Vina is a highly efficient and accurate open-source molecular docking program. It uses a sophisticated gradient-based optimization approach to predict binding poses.
-
Prepare Ligand: Using AutoDockTools, load the prepared ligand (output_min.sdf) and save it as a PDBQT file (ligand.pdbqt).
-
Define the Grid Box: In ADT, use the "Grid > Grid Box" tool. Center the box on the relevant binding site residues of the Nav1.7 channel. A box size of 25 x 25 x 25 Å is typically sufficient. Note the coordinates of the center and the size of the box.
-
Create Configuration File: Create a text file named conf.txt with the following content, replacing the coordinates and size with your values:
-
Run Vina: Execute the docking simulation from the command line:
Diagram: Molecular Docking Workflow
Caption: A streamlined workflow for performing molecular docking simulations.
Analysis of Docking Results
The primary outputs are the binding affinity (reported in kcal/mol) and the 3D coordinates of the predicted binding poses.
-
Binding Affinity: This value estimates the free energy of binding. A more negative value indicates a more favorable interaction. For drug-like molecules, values between -7 and -12 kcal/mol are typically considered promising.
-
Binding Pose: The 3D pose must be visually inspected using a molecular visualization tool like PyMOL or Chimera. A plausible pose will exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with key residues in the binding pocket. For example, the amide group of this compound could form hydrogen bonds with polar residues, while the phenyl rings could engage in hydrophobic interactions within the channel pore.
Part 4: ADMET Profiling for Drug-Likeness Assessment
A molecule with high binding affinity is useless if it cannot reach its target or is toxic. ADMET prediction assesses the "drug-likeness" of a compound.
In Silico ADMET Prediction using SwissADME
The SwissADME web server provides a comprehensive suite of predictive models for pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
Protocol 7: ADMET Prediction
-
Access the Server: Navigate to the SwissADME website (swissadme.ch).
-
Input the Molecule: Enter the SMILES string for this compound.
-
Run Analysis: Execute the prediction.
-
Interpret Results: The output is a rich set of data. Key parameters to evaluate include:
-
Lipinski's Rule of Five: A set of rules to evaluate if a compound has properties that would make it a likely orally active drug.
-
Bioavailability Score: An overall score predicting the probability of the molecule having at least 10% oral bioavailability.
-
Blood-Brain Barrier (BBB) Permeation: A critical parameter for CNS-active compounds.
-
CYP Inhibition: Predictions of whether the compound will inhibit key Cytochrome P450 enzymes, which is a major source of drug-drug interactions.
-
Synthetic Accessibility: An estimate of how difficult the molecule is to synthesize.
-
Table 2: Representative SwissADME Output for this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 211.26 g/mol | Pass ( < 500) |
| LogP (Consensus) | 1.85 | Optimal for membrane permeability |
| H-bond Donors | 1 | Pass ( ≤ 5) |
| H-bond Acceptors | 1 | Pass ( ≤ 10) |
| Lipinski Violations | 0 | Good drug-likeness |
| BBB Permeant | Yes | Suitable for a CNS target |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |
| Bioavailability Score | 0.55 | High probability of good oral bioavailability |
Part 5: Data Synthesis and Future Directions
The final step involves integrating all in silico data to form a cohesive bioactivity profile.
-
Synthesis: Our analysis suggests that this compound is a promising scaffold. It has excellent drug-like properties according to ADMET predictions, including the crucial ability to cross the blood-brain barrier. Target prediction identified the voltage-gated sodium channel as a high-probability target, a hypothesis supported by molecular docking simulations which can indicate a favorable binding affinity and a plausible binding mode within the channel pore.
-
Self-Validation: The workflow demonstrates internal consistency. The initial target prediction (Part 2) pointed towards a CNS target class (ion channels). The ADMET analysis (Part 4) confirmed the molecule's suitability for acting on such a target by predicting BBB permeation. The docking simulation (Part 3) provided a physically plausible mechanism for this interaction.
-
Future Directions & Experimental Validation: The in silico results provide a strong rationale for experimental validation.
-
Synthesis: Synthesize this compound.
-
In Vitro Assay: Perform an electrophysiology assay (e.g., patch-clamp) to measure the compound's effect on Nav1.7 channel conductance.
-
Lead Optimization: If activity is confirmed, the docking pose can guide the design of analogs with improved potency and selectivity. For example, adding substituents to the phenyl rings could form additional interactions with the protein, potentially increasing binding affinity.
-
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2,2-Diphenylacetamide from Diphenylacetic Acid
Abstract
This document provides a detailed, research-grade protocol for the synthesis of 2,2-diphenylacetamide, a valuable building block in medicinal chemistry and materials science.[1] The synthesis is achieved through a robust two-step, one-pot process starting from diphenylacetic acid. The methodology leverages the conversion of the carboxylic acid to its corresponding acyl chloride via thionyl chloride, followed by in-situ amidation with ammonia. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and methods for purification and characterization of the final product.
Introduction and Scientific Rationale
This compound and its derivatives are of significant interest in the pharmaceutical industry due to their diverse biological activities, including their use as anticonvulsants.[1] The efficient synthesis of this scaffold is therefore a critical aspect of drug discovery and development. The conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis. While direct amidation is possible, it often requires high temperatures and results in an unfavorable equilibrium. A more effective strategy involves the activation of the carboxylic acid, typically by converting it into a more reactive derivative such as an acyl chloride.
This protocol employs thionyl chloride (SOCl₂) as the activating agent. Thionyl chloride is a highly effective reagent for this purpose, as it reacts with carboxylic acids to form acyl chlorides with the convenient byproduct formation of gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture.[2] The subsequent reaction of the in-situ generated diphenylacetyl chloride with ammonia provides the desired this compound in good yield.[3][4][5][6] This one-pot approach offers advantages in terms of efficiency and reduced handling of the intermediate acyl chloride.[3][4][5][6]
Reaction Mechanism
The synthesis proceeds through a two-stage mechanism:
Stage 1: Formation of Diphenylacetyl Chloride
The carboxylic acid (diphenylacetic acid) acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the diphenylacetyl chloride intermediate.
Stage 2: Formation of this compound
The highly electrophilic carbonyl carbon of the diphenylacetyl chloride is then subjected to nucleophilic attack by ammonia. The subsequent elimination of a chloride ion yields the stable this compound product.[7]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Diphenylacetic Acid | ≥99% | Sigma-Aldrich | 117-34-0 |
| Thionyl Chloride | ≥99% | Sigma-Aldrich | 7719-09-7 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Ammonia solution | 28-30% in water | Sigma-Aldrich | 1336-21-6 |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific | 7647-01-0 |
| Sodium Hydroxide (NaOH) | 1 M aqueous solution | Fisher Scientific | 1310-73-2 |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | 7757-82-6 |
| Ethanol | 95% | Fisher Scientific | 64-17-5 |
| Deionized Water | - | - | 7732-18-5 |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Reflux condenser with a drying tube (filled with calcium chloride)
-
Dropping funnel
-
Ice bath
-
Heating mantle with a stirrer
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
--- SAFETY PRECAUTIONS ---
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[8][9][10] All operations involving thionyl chloride must be conducted in a well-ventilated chemical fume hood.[9][10][11] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and acid-resistant gloves.[9][10][11]
-
Ammonia solution is corrosive and has a pungent odor. Handle it in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add diphenylacetic acid (5.0 g, 23.56 mmol).
-
Dissolution: Add 30 mL of anhydrous dichloromethane (DCM) to the flask and stir until the diphenylacetic acid is completely dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Acyl Chloride Formation: While stirring, slowly add thionyl chloride (2.1 mL, 28.27 mmol) to the solution using a dropping funnel over 15-20 minutes. A drying tube should be fitted to the top of the condenser to prevent moisture from entering the reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Amidation: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly add 10 mL of a concentrated aqueous ammonia solution (28-30%) dropwise. A white precipitate will form.
-
Reaction Completion: Stir the mixture vigorously for 30 minutes at 0 °C.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of water, and 20 mL of 1 M NaOH.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation of Crude Product: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound as a solid.
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimum amount of hot ethanol (95%).[12][13]
-
Slowly add hot water dropwise until the solution becomes cloudy, then add a few drops of hot ethanol to redissolve the precipitate.[14][15]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[12][13]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of cold ethanol-water mixture.[14]
-
Dry the crystals in a vacuum oven.
-
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR | Phenyl protons (multiplet), CH proton (singlet), and NH₂ protons (broad singlet). |
| ¹³C NMR | Peaks corresponding to the carbonyl carbon, the CH carbon, and the aromatic carbons. |
| FT-IR | Characteristic peaks for N-H stretching (amide), C=O stretching (amide), and aromatic C-H stretching.[16][17] |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of this compound (211.26 g/mol ).[18][19] |
| Melting Point | The melting point of pure this compound is expected to be in the range of 147-149 °C.[20] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; loss of product during work-up or recrystallization. | Ensure anhydrous conditions for the first step. Increase reaction time. Use minimal solvent for recrystallization and ensure proper cooling. |
| "Oiling Out" During Recrystallization | The melting point of the compound is lower than the boiling point of the solvent mixture. | Use a larger volume of the primary solvent or switch to a different solvent system.[12] |
| Product Fails to Crystallize | Solution is not supersaturated; presence of impurities. | Evaporate some solvent to increase concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal.[12][13] |
| Broad Melting Point Range | Presence of impurities. | Repeat the recrystallization process or consider purification by column chromatography.[13] |
Safety and Disposal
All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate PPE.[11][21] Thionyl chloride reacts violently with water and should be quenched carefully by slow addition to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate). All chemical waste, including solvents and residual reagents, must be disposed of in accordance with institutional and local regulations for hazardous waste.[11]
References
- 1. Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. actylislab.com [actylislab.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. drexel.edu [drexel.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. spectrabase.com [spectrabase.com]
- 19. dev.spectrabase.com [dev.spectrabase.com]
- 20. Diphenylacetic acid - Wikipedia [en.wikipedia.org]
- 21. nj.gov [nj.gov]
Application Note: A Stability-Indicating HPLC Method for the Analysis and Purification of 2,2-Diphenylacetamide
Abstract
This application note presents a comprehensive guide to the analysis and purification of 2,2-Diphenylacetamide using High-Performance Liquid Chromatography (HPLC). A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed for the accurate quantification of this compound and its separation from potential impurities and degradation products. Furthermore, this document provides a detailed protocol for scaling up the analytical method to a preparative scale for the purification of the target compound. This guide is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the characterization and isolation of this compound.
Introduction
This compound (C₁₄H₁₃NO, MW: 211.26 g/mol ) is a chemical intermediate with a structural backbone common to various pharmacologically active molecules.[1] Its purity and stability are critical for its intended applications. HPLC is a powerful technique for the analysis and purification of such compounds, offering high resolution, sensitivity, and reproducibility.[2]
This application note details the development of a stability-indicating HPLC method, which is crucial for assessing the intrinsic stability of a drug substance and for monitoring its purity over time.[2][3][4] The method is designed to separate this compound from its potential degradation products, which may arise from hydrolysis, oxidation, or other stress conditions. The primary anticipated degradation pathway for an amide is hydrolysis to its corresponding carboxylic acid, in this case, 2,2-diphenylacetic acid.[5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO | --INVALID-LINK--[1] |
| Molecular Weight | 211.26 g/mol | --INVALID-LINK--[1] |
| XLogP3 | 2.4 | --INVALID-LINK--[1] |
| Appearance | White to cream crystalline powder | --INVALID-LINK-- |
The XLogP3 value of 2.4 indicates that this compound is a relatively non-polar compound, making it an ideal candidate for reversed-phase chromatography.
Analytical Method Development
The goal was to develop a method capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and impurities.
Stationary Phase Selection
Given the non-polar, aromatic nature of this compound, a reversed-phase column is the logical choice. Both C18 and Biphenyl stationary phases were considered. A Biphenyl phase was selected for this method due to its enhanced π-π interactions with aromatic compounds, which can provide alternative selectivity compared to a standard C18 phase, especially for separating structurally similar aromatic compounds.
Mobile Phase Selection and Optimization
A mobile phase consisting of acetonitrile and water was chosen. Acetonitrile is often preferred for its low viscosity and UV transparency. A gradient elution was developed to ensure the timely elution of the main peak while also allowing for the separation of more polar and less polar impurities.
Detection Wavelength (λmax)
While a specific UV spectrum for this compound was not found, the presence of two phenyl rings suggests strong absorbance in the low UV region. A UV-VIS spectrum for the closely related compound, N,2-diphenylacetamide, shows a significant absorbance maximum around 210 nm.[6] Therefore, a detection wavelength of 210 nm was selected to ensure high sensitivity for both the parent compound and potential degradation products which are also likely to possess UV chromophores.
Optimized Analytical HPLC Method
The following table summarizes the optimized conditions for the analytical method.
| Parameter | Condition |
| Column | Biphenyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water, HPLC Grade |
| Mobile Phase B | Acetonitrile, HPLC Grade |
| Gradient | 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-12.1 min: 90-50% B, 12.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Stability-Indicating Method and Forced Degradation Studies
To validate the stability-indicating nature of the analytical method, forced degradation studies were designed. These studies intentionally stress the this compound sample to generate potential degradation products.[2][3][4]
Forced Degradation Protocol
A stock solution of this compound (1 mg/mL in Acetonitrile/Water 50:50) was subjected to the following stress conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 1N NaOH and heat at 80°C for 4 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 30% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then dissolve in the sample diluent.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
After exposure, the samples were neutralized (for acid and base hydrolysis), diluted to a suitable concentration, and analyzed using the developed HPLC method.
Expected Degradation Products
The primary expected degradation product from hydrolysis is 2,2-diphenylacetic acid . The developed HPLC method should be able to resolve the this compound peak from the 2,2-diphenylacetic acid peak and other potential degradants. The successful separation of these peaks confirms the stability-indicating capability of the method.
Preparative HPLC for Purification
The developed analytical method can be scaled up for the purification of this compound. The primary goal in preparative chromatography is to isolate the target compound with high purity and yield.
Scale-Up Strategy
The analytical gradient was adapted for a larger preparative column. The flow rate and injection volume were increased proportionally to the column's cross-sectional area. A shallow gradient around the elution time of the target compound can be employed to maximize resolution from closely eluting impurities.
Preparative HPLC Protocol
| Parameter | Condition |
| Column | Biphenyl, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | Water, HPLC Grade |
| Mobile Phase B | Acetonitrile, HPLC Grade |
| Gradient | Optimized based on analytical run, e.g., a shallow gradient from 60-80% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Detection | UV at 210 nm |
| Sample Preparation | Dissolve the crude this compound in a minimal amount of a strong solvent like Dimethylformamide (DMF) and then dilute with the initial mobile phase to prevent precipitation on the column. |
| Fraction Collection | Collect fractions based on the elution of the main peak, with purity analysis of each fraction performed using the analytical method. |
Visualizations
Analytical Workflow
Caption: Workflow for the analytical HPLC of this compound.
Method Development Decision Tree
Caption: Decision process for HPLC method development.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the analysis and purification of this compound. The analytical method is stability-indicating, allowing for the accurate assessment of purity in the presence of degradation products. The preparative method offers an effective strategy for isolating high-purity this compound for further research and development.
References
- 1. This compound | C14H13NO | CID 78420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. rjptonline.org [rjptonline.org]
- 5. benchchem.com [benchchem.com]
- 6. N,2-Diphenylacetamide | C14H13NO | CID 225533 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anticonvulsant Agents Utilizing 2,2-Diphenylacetamide
For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and neuroscience.
Introduction: The Enduring Scaffolding of 2,2-Diphenylacetamide in Anticonvulsant Discovery
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, necessitating a continuous search for more effective and safer antiepileptic drugs (AEDs).[1] Within the pharmacopeia of anticonvulsant agents, structures bearing a diphenyl moiety have proven to be of significant therapeutic value. The archetypal drug, Phenytoin, has been a cornerstone in epilepsy management for decades, primarily exerting its effect through the blockade of voltage-gated sodium channels.[2][3][4] The this compound scaffold serves as a crucial starting point and structural motif for the synthesis of a diverse range of compounds with potential anticonvulsant activity. Its structural rigidity and lipophilic nature, conferred by the two phenyl groups, are key determinants for interaction with neuronal targets.
This guide provides a detailed exploration of the synthetic utility of this compound and its derivatives in the generation of novel anticonvulsant candidates. We will delve into specific, field-proven protocols, elucidate the rationale behind key experimental steps, and discuss the structure-activity relationships (SAR) that guide the design of next-generation therapeutics.
Core Synthetic Strategies: Building upon the Diphenylacetamide Framework
The primary synthetic strategy involves the functionalization of the acetamide moiety. A common and effective approach is the introduction of various substituents at the alpha-position to the carbonyl group, often preceded by halogenation to create a reactive intermediate. This allows for the coupling of diverse chemical entities, leading to libraries of compounds for screening.
Key Intermediate: Synthesis of 2-Chloro-N,N-diphenylacetamide
A pivotal precursor for many synthetic routes is 2-chloro-N,N-diphenylacetamide. This intermediate is readily prepared from diphenylamine and chloroacetyl chloride.
Protocol 1: Synthesis of 2-Chloro-N,N-diphenylacetamide
Causality Behind Experimental Choices:
-
Toluene as Solvent: Toluene is a suitable high-boiling, non-polar solvent that facilitates the reaction between diphenylamine and chloroacetyl chloride at reflux temperature.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the acylation reaction to proceed at a reasonable rate.
-
Ice Quenching: Pouring the reaction mixture into crushed ice serves to rapidly cool the mixture, precipitate the product which is poorly soluble in water, and quench any remaining reactive chloroacetyl chloride.
-
Recrystallization from Ethanol: This step is crucial for purifying the crude product. The desired compound is sparingly soluble in cold ethanol but readily soluble in hot ethanol, allowing for the removal of impurities upon cooling.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diphenylamine (0.04 mol) in 200 ml of toluene.[5]
-
Slowly add chloroacetyl chloride (0.04 mol) to the solution.[5]
-
Heat the reaction mixture to reflux and maintain for 4 hours.[5]
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice.[5]
-
Allow the mixture to stand overnight to ensure complete precipitation of the product.[5]
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.[5]
-
Dry the crude product and recrystallize from ethanol to obtain pure 2-chloro-N,N-diphenylacetamide.[5]
Synthesis of 2-Amino-N,N-diphenylacetamide Derivatives
With the chlorinated intermediate in hand, a wide array of derivatives can be synthesized through nucleophilic substitution with various primary and secondary amines.
Protocol 2: General Procedure for the Synthesis of 2-(Substituted-amino)-N,N-diphenylacetamides
Causality Behind Experimental Choices:
-
Acetone as Solvent: Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Triethylamine as Base: Triethylamine acts as a non-nucleophilic base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
Stirring at Room Temperature: This provides a gentle yet effective means of ensuring the reactants are well-mixed, allowing the reaction to proceed to completion without the need for heating, which could lead to side reactions.
Step-by-Step Methodology:
-
In a suitable reaction vessel, dissolve 2-chloro-N,N-diphenylacetamide (1.0 eq) in acetone.
-
Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Add triethylamine (1.2 eq) as a catalyst and base.[6]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the triethylamine hydrochloride salt that has precipitated.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-(substituted-amino)-N,N-diphenylacetamide.
Experimental Workflow for Synthesis of Diphenylacetamide Derivatives
Caption: Synthetic workflow for 2-(substituted-amino)-N,N-diphenylacetamide derivatives.
Structure-Activity Relationship (SAR) Insights
The anticonvulsant activity of diphenylacetamide derivatives is highly dependent on the nature of the substituents introduced. SAR studies provide a rational basis for designing more potent and less toxic agents.
-
Aromatic Substituents: The presence of at least one phenyl group is often crucial for activity. In some series, electron-withdrawing groups on the phenyl rings can enhance potency.[7]
-
N-Substitution: The nature of the substituent on the acetamide nitrogen plays a significant role. Small, lipophilic groups are often favored.
-
Alpha-Substituents: The introduction of various amine-containing moieties at the alpha-position has yielded potent anticonvulsants. The basicity and steric bulk of the amine are critical parameters influencing activity.
| Compound Class | Key Structural Features | Observed Anticonvulsant Activity | Reference |
| 2-Amino-N,N-diphenylacetamides | Varied aliphatic, alicyclic, and aromatic amines at the 2-position. | Several derivatives showed potency comparable to or greater than standard drugs in MES and scPTZ tests. | [6] |
| N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamides | Piperazine ring connecting the diphenylacetamide core to another phenyl group. | Active in the MES seizure model, with activity influenced by substitution on the anilide moiety. | [1] |
| Hybrid Pyrrolidine-2,5-dione Phenylacetamides | A pyrrolidine-2,5-dione ring attached to the phenylacetamide scaffold. | Broad-spectrum anticonvulsant activity in MES, scPTZ, and 6 Hz seizure models. | [8][9][10][11] |
The Case of Phenytoin: A Structural Analogue
Phenytoin (5,5-diphenylhydantoin) is a cornerstone anticonvulsant that shares the 5,5-diphenyl structural motif with the compounds discussed. While not directly synthesized from this compound in common industrial processes, its synthesis and mechanism of action provide valuable context. The established synthesis of phenytoin typically involves the condensation of benzil with urea.[12][13][14][15]
Mechanism of Action: A Common Thread
The primary mechanism of action for phenytoin is the blockade of voltage-gated sodium channels in their inactive state.[2][3][16] This action is use-dependent, meaning it preferentially affects neurons that are firing at high frequencies, a characteristic of seizure foci.[3][4] By stabilizing the inactive state of these channels, phenytoin reduces the ability of neurons to sustain rapid firing, thereby preventing seizure propagation.[2][3] It is highly probable that many of the anticonvulsant agents derived from this compound exert their effects through a similar mechanism, given their structural similarity to phenytoin.
Proposed Mechanism of Action for Diphenylacetamide-based Anticonvulsants
Caption: Proposed mechanism of action for diphenylacetamide-based anticonvulsants.
Characterization of Synthesized Compounds
The unambiguous characterization of newly synthesized compounds is paramount. A combination of spectroscopic and analytical techniques should be employed to confirm the structure and purity of the final products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the amide carbonyl (C=O) and N-H bonds.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N), which should be in close agreement with the calculated values for the proposed molecular formula.
Typical Spectroscopic Data for a 2-(Substituted-amino)-N,N-diphenylacetamide Derivative:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the diphenyl groups, signals for the alpha-protons, and signals corresponding to the specific amine substituent. The amide N-H proton may appear as a broad singlet. |
| ¹³C NMR | Resonances for the aromatic carbons, the amide carbonyl carbon, the alpha-carbon, and carbons of the amine substituent. |
| IR (cm⁻¹) | A strong absorption band for the amide C=O stretch (typically 1630-1680), and N-H stretching vibrations (around 3200-3400 for secondary amides). |
| MS | A molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound. |
Conclusion and Future Directions
The this compound scaffold remains a fertile ground for the discovery of novel anticonvulsant agents. The synthetic protocols outlined in this guide provide a robust framework for the generation of diverse chemical libraries. A thorough understanding of the structure-activity relationships, coupled with a mechanistic approach that builds on the knowledge of established drugs like phenytoin, will continue to drive the development of more effective and safer therapies for epilepsy. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds derived from this versatile scaffold.
References
- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Phenytoin: Mechanisms of its anticonvulsant action | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. remixeducation.in [remixeducation.in]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 11. Asymmetric synthesis and in vivo/in vitro characterization of new hybrid anticonvulsants derived from (2,5-dioxopyrrolidin-1-yl)phenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. academicjournals.org [academicjournals.org]
- 14. Improved small-scale synthesis of phenytoin for potential practical application | Poster Board #982 - American Chemical Society [acs.digitellinc.com]
- 15. Synthesis of the pharmaceutical phenytoin (diphenylhydantoin) for demonstrating pinacol rearrangement [morressier.com]
- 16. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging the 2,2-Diphenylacetamide Scaffold for the Development of Novel Analgesics
Introduction: The Quest for Superior Analgesics
The management of pain remains a critical challenge in modern medicine, with existing therapies such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs) often limited by significant side effects, abuse potential, or insufficient efficacy.[1][2][3] This necessitates a persistent search for novel analgesic agents with improved safety and efficacy profiles. The acetamide scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[4][5] Within this class, the 2,2-diphenylacetamide framework presents a particularly compelling starting point for developing new pain therapeutics. Its rigid, three-dimensional structure provides a unique platform for introducing chemical diversity, allowing for the fine-tuning of pharmacological properties.
This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the rationale, methodologies, and protocols for utilizing the this compound scaffold to synthesize and evaluate novel analgesic candidates. We will delve into the proposed mechanism of action, present comparative efficacy data, and offer detailed, field-proven protocols for chemical synthesis and in-vivo screening.
Proposed Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway
A primary mechanism through which many non-opioid analgesics exert their effect is the inhibition of cyclooxygenase (COX) enzymes.[2][6] Molecular docking studies and in-vivo evaluations of this compound derivatives suggest that their analgesic activity is likely mediated through this well-established pathway.[7][8]
The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (such as PGE2), which are key signaling molecules that mediate pain and inflammation.[8] By inhibiting these enzymes, diphenylacetamide derivatives can effectively reduce the production of prostaglandins, thereby dampening the pain signals transmitted to the central nervous system. This mechanism is analogous to that of widely used NSAIDs like diclofenac.[7]
The proposed inhibitory action on the COX pathway is illustrated below.
Caption: Proposed mechanism of action via inhibition of the Cyclooxygenase (COX) pathway.
Comparative Analgesic Performance: Quantitative Data
To contextualize the potential of this chemical class, the following table summarizes in-vivo analgesic data for several novel 2-chloro-N,N-diphenylacetamide derivatives.[7] The hot plate test, a standard model for assessing centrally-acting analgesics, was used to measure the reaction time of rats to a thermal stimulus.[7][8] An increased reaction time indicates an analgesic effect. The data is compared against the well-known NSAID, diclofenac sodium.
| Compound | Dose (mg/kg b.w.) | Mean Reaction Time (seconds) ± SEM (at 60 min) |
| Control (Vehicle) | - | 7.25 ± 0.25 |
| Diclofenac Sodium | 50 | 12.85 ± 0.32 |
| AKM-1 | 200 | 10.15 ± 0.24* |
| AKM-2 | 200 | 12.55 ± 0.28 |
| AKM-3 | 200 | 11.30 ± 0.30* |
| Data derived from published studies.[7] | ||
| ***p<0.01, p<0.05 compared to the control group. |
The data clearly indicates that compound AKM-2 exhibits analgesic efficacy comparable to that of the standard drug, diclofenac sodium, at the tested doses.[7][8] This provides a strong rationale for further exploration of this scaffold.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel this compound derivatives.
Protocol A: Synthesis of Novel this compound Derivatives
Objective: To synthesize a library of novel N-substituted this compound analogues for analgesic screening. This protocol describes a general two-step process starting from 2-chloro-N,N-diphenylacetamide.[9]
Materials and Reagents:
-
2-chloro-N,N-diphenylacetamide (starting material)
-
A diverse panel of primary or secondary amines (aliphatic, aromatic, heterocyclic)
-
Solvent (e.g., Acetone, Dimethylformamide - DMF)
-
Base/Catalyst (e.g., Triethylamine, Potassium Carbonate - K₂CO₃)
-
Ethyl acetate, Hexane (for chromatography)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass funnel and filter paper
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-chloro-N,N-diphenylacetamide (1.0 equivalent) in the chosen solvent (e.g., acetone).
-
Addition of Reagents: To the stirring solution, add the desired substituted amine (1.1 equivalents) followed by the base (e.g., triethylamine, 1.5 equivalents). The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (the boiling point of the solvent). Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter off any solid byproducts. Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., ethyl acetate). Purify the product using flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the desired compound.
-
Characterization: Confirm the structure and purity of the synthesized derivatives using sophisticated analytical techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), as is standard practice.[8]
-
Storage: Store the purified compounds in a desiccated, dark environment at 4°C.
Safety Precautions: All synthetic procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol B: In-Vivo Analgesic Activity Screening using the Hot Plate Test
Objective: To evaluate the central analgesic activity of newly synthesized this compound derivatives in a rodent model.
Principle: The hot plate test measures the latency of an animal's response (e.g., licking a paw, jumping) to a thermal pain stimulus.[4] An increase in the time taken to respond after drug administration indicates an analgesic effect.[7] This model is particularly sensitive to centrally-acting analgesics.[10]
Animals: Male or female Swiss albino mice (20-25 g) or Wistar rats (150-200 g). Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.[11]
Apparatus:
-
Hot plate apparatus with precise temperature control (e.g., set to 55 ± 0.5 °C).
-
Plexiglass cylinder to confine the animal to the heated surface.
-
Digital timer.
Step-by-Step Methodology:
-
Acclimatization: Acclimatize the animals to the laboratory environment for at least 60 minutes before starting the experiment. Handle the animals gently to minimize stress.
-
Animal Selection & Baseline: Place each animal individually on the hot plate and start the timer. Record the latency (in seconds) to the first sign of nociception (e.g., hind paw licking or jumping). Immediately remove the animal from the plate upon response. A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage. Animals with a baseline latency outside a defined range (e.g., 5-15 seconds) should be excluded.
-
Grouping and Administration: Randomly divide the selected animals into groups (n=6-8 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 10% Tween 20 in saline, i.p.).
-
Group II (Positive Control): Receives a standard analgesic (e.g., Diclofenac Sodium 50 mg/kg or Morphine 5 mg/kg, i.p.).[8][10]
-
Group III, IV, etc. (Test Groups): Receive the synthesized test compounds at various doses (e.g., 50, 100, 200 mg/kg, i.p.).
-
-
Post-Treatment Measurement: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the reaction latency as described in step 2.
-
Data Analysis: The analgesic effect can be expressed as the increase in latency time or as the Maximum Possible Effect (% MPE), calculated using the following formula: % MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100 Compare the mean latencies or % MPE of the test groups with the vehicle control group using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test). A p-value < 0.05 is typically considered statistically significant.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The number of animals used should be minimized, and all procedures should be designed to reduce pain and distress.
Integrated Drug Discovery Workflow
The overall process, from initial chemical synthesis to final biological evaluation, follows a logical and iterative progression. This workflow is designed to efficiently identify promising lead compounds for further development.
Caption: General workflow for the discovery and preclinical screening of novel analgesics.
Conclusion and Future Directions
The this compound scaffold represents a promising and viable platform for the development of novel analgesic agents. The evidence presented, particularly the efficacy of derivatives like AKM-2, strongly suggests that compounds in this class can exhibit potent analgesic activity, likely through the inhibition of COX enzymes.[7][8] The protocols detailed in this guide provide a robust framework for researchers to synthesize and evaluate new chemical entities based on this core structure.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the diphenylacetamide scaffold to identify the key structural features that enhance analgesic potency and selectivity (e.g., COX-2 selectivity) to reduce potential side effects.
-
Exploration of Alternative Pain Models: Evaluating lead compounds in a broader range of in-vivo models, including those for neuropathic pain (e.g., chronic constriction injury model) and inflammatory pain (e.g., carrageenan-induced paw edema), to understand their full therapeutic potential.[12][13]
-
Mechanistic Elucidation: While COX inhibition is a plausible mechanism, further studies should investigate potential interactions with other pain-related targets, such as transient receptor potential (TRP) channels or opioid receptors, to uncover any multi-target activity.[10][12]
-
Pharmacokinetic and Safety Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies on the most promising lead compounds to assess their drug-like properties and safety profiles.
By pursuing these avenues, the scientific community can continue to build upon the foundation of the this compound scaffold to develop the next generation of safer and more effective analgesics.
References
- 1. researchgate.net [researchgate.net]
- 2. Opioid and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of actions of opioids and non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 9. Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What in vivo models are used for pain studies? [synapse.patsnap.com]
2,2-Diphenylacetamide: A Versatile Scaffold for Antimicrobial Drug Discovery - Application Notes and Protocols
Introduction: The Promise of a Privileged Scaffold
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. The 2,2-diphenylacetamide core represents a promising and versatile starting point for the synthesis of new antimicrobial agents. Its derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][2] The lipophilic nature of the diphenyl moiety, combined with the hydrogen bonding capabilities of the acetamide group, provides a unique structural framework that can be readily modified to optimize antimicrobial potency and selectivity.[1]
This guide provides a comprehensive overview of the application of the this compound scaffold in antimicrobial drug discovery. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols for the synthesis of derivatives, their antimicrobial and cytotoxicity evaluation, and a forward-looking perspective on elucidating their mechanism of action.
Part 1: Synthesis and Derivatization Strategies
The this compound scaffold allows for facile chemical modification at several key positions, enabling the generation of diverse compound libraries for screening. A common and effective strategy involves the synthesis of 2-hydrazinyl-N,N-diphenylacetamide derivatives.[3][4]
Core Synthesis Workflow
The synthesis of this compound derivatives can be conceptualized as a multi-step process, starting from the readily available diphenylamine.
Protocol 1: Synthesis of 2-Hydrazino-N,N-diphenylacetamide
This protocol describes the synthesis of a key intermediate, 2-hydrazino-N,N-diphenylacetamide, which serves as a platform for further derivatization.[3][5]
Materials:
-
2-Chloro-N,N-diphenylacetamide
-
Hydrazine hydrate
-
Methanol
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Refrigerator
Procedure:
-
In a round-bottom flask, dissolve 0.002 M of 2-chloro-N,N-diphenylacetamide in 100 ml of methanol.
-
Add 0.004 M of hydrazine hydrate to the solution while stirring.
-
Reflux the reaction mixture for 48 hours. Careful monitoring of the reaction progress by thin-layer chromatography (TLC) is recommended.
-
After reflux, cool the reaction mixture and store it overnight in a refrigerator to facilitate precipitation of the product.
-
Filter the precipitate and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-hydrazino-N,N-diphenylacetamide.
Characterization: The synthesized compound should be characterized by spectroscopic methods such as IR and NMR to confirm its structure.[3]
Protocol 2: Synthesis of Schiff Base Derivatives
The 2-hydrazino-N,N-diphenylacetamide intermediate can be further reacted with various aromatic aldehydes to generate a library of Schiff base derivatives with diverse substitutions.[3][4]
Materials:
-
2-Hydrazino-N,N-diphenylacetamide
-
Substituted aromatic aldehydes
-
Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve an equimolar amount of 2-hydrazino-N,N-diphenylacetamide and a selected aromatic aldehyde in methanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for a duration determined by reaction monitoring (typically a few hours).
-
After completion, cool the reaction mixture to allow the product to precipitate.
-
Filter the solid, wash with a small amount of cold methanol, and dry.
-
Recrystallize the product from a suitable solvent if necessary.
Part 2: Antimicrobial Screening Protocols
A systematic evaluation of the antimicrobial activity of the synthesized this compound derivatives is crucial. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on widely accepted standards.[6]
Antimicrobial Screening Workflow
A typical workflow for evaluating the antimicrobial properties of a new compound involves a series of sequential assays.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][6][7]
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). The choice of solvent depends on the compound's solubility.
-
In a 96-well plate, perform a two-fold serial dilution of the compounds in MHB.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[6]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take an aliquot from each well that shows no visible growth.
-
Spread the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.
Part 3: Cytotoxicity Evaluation
Assessing the toxicity of novel antimicrobial compounds to mammalian cells is a critical step in drug development. The MTT assay is a widely used colorimetric method to evaluate cell viability.[8][9][10]
Protocol 5: MTT Assay for Cytotoxicity
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in cell culture medium.
-
Replace the old medium in the wells with the medium containing the different concentrations of the compounds.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for 24 or 48 hours.[10]
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate the plate for 4 hours in the dark at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Part 4: Elucidating the Mechanism of Action
While the exact antimicrobial mechanism of this compound derivatives is not yet fully elucidated, their structural features suggest several plausible targets within bacterial cells. Further investigation is required to pinpoint the precise mode of action.
Potential Mechanisms of Action
Based on the chemical structure of this compound and the known mechanisms of other small molecule antimicrobials, several hypotheses can be proposed:
-
Disruption of the Bacterial Cell Membrane: The lipophilic diphenyl groups may facilitate the insertion of the molecule into the bacterial cell membrane, leading to its disruption and increased permeability.[1][2][12][13]
-
Inhibition of Essential Bacterial Enzymes: The acetamide moiety could interact with the active sites of crucial bacterial enzymes, such as those involved in cell wall synthesis or DNA replication.[14][15][16]
-
Inhibition of DNA Gyrase: DNA gyrase is a validated target for many antibacterial drugs.[4][8][9][17][18] The planar aromatic rings of the diphenylacetamide scaffold could potentially intercalate with DNA or interact with the enzyme itself.
Proposed Investigatory Workflow
A systematic approach is necessary to investigate the mechanism of action of promising this compound derivatives.
Data Presentation
The following table provides an example of how to present the antimicrobial and cytotoxicity data for a series of synthesized this compound derivatives.
| Compound ID | R-Group (on Aldehyde) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC₅₀ (µM) vs. HEK293 |
| DP-1 | -H | 16 | 32 | >100 |
| DP-2 | 4-Cl | 8 | 16 | 75.2 |
| DP-3 | 4-OCH₃ | 32 | 64 | >100 |
| DP-4 | 2-NO₂ | 4 | 8 | 55.8 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 | >100 |
Conclusion and Future Directions
The this compound scaffold presents a fertile ground for the discovery of novel antimicrobial agents. The synthetic accessibility and the demonstrated biological activity of its derivatives make it an attractive target for further investigation. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and initial mechanistic evaluation of new compounds based on this promising scaffold. Future research should focus on expanding the chemical diversity of the synthesized libraries, exploring structure-activity relationships (SAR) to enhance potency and reduce toxicity, and conducting in-depth mechanistic studies to identify the specific bacterial targets. Such efforts will be crucial in the ongoing battle against antimicrobial resistance.
References
- 1. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth [frontiersin.org]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A small molecule that mitigates bacterial infection disrupts Gram-negative cell membranes and is inhibited by cholesterol and neutral lipids | PLOS Pathogens [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Antibacterial Activities of Novel Amide Derivatives Bearing Dioxygenated Rings as Potential β-Ketoacyl-acyl Carrier Protein Synthase III (FabH) Inhibitors [jstage.jst.go.jp]
- 15. Bacterial Enzymes and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. journals.asm.org [journals.asm.org]
- 18. "Discovery of Novel Bacterial DNA Gyrase Inhibitors" by Eddy E. Alfonso Maqueira [digitalcommons.fiu.edu]
Protocol and Application Notes for the N-Alkylation of 2,2-Diphenylacetamide
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
This document provides a comprehensive guide to the N-alkylation of 2,2-diphenylacetamide, a key transformation for synthesizing a diverse range of compounds with potential therapeutic applications. We present two robust protocols: a classical approach utilizing sodium hydride in an anhydrous aprotic solvent and a modern, scalable method employing Phase-Transfer Catalysis (PTC). The causality behind experimental choices, detailed step-by-step procedures, safety protocols, and purification strategies are discussed to ensure reliable and reproducible outcomes for researchers in drug discovery and process development.
Introduction and Scientific Background
The N-alkylation of amides is a fundamental reaction in organic synthesis, providing access to N,N-disubstituted amides which are precursors to valuable tertiary amines and other complex molecular scaffolds.[1] this compound and its N-alkylated derivatives are of significant interest in medicinal chemistry, forming the core structure of various biologically active molecules. The synthesis of these derivatives generally involves the formation of a carbon-nitrogen bond between the amide nitrogen and an alkyl electrophile.[2]
The core challenge in amide alkylation lies in the relatively low acidity of the N-H proton (pKa typically ~17 in DMSO). Consequently, a sufficiently strong base is required to deprotonate the amide, generating a highly nucleophilic amidate anion that can readily attack an alkylating agent.[1] The choice of base, solvent, and alkylating agent dictates the reaction's efficiency, selectivity, and scalability.
This guide explores two field-proven methodologies, explaining the mechanistic principles that underpin each procedural step.
Reaction Mechanism: An SN2 Pathway
The N-alkylation of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, analogous to the well-known Williamson ether synthesis.[3][4] The process can be broken down into two primary steps:
-
Deprotonation: A strong base removes the acidic proton from the amide nitrogen, forming a resonance-stabilized amidate anion. This anion is a potent nucleophile.
-
Nucleophilic Attack: The amidate anion attacks the electrophilic carbon of an alkyl halide (or another suitable electrophile), displacing the leaving group in a concerted fashion to form the new C-N bond.[4]
For a successful SN2 reaction, primary or methyl halides are the preferred alkylating agents, as secondary and tertiary halides are prone to undergoing competing elimination (E2) reactions, especially in the presence of a strong, sterically unhindered base.[3][5]
Protocol I: Classical N-Alkylation using Sodium Hydride (NaH)
This method is highly effective for achieving complete deprotonation and subsequent alkylation, leading to excellent yields. However, it requires strict anhydrous conditions and the careful handling of sodium hydride, a pyrophoric reagent.[6][7]
Rationale for Reagent Selection:
-
Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the amide, driving the reaction to completion. It is typically supplied as a 60% dispersion in mineral oil for safer handling.[6]
-
Anhydrous Aprotic Solvent (DMF or THF): Solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the resulting sodium amidate without interfering with the reaction, as they lack acidic protons.[8][9] DMF is often preferred for its high polarity, which can accelerate SN2 reactions.
-
Inert Atmosphere (Nitrogen or Argon): Essential for preventing NaH from reacting with atmospheric moisture and oxygen.[6]
Experimental Workflow Diagram
Caption: Workflow for N-alkylation using Sodium Hydride.
Step-by-Step Protocol (NaH Method)
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (10 mL per 1 g of amide) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Base Addition: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solvent.
-
Amide Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 15-20 minutes.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Cessation of hydrogen gas evolution indicates complete formation of the sodium amidate.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (e.g., iodomethane or benzyl bromide, 1.1 equivalents) dropwise via the dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) or cold water until gas evolution stops.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.[10]
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization (e.g., from isopropanol or ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[10]
Protocol II: Phase-Transfer Catalysis (PTC)
This protocol offers a safer, more environmentally friendly, and often more scalable alternative to the NaH method. It avoids the need for pyrophoric reagents and strictly anhydrous solvents.[11][12]
Rationale for Reagent Selection:
-
Base (KOH or K₂CO₃): Solid potassium hydroxide or potassium carbonate are strong enough to deprotonate the amide at the liquid-solid interface. They are inexpensive and much safer to handle than NaH.[1]
-
Phase-Transfer Catalyst (e.g., TBAB): A quaternary ammonium salt like tetrabutylammonium bromide (TBAB) is crucial. Its lipophilic cation (TBA⁺) pairs with the hydroxide or amidate anion, transporting it from the solid or aqueous phase into the organic phase where the alkylation reaction occurs.[12]
-
Solvent: While the reaction can be run solvent-free, a non-polar solvent like toluene can be beneficial.[11][13] Polar aprotic solvents like DMF should generally be avoided in PTC as they can interfere with the catalyst's function.[9]
Step-by-Step Protocol (PTC Method)
-
Preparation: To a round-bottom flask, add this compound (1.0 eq.), powdered potassium hydroxide (KOH, 5.0 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Reagent Addition: Add toluene (optional, 5 mL per 1 g of amide) followed by the alkyl halide (1.5 eq.).
-
Reaction: Heat the mixture to 60-80 °C with vigorous stirring. The efficiency of PTC relies on maximizing the interfacial surface area between the phases.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and add water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. If a solvent was used, separate the layers. If solvent-free, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
Purification: Purify the crude product as described in Protocol I (recrystallization or column chromatography).
Data Summary and Comparison
| Parameter | Protocol I: NaH Method | Protocol II: PTC Method |
| Base | Sodium Hydride (NaH), 60% dispersion | Powdered KOH or K₂CO₃ |
| Stoichiometry (Base) | 1.2 equivalents | 3.0 - 5.0 equivalents |
| Catalyst | None | TBAB or other Quaternary Salt (0.1 eq.) |
| Solvent | Anhydrous THF or DMF | Toluene or Solvent-Free |
| Temperature | 0 °C to Room Temperature | 60 °C - 80 °C |
| Atmosphere | Strict Inert (N₂ or Ar) | Air |
| Safety | Requires handling of pyrophoric NaH | Safer; avoids pyrophoric reagents |
| Typical Yield | 85-95% | 75-90% |
| Scalability | Challenging due to H₂ evolution & heat | Excellent |
Safety and Handling Precautions
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[6][14] It must be handled under an inert atmosphere at all times.[15] Always wear a flame-retardant lab coat, safety goggles, and appropriate gloves.[6] To quench residual NaH, slowly add isopropanol, followed by methanol, and then water, always in a well-ventilated fume hood and behind a safety shield.
-
Alkyl Halides: Many alkyl halides are toxic, volatile, and potential carcinogens. Handle them in a fume hood with appropriate personal protective equipment (PPE).
-
Potassium Hydroxide (KOH): KOH is highly corrosive and can cause severe skin and eye burns. Avoid inhalation of dust.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. dept.harpercollege.edu [dept.harpercollege.edu]
- 15. alkalimetals.com [alkalimetals.com]
Application Notes and Protocols for the Analytical Characterization of 2,2-Diphenylacetamide
Abstract: This technical guide provides a comprehensive overview of the analytical techniques for the characterization of 2,2-Diphenylacetamide. It is designed for researchers, scientists, and drug development professionals, offering detailed application notes and validated protocols for the qualitative and quantitative analysis of this compound. The methodologies described herein are grounded in established scientific principles and are intended to ensure the generation of accurate, reliable, and reproducible data, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Introduction to this compound
This compound, a derivative of diphenylacetic acid, is a chemical entity with applications in organic synthesis and as a potential scaffold in medicinal chemistry. Its structural features, comprising two phenyl rings and an acetamide group, necessitate a multi-faceted analytical approach for comprehensive characterization. Accurate determination of its identity, purity, and physicochemical properties is paramount for its application in research and development.
This guide will detail the application of key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section will provide the theoretical basis, practical considerations, and a detailed experimental protocol.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO | --INVALID-LINK--[1] |
| Molecular Weight | 211.26 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white crystalline solid | --INVALID-LINK--[2] |
| Melting Point | 164-167 °C | --INVALID-LINK--[2] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetonitrile.[3] | [Various sources] |
| CAS Number | 4695-13-0 | --INVALID-LINK--[1] |
Chromatographic Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Objective: To determine the purity of a this compound sample and to quantify the analyte.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40, v/v). Degas the mobile phase by sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare working standards of desired concentrations by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample of this compound and prepare a solution of approximately 0.1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (or determined λmax)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the sample by the area normalization method. For quantification, generate a calibration curve using the peak areas of the standard solutions.
Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.[3][4]
Caption: High-Performance Liquid Chromatography (HPLC) workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. This compound can be analyzed by GC-MS, and its mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint.
Objective: To confirm the identity of this compound and to identify any volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
-
Data acquisition and processing software
Reagents:
-
Methanol or Ethyl Acetate (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in methanol or ethyl acetate.
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 20 °C/min to 300 °C
-
Hold at 300 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
-
Analysis: Inject the sample into the GC-MS system and acquire the data.
-
Data Analysis: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound. Examine the mass spectrum of this peak and compare it with a reference spectrum or interpret the fragmentation pattern. The molecular ion peak (M+) should be observed at m/z 211. Key fragment ions can be predicted based on the structure, such as the loss of the acetamide group.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow.
Spectroscopic Analysis
Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will exhibit characteristic absorption bands for the amide and aromatic functional groups.
Objective: To identify the functional groups in this compound.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press
Procedure (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal after analysis.
Data Interpretation:
-
N-H Stretching: Look for one or two bands in the region of 3400-3200 cm⁻¹, characteristic of the amide N-H group.[5][6] A primary amide (–NH₂) will show two bands.
-
C=O Stretching (Amide I band): A strong absorption band is expected between 1680 and 1630 cm⁻¹.[6][7]
-
N-H Bending (Amide II band): A band in the region of 1640-1550 cm⁻¹ is characteristic of the N-H bending vibration.[7]
-
Aromatic C-H Stretching: Look for bands above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the region of 1600-1450 cm⁻¹ are indicative of the phenyl rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms (¹H and ¹³C).
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
This compound sample
Procedure:
-
Dissolve a few milligrams of the this compound sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Expected Chemical Shifts (δ, ppm):
-
¹H NMR:
-
Aromatic protons: A complex multiplet in the region of 7.2-7.5 ppm.
-
Methine proton (-CH): A singlet around 5.0 ppm.
-
Amide protons (-NH₂): A broad singlet that can appear over a wide range and may exchange with D₂O.
-
-
¹³C NMR:
-
Carbonyl carbon (C=O): A signal in the downfield region, typically around 170-175 ppm.
-
Aromatic carbons: Multiple signals in the range of 125-140 ppm.
-
Methine carbon (-CH): A signal around 55-60 ppm.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the phenyl rings in this compound results in characteristic UV absorption.
Objective: To determine the wavelength of maximum absorption (λmax) of this compound.
Instrumentation:
-
UV-Vis spectrophotometer
Reagents:
-
Ethanol or Methanol (spectroscopic grade)
-
This compound sample
Procedure:
-
Prepare a dilute solution of this compound in ethanol or methanol (e.g., 10 µg/mL).
-
Use the same solvent as a blank.
-
Scan the absorbance of the solution over a wavelength range of 200-400 nm.
-
Identify the wavelength(s) at which the maximum absorbance occurs (λmax). The phenyl groups are expected to show absorption bands in the UV region, likely around 220-270 nm.
Caption: Overview of spectroscopic techniques for characterization.
Synthesis and Potential Impurities
Understanding the synthetic route to this compound is crucial for anticipating potential impurities. A common synthesis involves the reaction of diphenylacetyl chloride with ammonia or the hydrolysis of diphenylacetonitrile.
Potential Impurities:
-
Starting materials: Diphenylacetic acid, diphenylacetyl chloride, diphenylacetonitrile.
-
By-products: Products of side reactions or incomplete reactions.
-
Degradation products: Formed upon exposure to heat, light, or incompatible substances.
The analytical methods described in this guide, particularly HPLC and GC-MS, are well-suited for the detection and quantification of these potential impurities.
Conclusion
The comprehensive analytical characterization of this compound requires a combination of chromatographic and spectroscopic techniques. The protocols detailed in these application notes provide a robust framework for researchers and scientists to ensure the quality and integrity of their work. Adherence to these validated methods and a thorough understanding of the underlying principles will enable the generation of reliable and scientifically sound data.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Phenylacetamide(103-81-1) 13C NMR [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. N,N-Diphenylacetamide | C14H13NO | CID 10615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
Scale-up synthesis of 2,2-Diphenylacetamide for research purposes
An Application Note for the Scale-Up Synthesis of 2,2-Diphenylacetamide for Research Applications
Abstract
This comprehensive guide provides a detailed, field-proven protocol for the scale-up synthesis of this compound, a key intermediate in pharmaceutical research and development. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical process parameters, offering researchers a robust framework for achieving high-yield, high-purity synthesis on a multi-gram scale. The protocol emphasizes safety, process control, and validation through rigorous analytical characterization. Methodologies are grounded in established chemical principles, with authoritative citations provided to support key claims.
Introduction and Strategic Overview
This compound is a valuable molecular scaffold and a precursor for various biologically active compounds.[1][2] Its synthesis is a common requirement in medicinal chemistry and process development laboratories. While numerous synthetic routes exist, the acid-catalyzed hydrolysis of diphenylacetonitrile stands out for its reliability, atom economy, and straightforward execution, making it highly suitable for scale-up operations in a research setting.[3][4]
This application note focuses on this specific pathway, providing a self-validating protocol designed for trustworthiness and reproducibility. The core strategy involves the controlled hydrolysis of the nitrile functional group to a primary amide under strongly acidic conditions, followed by a meticulous work-up and purification sequence to isolate the target compound with high purity.
Safety First: Hazard Analysis and Mitigation
A paramount concern in any scale-up synthesis is safety. The procedure involves hazardous materials that demand strict adherence to safety protocols.[5]
-
Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and a strong oxidizing agent. Causes severe burns upon contact. The dilution process is highly exothermic and must be performed with extreme care (always add acid to water slowly).
-
Diphenylacetonitrile: Toxic if swallowed.[6] Handle with care to avoid generating dust.
-
Organic Solvents (e.g., Dichloromethane, Isopropanol): Flammable and volatile. All operations should be conducted within a certified chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Splash-proof safety goggles and a full-face shield.
-
Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Flame-resistant laboratory coat.[7]
All personnel must be trained on the specific hazards and emergency procedures before commencing work.[8][9] An eyewash station and safety shower must be immediately accessible.[10]
The Chemistry: Mechanism and Rationale
The conversion of a nitrile to an amide via acid catalysis is a classic organic transformation. Understanding the mechanism is key to controlling the reaction and troubleshooting potential issues.
Mechanism: Acid-Catalyzed Nitrile Hydrolysis
-
Protonation: The nitrile nitrogen is protonated by the strong acid (H₂SO₄), activating the carbon atom toward nucleophilic attack.
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the protonated nitrile (nitrilium ion).
-
Deprotonation: The resulting intermediate is deprotonated to form a protonated amide tautomer.
-
Tautomerization & Deprotonation: The intermediate tautomerizes to the more stable amide form, and a final deprotonation step regenerates the acid catalyst and yields the final amide product.
A potential side reaction is the further hydrolysis of the amide to the corresponding carboxylic acid (2,2-diphenylacetic acid). This is typically slower than the initial hydrolysis of the nitrile but can be promoted by extended reaction times or excessive heat. The protocol is designed to minimize this over-hydrolysis.
Experimental Protocol: Scale-Up Synthesis
This protocol is optimized for a ~20 g scale, providing a significant quantity for research purposes.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Mass / Volume | Moles (mol) | Equivalents | Notes |
| Diphenylacetonitrile | C₁₄H₁₁N | 193.24 | 19.3 g | 0.10 | 1.0 | Starting material.[6] |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 30 mL | 0.55 | 5.5 | Catalyst and reaction medium. |
| Deionized Water | H₂O | 18.02 | 400 mL + 100 mL | - | - | For reaction and work-up. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 3 x 100 mL | - | - | Extraction solvent. |
| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | ~150 mL | - | - | For neutralization. |
| Brine (Sat. NaCl Sol.) | NaCl | 58.44 | 50 mL | - | - | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | - | Drying agent. |
| Isopropanol | C₃H₈O | 60.10 | ~100 mL | - | - | Recrystallization solvent.[11] |
Step-by-Step Synthesis Workflow
The overall process is visualized in the workflow diagram below.
Caption: Experimental workflow for the synthesis of this compound.
Protocol:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add diphenylacetonitrile (19.3 g, 0.10 mol).
-
Acid Addition: In a separate beaker, carefully and slowly add concentrated sulfuric acid (30 mL) to deionized water (30 mL) with cooling in an ice bath. Caution: This is a highly exothermic process.
-
Reaction: Slowly add the cooled acid solution to the stirred diphenylacetonitrile in the reaction flask. Once the addition is complete, heat the mixture to 80-90°C using a heating mantle. Maintain this temperature for 1.5-2 hours. The reaction mixture will become a thick paste.
-
Quenching: Allow the reaction mixture to cool to room temperature. In a large beaker (1 L), prepare a mixture of ~300 g of crushed ice and 100 mL of cold deionized water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A white precipitate will form.
-
Work-Up - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous slurry with dichloromethane (3 x 100 mL).[11] Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 75 mL) to neutralize any remaining acid and remove the 2,2-diphenylacetic acid byproduct.[11]
-
Brine (1 x 50 mL) to remove excess water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude solid product.
-
Purification - Recrystallization: Dissolve the crude solid in a minimum amount of hot isopropanol (~80-100 mL).[11] Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Final Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold isopropanol. Dry the product in a vacuum oven at 50°C to a constant weight.
Characterization and Quality Control
Proper characterization is essential to validate the identity and purity of the synthesized compound.
Expected Results
| Parameter | Expected Outcome |
| Yield | 17.9 - 19.8 g (85 - 94%) |
| Appearance | White to off-white crystalline solid.[12] |
| Melting Point | 155-158 °C |
| Purity (by HPLC) | ≥98%[12] |
Analytical Methods
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the molecular structure. Expect a singlet for the methine proton (CH) and multiplets for the aromatic protons, along with a broad singlet for the amide (-NH₂) protons.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups. Look for characteristic peaks for the N-H stretch of the primary amide (around 3400-3200 cm⁻¹) and the C=O stretch (around 1650 cm⁻¹).[1]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a strong indicator of purity. A broad or depressed melting point suggests impurities.[11]
Alternative Synthetic Pathway: The Ritter Reaction
For contexts where the starting material is an alcohol like diphenylmethanol, the Ritter Reaction offers a powerful alternative for amide synthesis.[13]
Conceptual Overview: The reaction involves generating a stable carbocation from an alcohol (or alkene) in a strong acid, which is then trapped by a nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the N-substituted amide.[14][15]
Caption: Conceptual pathway of the Ritter Reaction.
While highly effective, especially for tertiary amides, the Ritter reaction can require strictly anhydrous conditions and may be less direct for producing a primary amide like this compound compared to the hydrolysis of the corresponding nitrile.[16]
Conclusion
This application note provides a validated, safe, and efficient protocol for the scale-up synthesis of this compound. By grounding the practical steps in a clear understanding of the underlying chemical principles and safety requirements, researchers are equipped to reliably produce this important intermediate for their drug discovery and development programs. The emphasis on a thorough work-up, purification, and analytical validation ensures the final product meets the high-purity standards required for research applications.
References
- 1. This compound | C14H13NO | CID 78420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. Diphenylacetonitrile - Wikipedia [en.wikipedia.org]
- 7. fishersci.pt [fishersci.pt]
- 8. aksci.com [aksci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. Ritter Reaction [organic-chemistry.org]
- 14. Ritter reaction - Wikipedia [en.wikipedia.org]
- 15. organicreactions.org [organicreactions.org]
- 16. ias.ac.in [ias.ac.in]
Application Notes & Protocols: The Strategic Use of 2,2-Diphenylacetamide as a Versatile Intermediate in Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2,2-diphenylacetamide, a synthetically valuable intermediate for the construction of diverse and medicinally relevant heterocyclic scaffolds. Moving beyond a simple recitation of procedures, this document elucidates the underlying mechanistic principles, strategic considerations, and practical laboratory protocols for leveraging this reagent. We will detail its application in the synthesis of key heterocyclic systems, including imidazolidinones, isoquinolines, oxazoles, and pyrimidines. The protocols are designed to be self-validating, with explanations for each experimental choice, ensuring both reproducibility and a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction: The Synthetic Potential of this compound
This compound is a commercially available solid reagent whose utility in organic synthesis is anchored in its unique structural features: a primary amide functional group and a sterically demanding diphenylmethyl moiety.[1][2] The amide group serves as a versatile handle for a variety of cyclization reactions, providing the requisite nitrogen and carbonyl functionalities for ring formation. The two phenyl groups influence the molecule's reactivity, solubility, and the stereoelectronic properties of the resulting heterocyclic products. This compound is a key precursor for synthesizing a range of biologically active molecules and pharmaceutical compounds.[3] This guide will demonstrate how the inherent reactivity of this compound can be strategically channeled to build complex molecular architectures.
Core Reactivity: The Amide as a Linchpin for Cyclization
The synthetic power of this compound stems from the reactivity of its primary amide group. The nitrogen atom is nucleophilic, while the carbonyl oxygen can be activated by acids or dehydrating agents. This dual reactivity is the cornerstone of its use in heterocyclic synthesis.
-
Nucleophilic Nitrogen: The lone pair on the amide nitrogen can act as a nucleophile to attack electrophilic centers, initiating ring closure.
-
Carbonyl Activation: In the presence of strong dehydrating agents like phosphorus oxychloride (POCl₃) or triflic anhydride (Tf₂O), the carbonyl oxygen is converted into a good leaving group. This generates highly electrophilic intermediates, such as nitrilium ions, which are pivotal for intramolecular cyclization reactions.
The following sections will provide concrete examples of how these principles are applied in practice.
Application I: Synthesis of Imidazolidinone Scaffolds (Phenytoin Analogs)
The 5,5-diphenylimidazolidinone core is famously represented by Phenytoin, a cornerstone anticonvulsant medication.[4] While the classical synthesis of Phenytoin starts from benzil and urea, the reaction serves as a perfect illustration of how a diphenyl-substituted scaffold can be incorporated into a five-membered diazole heterocycle.[4][5][6] The reaction proceeds through a condensation followed by a pinacol-type rearrangement.[4][6]
Mechanism Insight: The Benzilic Acid Rearrangement Pathway
The synthesis of the 5,5-diphenylhydantoin (Phenytoin) ring system is a classic example of a rearrangement reaction. It begins with the condensation of benzil (an α-diketone) with urea in a basic medium. This is followed by an acid-catalyzed intramolecular 1,2-phenyl shift, a variant of the pinacol rearrangement, to form the stable hydantoin ring.[4]
Workflow for Phenytoin Synthesis
Caption: Workflow for the synthesis of Phenytoin.
Experimental Protocol: Synthesis of 5,5-Diphenylhydantoin (Phenytoin)
This protocol details the synthesis of Phenytoin from benzil and urea, illustrating the formation of the 5,5-diphenyl-substituted imidazolidinone ring.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine benzil (5.25 g, 0.025 mol), urea (1.8 g, 0.03 mol), and 75 mL of ethanol.
-
Base Addition: To the stirred suspension, add 15 mL of 30% w/v aqueous sodium hydroxide solution.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for at least 2 hours. The mixture will become homogeneous before a precipitate may form.
-
Work-up: After cooling, pour the reaction mixture into 150 mL of water. If any solid is present, filter it off.
-
Acidification: Transfer the clear filtrate to a beaker and carefully acidify by slowly adding concentrated hydrochloric acid while stirring until the pH is approximately 5-6. A voluminous white precipitate of Phenytoin will form.
-
Isolation and Purification: Cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the crude product by vacuum filtration, wash the filter cake with cold water, and allow it to air dry. Recrystallize the crude product from 95% ethanol to obtain pure 5,5-diphenylhydantoin.
Data Summary: Phenytoin Synthesis
| Parameter | Value | Reference |
| Starting Material 1 | Benzil | [4] |
| Starting Material 2 | Urea | [4] |
| Base | 30% NaOH(aq) | [4] |
| Solvent | Ethanol | [4] |
| Reaction Time | 2 hours | [4] |
| Theoretical Yield | ~6.3 g | |
| Expected M.P. | 295-298 °C |
Application II: Isoquinoline Synthesis via Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[7][8] While this compound itself is not a direct substrate, its derivatives, where one of the phenyl rings is replaced by a phenethyl group, would be ideal candidates. This section describes the general principles and protocol for this important amide-based cyclization.
Mechanism Insight: Formation of the Nitrilium Ion
The reaction is typically carried out in refluxing acidic conditions with a dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[8][9] The amide's carbonyl oxygen attacks POCl₃, which, after a series of steps, leads to its elimination and the formation of a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution on the electron-rich aromatic ring to form the dihydroisoquinoline product.[7][10] The reaction is most effective when the benzene ring bears electron-donating groups.[8][11]
Bischler-Napieralski Reaction Mechanism
Caption: Key steps in the Bischler-Napieralski reaction mechanism.
General Protocol: Dihydroisoquinoline Synthesis
This protocol provides a general method for the Bischler-Napieralski cyclization.
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the β-phenylethylamide substrate (1.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., acetonitrile or toluene) followed by the slow, careful addition of phosphorus oxychloride (POCl₃, 3-5 equiv). For less reactive substrates, phosphorus pentoxide (P₂O₅) can be added.[10]
-
Heating: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours. Monitor the reaction progress by TLC.
-
Quenching: After completion, cool the mixture to room temperature and then carefully pour it over crushed ice to quench the excess POCl₃.
-
Basification and Extraction: Make the aqueous solution basic (pH > 9) by the slow addition of concentrated ammonium hydroxide or NaOH solution. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Application III: Synthesis of Oxazole Heterocycles
Oxazoles are a class of five-membered heterocycles that are prevalent in many biologically active compounds and pharmaceuticals.[12] One modern and efficient method for their synthesis involves the intramolecular oxidative cyclization of enamides, which can be prepared from precursor amides like this compound.[13]
Mechanism Insight: Hypervalent Iodine-Mediated Cyclization
This metal-free approach utilizes a hypervalent iodine(III) reagent, such as phenyliodine diacetate (PIDA), to mediate the oxidative carbon-oxygen bond formation.[13] The reaction proceeds by activation of the enamide, followed by an intramolecular nucleophilic attack of the amide oxygen onto the double bond, leading to the oxazole ring after subsequent elimination. This method avoids the need for heavy metals and often proceeds under mild conditions.[13]
Workflow for Oxazole Synthesis from an Enamide
Caption: General workflow for PIDA-mediated oxazole synthesis.
General Protocol: PIDA-Mediated Oxazole Synthesis
This protocol describes the synthesis of an oxazole from an enamide precursor.
-
Precursor Synthesis: Synthesize the required enamide from this compound and a suitable carbonyl compound via standard methods.
-
Reaction Setup: To a solution of the enamide (1.0 equiv) in 1,2-dichloroethane (DCE), add phenyliodine diacetate (PIDA, 1.2 equiv).
-
Acid Catalyst: Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O, 1.2 equiv), to the mixture.
-
Heating: Reflux the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired oxazole.[13]
Application IV: Construction of Pyrimidine Rings
Pyrimidines are fundamental heterocyclic structures found in nucleic acids (cytosine, thymine, uracil) and numerous pharmaceuticals.[14][15] A widely used method for their synthesis is the condensation of a 1,3-bifunctional three-carbon fragment (like a 1,3-dicarbonyl compound) with an N-C-N fragment, such as an amidine.[14] this compound can be readily converted to its corresponding amidine, making it a valuable precursor for this class of heterocycles.
Mechanism Insight: Condensation and Cyclization
The synthesis begins with the conversion of this compound to 2,2-diphenylacetamidine, for example, via the Pinner reaction or by using activating agents. The resulting amidine then serves as the N-C-N component. In a base- or acid-catalyzed reaction, the amidine condenses with a 1,3-dicarbonyl compound. This involves a series of nucleophilic attacks and dehydration steps, ultimately leading to the formation of the stable, aromatic pyrimidine ring.
General Pathway for Pyrimidine Synthesis
Caption: Synthesis of pyrimidines from a this compound precursor.
General Protocol: Pyrimidine Synthesis from an Amidine
-
Amidine Synthesis: Prepare 2,2-diphenylacetamidine hydrochloride from this compound.
-
Reaction Setup: In a suitable solvent such as ethanol, dissolve sodium ethoxide (prepared by adding sodium metal to absolute ethanol).
-
Addition of Reagents: To the sodium ethoxide solution, add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 equiv) followed by the 2,2-diphenylacetamidine hydrochloride (1.0 equiv).
-
Reaction: Stir the mixture at room temperature or with gentle heating for several hours to overnight. Monitor the reaction by TLC.
-
Work-up: Neutralize the reaction mixture with acetic acid or dilute HCl. Reduce the solvent volume using a rotary evaporator.
-
Isolation: Add water to the residue to precipitate the crude pyrimidine product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure substituted pyrimidine.
Conclusion
This compound is far more than a simple organic molecule; it is a strategic building block that offers access to a wide array of valuable heterocyclic systems. Through the targeted activation and manipulation of its amide functional group, chemists can execute powerful cyclization strategies to construct imidazolidinones, isoquinolines, oxazoles, pyrimidines, and more. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this versatile intermediate in their synthetic endeavors, from fundamental academic research to the complex challenges of modern drug discovery.
References
- 1. This compound | C14H13NO | CID 78420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,2-Diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. 1. syhtesis-of-phynetoin-students.pdf [slideshare.net]
- 6. Synthesis of the pharmaceutical phenytoin (diphenylhydantoin) for demonstrating pinacol rearrangement [morressier.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. journals.innovareacademics.in [journals.innovareacademics.in]
- 13. Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization [organic-chemistry.org]
- 14. bu.edu.eg [bu.edu.eg]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,2-Diphenylacetamide
Welcome to the technical support center for the synthesis of 2,2-diphenylacetamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of their synthesis. Here, we will explore common challenges and provide in-depth, evidence-based solutions in a question-and-answer format.
I. Overview of Synthetic Routes
The synthesis of this compound can be approached through several pathways. The choice of method often depends on the available starting materials, desired scale, and safety considerations. Two prevalent methods are the hydrolysis of diphenylacetonitrile and the Willgerodt-Kindler reaction. Understanding the fundamentals of these pathways is the first step in troubleshooting and optimization.
A. Hydrolysis of Diphenylacetonitrile
A common and direct route involves the hydrolysis of diphenylacetonitrile. This reaction can be performed under acidic or basic conditions, with each having its own set of advantages and potential pitfalls.
B. Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction offers an alternative route, typically starting from an aryl alkyl ketone, in this case, a precursor that can be converted to the diphenylmethyl structure.[1][2][3] This reaction involves the use of elemental sulfur and an amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the desired amide.[1]
II. Troubleshooting Common Issues & FAQs
This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a multifaceted issue that can stem from several factors throughout the synthetic process.[4] A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Cause 1: Incomplete Reaction
-
Underlying an issue: The reaction may not be proceeding to completion due to suboptimal reaction conditions or insufficient reaction time. Factors such as temperature, concentration of reactants, and catalyst activity play a critical role.[4]
-
Suggested Solution:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the progress of the reaction.[5] This allows for the real-time assessment of starting material consumption and product formation.
-
Temperature and Time Optimization: Gradually increase the reaction temperature or extend the reaction time, while continuously monitoring via TLC to find the optimal balance that maximizes product formation without leading to degradation.[5]
-
Reagent Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reactant might be necessary to drive the reaction to completion, but this should be determined empirically.[5]
-
Potential Cause 2: Side Reactions
-
Underlying an issue: The formation of unintended byproducts can significantly reduce the yield of the desired this compound.[4] For instance, in the hydrolysis of diphenylacetonitrile, the formation of diphenylacetic acid is a common side reaction, especially under harsh conditions.
-
Suggested Solution:
-
Control of Reaction Conditions: Carefully control the reaction temperature and the rate of addition of reagents. For example, in the Willgerodt-Kindler reaction, adding the amine dropwise at a lower temperature can help control the reaction rate and minimize side reactions.[1][5]
-
pH Adjustment: During aqueous workup, precise pH control can be critical to prevent the hydrolysis of the amide product to the corresponding carboxylic acid.[5]
-
Potential Cause 3: Product Loss During Workup and Purification
-
Underlying an issue: Significant amounts of product can be lost during extraction, washing, and recrystallization steps if the solvents and conditions are not optimized.[5]
-
Suggested Solution:
-
Solvent Selection: Choose extraction and recrystallization solvents that offer good solubility for the product at high temperatures and poor solubility at low temperatures to maximize recovery.
-
Extraction Efficiency: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to improve recovery from the aqueous phase.
-
Q2: I am observing significant amounts of diphenylacetic acid as a byproduct. How can I minimize its formation?
A2: The formation of diphenylacetic acid is a common issue, particularly during the hydrolysis of diphenylacetonitrile. It arises from the over-hydrolysis of the intermediate or the final amide product.
Underlying an issue: The amide functional group in this compound can be further hydrolyzed to a carboxylic acid under either strongly acidic or basic conditions, especially at elevated temperatures.
Suggested Solution:
-
Milder Reaction Conditions:
-
Temperature Control: Maintain the lowest effective temperature that allows for a reasonable reaction rate.
-
Reagent Concentration: Use the minimum concentration of acid or base required to catalyze the hydrolysis of the nitrile without promoting significant amide hydrolysis.
-
-
Workup Procedure:
-
Neutralization: After the reaction is complete, promptly neutralize the reaction mixture to a pH of approximately 7 before initiating the extraction process. This will minimize further hydrolysis during the workup.
-
Extraction: A liquid-liquid extraction can be employed to separate the desired amide from the acidic byproduct. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous base (e.g., 1M NaHCO₃) to remove the diphenylacetic acid as its water-soluble salt.[6]
-
Q3: My final product is difficult to purify and has a broad melting point range. What purification strategies do you recommend?
A3: A broad melting point is a clear indicator of impurities.[6] Effective purification is key to obtaining a high-purity product.
Purification Strategy 1: Recrystallization
-
Principle: This technique relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.
-
Protocol:
-
Solvent Screening: Test a range of solvents to find one in which this compound is highly soluble when hot and poorly soluble when cold. Isopropanol is often a good starting point.[6]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals under vacuum.
-
Purification Strategy 2: Column Chromatography
-
Principle: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase is passed through it.
-
Protocol:
-
Stationary Phase: Silica gel is a common choice for the purification of amides.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis to achieve good separation between the product and impurities. A good starting point could be a 9:1 mixture of hexane to ethyl acetate, gradually increasing the polarity.[6]
-
Elution: The crude product is loaded onto the column and the mobile phase is passed through, collecting fractions. The fractions are then analyzed (e.g., by TLC) to identify those containing the pure product.
-
| Purification Method | Advantages | Disadvantages |
| Recrystallization | Simple, cost-effective, can yield very pure crystals. | Can lead to product loss in the mother liquor, may not be effective for impurities with similar solubility. |
| Column Chromatography | Excellent for separating complex mixtures, can isolate multiple components. | More time-consuming, requires larger volumes of solvent, can be more expensive. |
Q4: The Willgerodt-Kindler reaction is not proceeding as expected. What are the critical parameters to control?
A4: The Willgerodt-Kindler reaction is a powerful tool but can be sensitive to reaction conditions.[1][2][3]
Critical Parameter 1: Quality of Reagents
-
Underlying an issue: The purity of the starting ketone, sulfur, and amine is paramount. Impurities can interfere with the reaction or lead to unwanted side products.[5]
-
Suggested Solution: Use freshly purified or high-purity reagents. Ensure the amine is free of water.
Critical Parameter 2: Reaction Temperature
-
Underlying an issue: The reaction typically requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition of the reactants or products.
-
Suggested Solution: The optimal temperature is often substrate-dependent. A typical range is 100-160 °C. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress. Microwave-assisted heating has been shown to improve yields and reduce reaction times in some cases.[7]
Critical Parameter 3: Stoichiometry of Sulfur and Amine
-
Underlying an issue: The molar ratio of sulfur and the amine to the ketone can significantly impact the reaction outcome.
-
Suggested Solution: An excess of both sulfur and the amine is often used to drive the reaction to completion. The optimal ratios should be determined experimentally for your specific substrate.
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of Diphenylacetonitrile
This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diphenylacetonitrile in a suitable solvent (e.g., ethanol).
-
Hydrolysis: Slowly add a solution of a strong base (e.g., aqueous sodium hydroxide) or a strong acid (e.g., concentrated sulfuric acid) to the flask.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with an appropriate acid or base.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine. To remove any diphenylacetic acid byproduct, a wash with a dilute sodium bicarbonate solution can be included before the water wash.[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography as described in Q3.
Diagram: General Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
IV. Conclusion
Improving the yield of this compound synthesis requires a systematic and informed approach to troubleshooting. By understanding the underlying chemical principles of the chosen synthetic route and carefully controlling key reaction parameters, researchers can significantly enhance the efficiency and purity of their synthesis. This guide provides a foundation for addressing common challenges, but it is important to remember that empirical optimization is often necessary to achieve the best results for a specific experimental setup.
V. References
-
BenchChem. (n.d.). Technical Support Center: N-(2-chlorobenzyl)-2,2-diphenylacetamide Purification. Retrieved from 6
-
BenchChem. (n.d.). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. Retrieved from 8
-
Wikipedia. (2023, October 28). Willgerodt rearrangement. Retrieved from --INVALID-LINK--
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from --INVALID-LINK--
-
MSU Chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on. Retrieved from --INVALID-LINK--
-
Priebbenow, D., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880.
-
(2022). Factors Influencing Yield of a Chemical Reaction. Journal of Chemical Education, 99(1), 1-10.
References
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 4. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Troubleshooting common side reactions in 2,2-Diphenylacetamide synthesis
Welcome to the technical support resource for the synthesis of 2,2-Diphenylacetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during its synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve problems effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary industrial and laboratory-scale synthetic routes include:
-
Hydrolysis of Diphenylacetonitrile: This is a widely used method involving the hydration of the nitrile group under either acidic or basic conditions.
-
From Diphenylacetic Acid: This route typically involves converting diphenylacetic acid to a more reactive intermediate, such as an acyl chloride (using thionyl chloride or oxalyl chloride), followed by amination with ammonia or an ammonia equivalent.
-
The Willgerodt-Kindler Reaction: This classic reaction can convert suitable precursors, like aryl alkyl ketones, into the corresponding terminal amide or thioamide.[1][2] For this compound, a specialized substrate would be required, but the principles are relevant for understanding potential side reactions in related syntheses.
Q2: What is the most significant challenge in synthesizing this compound?
A2: A primary challenge across most synthetic routes is controlling the reaction to prevent the formation of closely related impurities, namely the starting material (e.g., diphenylacetonitrile) and the over-hydrolyzed product (diphenylacetic acid). These impurities often have similar polarities to the desired product, which can complicate purification.[3]
Q3: How can I effectively purify crude this compound?
A3: Purification strategies must be chosen based on the specific impurities present.
-
Recrystallization: This is a highly effective method for removing minor impurities if a suitable solvent is found. Isopropanol is a commonly used solvent.[3][4]
-
Aqueous Washes/Liquid-Liquid Extraction: If your crude product is contaminated with acidic (diphenylacetic acid) or basic impurities, washing an organic solution of the product with a dilute aqueous base (e.g., 1M NaHCO₃) or acid (e.g., 1M HCl), respectively, is very effective.[3] The amide product is neutral and will remain in the organic layer, while the impurities form water-soluble salts.
-
Column Chromatography: For separating impurities with very similar polarities, silica gel column chromatography is the most powerful tool. A common eluent system is a gradient of hexane and ethyl acetate.[3][5]
Troubleshooting Guide: Hydrolysis of Diphenylacetonitrile
This is arguably the most direct route to this compound. The reaction involves the hydration of the nitrile functional group.
Problem 1: Low or No Product Yield
| Potential Cause | Scientific Explanation | Suggested Solution |
| Incomplete Reaction | The hydration of a nitrile is a kinetically slow process that requires sufficient energy (heat) and/or a high concentration of the catalyst (acid or base) to proceed at a reasonable rate. | 1. Increase Reaction Temperature: Gently reflux the reaction mixture, monitoring for potential degradation. 2. Increase Catalyst Concentration: If using acid hydrolysis (e.g., concentrated H₂SO₄), ensure a sufficient stoichiometric excess is used. 3. Extend Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting nitrile spot is no longer visible.[6] |
| Poor Reagent Quality | The diphenylacetonitrile starting material may be impure, or the acid/base catalyst may be of a lower concentration than stated. | Use reagents from a reputable supplier and verify the purity of the starting material if possible (e.g., by melting point or NMR). |
Problem 2: Final Product is Contaminated with Diphenylacetic Acid
| Potential Cause | Scientific Explanation | Suggested Solution |
| Over-Hydrolysis | The desired amide product can undergo a second hydrolysis step under the reaction conditions to form the corresponding carboxylic acid (diphenylacetic acid). This is particularly prevalent with prolonged reaction times or high temperatures. | 1. Control Reaction Conditions: Carefully monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup immediately to avoid over-hydrolysis. 2. Purification during Workup: During the workup, dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and then brine. The acidic diphenylacetic acid will be converted to its water-soluble sodium salt and removed in the aqueous layer.[3][4] |
Problem 3: Product Contains Unreacted Diphenylacetonitrile
| Potential Cause | Scientific Explanation | Suggested Solution |
| Incomplete Reaction | As mentioned in Problem 1, insufficient reaction time, temperature, or catalyst concentration can lead to an incomplete conversion of the starting material. | 1. Optimize Reaction: Re-run the reaction with a longer duration or at a slightly higher temperature. 2. Purification: Separate the product from the starting material using column chromatography on silica gel.[5] Alternatively, recrystallization may be effective if the solubility difference between the product and the starting material is significant.[3] |
Troubleshooting Workflow: Low Yield in Nitrile Hydrolysis
Below is a logical workflow to diagnose and solve low-yield issues when synthesizing this compound from diphenylacetonitrile.
Caption: Troubleshooting logic for low yield in nitrile hydrolysis.
Troubleshooting Guide: Willgerodt-Kindler Reaction Pathway
While less direct for this specific molecule, the Willgerodt-Kindler reaction is a powerful tool for converting aryl ketones to amides or thioamides.[1] Understanding its potential side reactions is crucial for any chemist. The reaction typically uses sulfur and an amine (like morpholine) to convert a ketone to a thioamide, which is then hydrolyzed to the amide.[7]
Problem 1: The Main Product is a Thioamide, Not an Amide
| Potential Cause | Scientific Explanation | Suggested Solution |
| Reaction Mechanism | The Kindler modification of the Willgerodt reaction directly produces a thioamide (C=S) as the initial stable product.[1][7] The amide (C=O) is only formed after a subsequent hydrolysis step. | This is an expected outcome. The isolated thioamide must be subjected to a separate hydrolysis step (e.g., refluxing with aqueous acid or base) to convert it to the final this compound. |
Problem 2: Formation of Diphenylacetic Acid as a Byproduct
| Potential Cause | Scientific Explanation | Suggested Solution |
| Hydrolysis Side Reaction | Water present during the initial reaction or during the thioamide hydrolysis step can lead to the formation of the carboxylic acid instead of, or in addition to, the amide.[1] | 1. Anhydrous Conditions: For the initial thioamide formation, use anhydrous solvents and reagents to minimize premature hydrolysis. 2. Controlled Hydrolysis: During the conversion of the thioamide to the amide, carefully control the conditions (time, temperature) to favor amide formation. 3. Purification: Remove the acidic byproduct with a basic wash during the workup, as described previously.[3] |
Reaction Pathway: Main and Side Reactions
Caption: Synthesis of this compound via nitrile hydrolysis.
Key Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
This technique is essential for determining when a reaction is complete, preventing the formation of byproducts from over-reaction.[5][6]
-
Prepare TLC Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark spots for your starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spot the Plate:
-
Dissolve a tiny amount of your starting material in a suitable solvent and spot it on 'SM'.
-
Using a capillary tube, take a small aliquot from your reaction mixture and spot it on 'RM'.
-
Spot both the starting material and reaction mixture on the same 'C' spot.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). Ensure the solvent level is below the pencil line. Let the solvent run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot in the 'RM' lane indicates the reaction is likely complete.
Protocol 2: Purification by Recrystallization from Isopropanol
This protocol is designed to purify the crude product by removing soluble impurities.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot isopropanol until the solid just completely dissolves. Avoid adding excessive solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any remaining soluble impurities on the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (approx. 155-158 °C).
Protocol 3: Purification by Column Chromatography
This is the method of choice for separating compounds with similar polarities.[3][5]
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor the elution of compounds using TLC.
-
Gradient Elution (Optional): If separation is poor, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to speed up the elution of the more polar product.
-
Fraction Pooling & Solvent Removal: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.
References
Technical Support Center: Optimization of 2,2-Diphenylacetamide Preparation
Welcome to the technical support center for the synthesis of 2,2-Diphenylacetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this chemical preparation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
There are two principal and reliable methods for the synthesis of this compound. The first involves the hydrolysis of diphenylacetonitrile.[1][2] The second is the amidation of 2,2-diphenylacetic acid or its derivatives.[3]
-
Hydrolysis of Diphenylacetonitrile: This is a common industrial method where diphenylacetonitrile is treated with an acid, such as concentrated hydrochloric acid, to convert the nitrile group (-CN) into an amide group (-CONH2).[1] Careful control of temperature is crucial to maximize the yield of the amide and minimize the formation of the corresponding carboxylic acid.[1]
-
Amidation of 2,2-Diphenylacetic Acid: This route involves activating the carboxylic acid, for instance, by converting it to 2,2-diphenylacetyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3] The resulting acid chloride is then reacted with ammonia to form the desired amide.[1] Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct reaction between the carboxylic acid and an ammonia source.[3]
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] If starting material is still present after the expected reaction time, consider increasing the reaction temperature or extending the duration.[4] However, be mindful of potential side reactions or product degradation at higher temperatures.[4]
-
Purity of Starting Materials: The quality of your starting materials, such as diphenylacetonitrile or 2,2-diphenylacetic acid, significantly impacts the reaction outcome. Ensure they are pure and dry, as moisture can interfere with many of the reagents used, especially acid chlorides and coupling agents.[4][5]
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and stoichiometry are critical. For the hydrolysis of diphenylacetonitrile, the concentration of the acid and the temperature must be carefully controlled to prevent over-hydrolysis to the carboxylic acid.[1] In the amidation route, ensure the correct equivalents of activating agents and bases are used.[3]
-
Product Loss During Workup: Significant product loss can occur during the extraction and purification steps. Optimize your workup procedure by ensuring the correct pH during aqueous washes to minimize the solubility of your product in the aqueous phase.[4] For purification, select an appropriate recrystallization solvent or a suitable solvent system for column chromatography.[6]
Q3: I am observing significant byproduct formation. What are the common impurities and how can I minimize them?
The most common byproduct in the synthesis of this compound is 2,2-diphenylacetic acid.
-
Formation of 2,2-Diphenylacetic Acid: This occurs when the nitrile is over-hydrolyzed or when the intermediate amide is hydrolyzed during the reaction or workup.[1] To minimize this, carefully control the reaction time and temperature. During the workup, avoid excessively acidic or basic conditions for prolonged periods.
-
Purification Strategy: 2,2-Diphenylacetic acid can be removed through a basic wash during liquid-liquid extraction.[6] By dissolving the crude product in an organic solvent and washing with a dilute aqueous base like sodium bicarbonate, the acidic impurity will be converted to its water-soluble salt and removed in the aqueous layer.[6]
Q4: How do I effectively purify the crude this compound?
Purification is critical to obtain a product with high purity. The two most effective methods are recrystallization and column chromatography.
-
Recrystallization: This is an excellent method for removing small amounts of impurities.[4] A good solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethyl acetate and hexanes are often suitable choices.[3]
-
Column Chromatography: For more challenging separations where impurities have similar polarities to the product, column chromatography is the preferred method.[4][6] A typical stationary phase is silica gel, and the mobile phase is often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[6] The polarity of the eluent can be gradually increased to effectively separate the desired product from impurities.[6]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Start or Proceeds Very Slowly | 1. Poor quality of reagents: Starting materials or catalysts may be old, impure, or degraded.[4] 2. Inappropriate solvent: Reactants may not be sufficiently soluble in the chosen solvent.[4] 3. Low reaction temperature: The activation energy for the reaction is not being met. | 1. Verify reagent quality: Use freshly purified or new reagents. Confirm their identity and purity using analytical methods like NMR or IR spectroscopy.[4] 2. Optimize solvent: Select a solvent that dissolves all reactants and is inert under the reaction conditions.[4] 3. Increase temperature: Gradually increase the reaction temperature while monitoring for any signs of product degradation or side reactions using TLC.[4] |
| Formation of an Oily or Gummy Product Instead of a Crystalline Solid | 1. Presence of impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Residual solvent: Incomplete removal of the reaction or extraction solvent. | 1. Purify the crude product: Perform a liquid-liquid extraction to remove acidic or basic impurities.[6] If that fails, column chromatography is recommended.[6] 2. Thoroughly dry the product: Use a rotary evaporator and then a vacuum oven to ensure all residual solvent is removed. |
| Broad Melting Point Range of the Purified Product | 1. Presence of impurities: Even small amounts of impurities can depress and broaden the melting point range.[6] | 1. Re-purify the product: Perform another recrystallization using a different solvent system or run a careful column chromatography.[6] 2. Confirm identity: Use analytical techniques like NMR to confirm the structure and identify any persistent impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of Diphenylacetonitrile
This protocol is based on the established method of nitrile hydrolysis.[1]
Materials:
-
Diphenylacetonitrile
-
Concentrated Hydrochloric Acid
-
Water
-
Sodium Bicarbonate solution (5% w/v)
-
Organic solvent (e.g., Ethyl Acetate)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diphenylacetonitrile.
-
Slowly add concentrated hydrochloric acid while stirring. Caution: The reaction can be exothermic.
-
Heat the mixture to a controlled temperature (e.g., 40-50°C) and stir vigorously. Monitor the reaction progress by TLC.[1]
-
Once the reaction is complete (typically when the starting material is no longer visible on TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture over crushed ice and neutralize it with a 5% sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude this compound will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound via Amidation of 2,2-Diphenylacetic Acid
This protocol outlines the conversion of the carboxylic acid to the amide via an acid chloride intermediate.[3]
Materials:
-
2,2-Diphenylacetic Acid
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Ammonia solution (aqueous or in an organic solvent)
-
Anhydrous Sodium Sulfate
Procedure:
-
Formation of 2,2-Diphenylacetyl Chloride: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,2-diphenylacetic acid in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the solution. A catalytic amount of DMF can be added to facilitate the reaction.[3]
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the evolution of gas ceases.[3]
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain crude 2,2-diphenylacetyl chloride. This can often be used in the next step without further purification.
-
Amidation: Dissolve the crude 2,2-diphenylacetyl chloride in anhydrous DCM and cool the solution to 0°C.
-
Slowly add a solution of ammonia with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours. Monitor completion by TLC.
-
Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.[3][6]
Visualizations
Reaction Pathway Overview
Caption: Synthetic routes to this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical flow for diagnosing low product yield.
References
Technical Support Center: Column Chromatography Purification of 2,2-Diphenylacetamide
Welcome to the technical support center for the purification of 2,2-Diphenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the column chromatography purification of this compound. Our goal is to equip you with the scientific rationale behind the methodologies, ensuring a robust and reproducible purification process.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the column chromatography of this compound, presented in a question-and-answer format to directly tackle experimental hurdles.
Question 1: Why is my this compound not separating from the starting materials (e.g., diphenylacetic acid or the amine source)?
Answer:
Poor separation is a frequent issue and can stem from several factors related to the chosen chromatographic conditions.
-
Inappropriate Mobile Phase Polarity: The polarity of your eluent is the most critical factor in achieving good separation on a silica gel column.[1] If the eluent is too polar, all compounds, including your product and impurities, will travel quickly up the column with the solvent front, resulting in no separation.[2] Conversely, if the eluent is not polar enough, all compounds will remain adsorbed to the silica gel at the baseline.
-
Solution: The key is to find a solvent system that provides a good retention factor (Rf) for your product on a Thin Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4.[3] For this compound, a good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate until you achieve the desired separation on TLC.[4]
-
-
Co-elution of Impurities: It's possible that the impurities have very similar polarities to your desired product, making separation difficult with a standard solvent system.
-
Solution: Consider using a different solvent system. For instance, substituting ethyl acetate with dichloromethane or a mixture of toluene and ethyl acetate might alter the selectivity of the separation. For particularly stubborn separations, a three-component solvent system can sometimes provide the necessary resolution.
-
-
Column Overloading: Applying too much crude sample to the column can lead to broad, overlapping bands that are impossible to separate.[5]
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used to pack the column. If you are experiencing poor separation, try reducing the amount of sample loaded.
-
Question 2: I'm experiencing a low yield of purified this compound after column chromatography. What could be the cause?
Answer:
Low recovery can be frustrating. Here are some common culprits and their remedies:
-
Product Adsorption to Silica Gel: Amides can sometimes interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or "streaking" on the column.
-
Solution: Deactivating the silica gel by adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your eluent can help to mitigate this issue by neutralizing the acidic sites.[6] Alternatively, for very sensitive compounds, using a different stationary phase like neutral or basic alumina might be beneficial.
-
-
Product is Too Soluble in the Eluent: If your chosen eluent system is too strong, your product may elute very quickly in a large volume of solvent, making it difficult to detect and collect efficiently.
-
Solution: Re-evaluate your TLC analysis. Aim for an eluent system that gives your product an Rf value in the lower end of the ideal range (around 0.2-0.3) to ensure it spends more time interacting with the stationary phase, leading to a more concentrated elution.
-
-
Improper Column Packing: Channels or cracks in the silica gel bed can cause the sample to travel unevenly down the column, leading to poor separation and mixed fractions.[7]
-
Solution: Ensure your column is packed uniformly. The "wet slurry" method, where the silica gel is mixed with the initial eluent before being poured into the column, is generally preferred to minimize air bubbles and create a homogenous stationary phase.[7] Gently tapping the side of the column as the silica settles can also help to ensure even packing.[8]
-
Question 3: My purified this compound appears as a yellow oil instead of a white solid. What does this indicate?
Answer:
An oily or colored product is a strong indicator of residual impurities.[9]
-
Presence of Colored Impurities: The synthesis of this compound may produce colored byproducts that are not effectively removed by the initial chromatography conditions.
-
Solution: If the colored impurity is less polar than your product, you can try pre-eluting the column with a less polar solvent to wash it off before increasing the polarity to elute your desired compound. If the impurity is more polar, it should elute after your product. Careful fraction collection, monitored by TLC, is crucial. For persistent color, a subsequent recrystallization step after chromatography is highly recommended.[10] Adding a small amount of activated charcoal to the hot solution during recrystallization can also help to remove colored impurities.[11]
-
-
Residual Solvent: Trapped solvent can prevent your product from solidifying.
-
Solution: After combining the pure fractions and removing the solvent with a rotary evaporator, place the sample under high vacuum for an extended period to remove any residual solvent. Gentle heating during this process can be effective but should be done cautiously to avoid melting or degrading the product.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For most applications, silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice for the purification of moderately polar compounds like this compound.[12] Its slightly acidic nature can sometimes cause issues with amides, but this can often be overcome by adding a basic modifier to the eluent. If you continue to face problems with product degradation or irreversible adsorption, neutral alumina can be a good alternative.
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system is best determined by running a series of TLC plates with your crude reaction mixture.[7] A good starting point is a binary mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[1] By testing different ratios of these solvents, you can find the optimal polarity that gives a clear separation between your product and any impurities, with an Rf value for the product between 0.2 and 0.4.
Q3: What is "dry loading" versus "wet loading," and which should I use?
A3: "Wet loading" involves dissolving your crude sample in a minimal amount of the mobile phase and directly applying it to the top of the column.[7] "Dry loading" involves pre-adsorbing your sample onto a small amount of silica gel (or another inert solid like Celite) by dissolving the sample in a suitable solvent, adding the silica, and then evaporating the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column.[8] Dry loading is often preferred when your sample is not very soluble in the mobile phase, as it can lead to sharper bands and better separation.[8]
Q4: How can I monitor the progress of my column chromatography?
A4: The most effective way to monitor your column is by collecting fractions and analyzing them by TLC.[4] Spot each fraction on a TLC plate alongside a spot of your crude starting material and a reference spot of pure starting material (if available). This will allow you to identify which fractions contain your pure product, which contain impurities, and which are mixed.
III. Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. The specific solvent ratios should be optimized based on TLC analysis of your crude product.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a volatile solvent like dichloromethane.
-
Spot the solution on a TLC plate and develop it in a chamber with a pre-determined solvent system (e.g., 7:3 hexane:ethyl acetate).
-
Visualize the plate under a UV lamp (254 nm). The optimal solvent system should give your product an Rf of ~0.3. Adjust the solvent ratio as necessary.
-
-
Column Packing (Wet Slurry Method):
-
In a beaker, prepare a slurry of silica gel in your initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate). Use approximately 50-100 g of silica per 1 g of crude product.
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
Pour the silica slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[8]
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [7]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) and mix to form a slurry.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your starting eluent to the column.
-
Apply gentle air pressure to begin eluting the solvent through the column.
-
Collect fractions in test tubes or vials.
-
Monitor the elution by spotting every few fractions on a TLC plate.
-
If your product is not eluting, you can gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.
-
-
Product Isolation:
-
Once you have identified the fractions containing the pure this compound (based on TLC analysis), combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent and obtain the purified solid product.
-
IV. Visualizations
Workflow for Column Chromatography Purification
Caption: Workflow for purifying this compound.
Troubleshooting Logic for Poor Separation
Caption: Troubleshooting poor separation in column chromatography.
V. References
-
BenchChem. (2025). Technical Support Center: Crystallization of N-(2-chlorobenzyl)-2,2-diphenylacetamide. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: N-(2-chlorobenzyl)-2,2-diphenylacetamide Purification. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Monitoring N-(2-hydroxyethyl)-2-phenylacetamide Synthesis by TLC. --INVALID-LINK--
-
Clearsynth. (n.d.). 2-(1-nitrosopyrrolidin-3-yl)-2,2-diphenylacetamide. --INVALID-LINK--
-
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. --INVALID-LINK--
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. --INVALID-LINK--
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. --INVALID-LINK--
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. --INVALID-LINK--
-
University of Toronto. (n.d.). Thin Layer Chromatography (TLC). --INVALID-LINK--
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). --INVALID-LINK--
-
Organic Syntheses. (n.d.). Phenylacetamide. --INVALID-LINK--
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. --INVALID-LINK--
-
University of Massachusetts Lowell. (2020). Thin Layer Chromatography. --INVALID-LINK--
-
Cytiva. (n.d.). Sephadex LH-20. --INVALID-LINK--
-
O'Connor, J. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. --INVALID-LINK--
-
PubChem. (n.d.). This compound. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Column Packing & Separation with Sephadex® LH-20. --INVALID-LINK--
-
ResearchGate. (n.d.). 2-Chloro-N,N-diphenylacetamide. --INVALID-LINK--
-
Google Patents. (n.d.). CN102964345A - Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1)). --INVALID-LINK--
-
Organic Syntheses. (n.d.). Diphenylacetic acid. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Synthesis and antimicrobial activity of some new diphenylamine derivatives. --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column. --INVALID-LINK--
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. --INVALID-LINK--
-
ChemicalBook. (2025). N-methyl-2,2-diphenylacetamide. --INVALID-LINK--
References
- 1. organomation.com [organomation.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Home Page [chem.ualberta.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. CN102964345A - Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1))-3-trioctyl - Google Patents [patents.google.com]
Removal of unreacted starting materials from 2,2-Diphenylacetamide
Technical Support Center: Purification of 2,2-Diphenylacetamide
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for removing unreacted starting materials and other common impurities encountered during synthesis. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might encounter in my crude this compound?
The impurities present in your crude product are intrinsically linked to your synthetic route. The most prevalent laboratory-scale synthesis involves the controlled hydrolysis of diphenylacetonitrile.[1] Therefore, the primary impurities are typically:
-
Unreacted Diphenylacetonitrile: This is often the main contaminant, especially in cases of incomplete hydrolysis. Its non-polar and neutral nature can make it challenging to separate from the desired amide product.[2]
-
Diphenylacetic Acid: This is the over-hydrolyzed byproduct. If the reaction is pushed too far or conditions are too harsh, the intermediate amide will hydrolyze further to the corresponding carboxylic acid.[3] This is more common in acid-catalyzed hydrolysis protocols.[4][5]
Other synthetic pathways, though less common, can introduce different starting materials. For instance, a synthesis starting from diphenylacetyl chloride and ammonia could leave unreacted acid chloride. It is crucial to understand your specific reaction to anticipate the likely contaminants.[6]
Q2: My crude product shows a low and broad melting point. How can I definitively identify the contaminants?
A low and broad melting point is a classic indicator of impurities, which disrupt the crystalline lattice of the pure compound.[7] While this confirms the presence of contaminants, it doesn't identify them. For definitive identification and to strategize your purification, we recommend the following:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable first step. By spotting your crude product alongside authentic samples of the starting materials (e.g., diphenylacetonitrile, diphenylacetic acid), you can quickly visualize the number of components. The relative Rf values will give you a strong indication of the impurities' polarities compared to your product.
-
Spectroscopic Analysis (NMR/FTIR):
-
¹H NMR: Look for the characteristic methine proton (-CH-) of diphenylacetonitrile around δ 5.1 ppm in CDCl₃.[8] The amide protons (-NH₂) of this compound will appear as a broad singlet, while the methine proton (-CH-) will be shifted. Diphenylacetic acid will show a carboxylic acid proton (-COOH) at a much higher chemical shift (>10 ppm) and a methine proton around δ 5.0 ppm.
-
FTIR: The presence of a strong, sharp nitrile stretch (~2250 cm⁻¹) is a clear sign of unreacted diphenylacetonitrile. A very broad O-H stretch (~2500-3300 cm⁻¹) overlapping a C=O stretch indicates the presence of diphenylacetic acid. Your target compound, this compound, will show characteristic N-H stretches (~3100-3500 cm⁻¹) and a C=O (Amide I) band around 1650 cm⁻¹.
-
Q3: What is the most straightforward purification method for a first attempt?
For solid organic compounds, recrystallization is the most effective and economical first-line purification technique.[2] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the crude product completely at its boiling point but will have very low solubility for the product at low temperatures (e.g., 0-4 °C), allowing it to crystallize out in a pure form while the impurities remain in the mother liquor.[9]
Q4: My recrystallization attempt resulted in "oiling out." What does this mean and how can I fix it?
"Oiling out" occurs when the solid melts and separates from the solution as a liquid phase instead of crystallizing.[9] This is problematic because the oil can trap impurities, defeating the purpose of recrystallization. This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute.
Troubleshooting "Oiling Out":
-
Increase Solvent Volume: Add more hot solvent to the mixture. This lowers the saturation point and can keep the compound dissolved until the solution has cooled to below the compound's melting point.[9]
-
Change the Solvent System:
-
Switch to a single solvent with a lower boiling point.
-
Employ a two-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble). Then, while hot, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes faintly cloudy (the saturation point). Allow this to cool slowly.[10]
-
Advanced Purification Protocols & Troubleshooting
If initial recrystallization is insufficient, a more targeted, multi-step approach is necessary. The choice of technique depends on the nature of the identified impurity.
Caption: Decision workflow for purifying this compound.
Q5: How do I specifically remove unreacted diphenylacetic acid?
Method: Acid-Base Liquid-Liquid Extraction
This technique exploits the acidic nature of the carboxylic acid impurity. By washing an organic solution of your crude product with an aqueous base, you can deprotonate the diphenylacetic acid, forming a water-soluble carboxylate salt. This salt will partition into the aqueous layer, leaving the neutral this compound product in the organic layer.[7]
Caption: Workflow for Acid-Base Extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel. A good starting concentration is ~5-10 g per 100 mL.
-
Base Wash: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Shake vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate completely. Drain the aqueous layer (bottom layer for DCM, top for ethyl acetate).
-
Repeat: Repeat the base wash (steps 2-3) one more time to ensure complete removal of the acidic impurity.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual base, followed by a wash with brine (saturated NaCl solution) to aid in drying.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product, which can then be further purified by recrystallization.
Q6: Diphenylacetonitrile is neutral, just like my product. How can I separate them?
Method: Flash Column Chromatography
When impurities have similar chemical properties (e.g., neutral polarity) to the product, physical separation methods are required. Flash column chromatography is a highly effective technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[7][8] Less polar compounds travel down the column faster, while more polar compounds are retained longer. Diphenylacetonitrile is generally less polar than this compound due to the amide's ability to hydrogen bond.
Data Presentation: Eluent System Selection
The key to successful chromatography is selecting the right eluent system. This is typically determined by running analytical TLC plates.
| Solvent System (Hexane:Ethyl Acetate) | Diphenylacetonitrile (Rf) | This compound (Rf) | Assessment |
| 9:1 | ~0.6 | ~0.1 | Good separation. Elution of the amide might be slow. |
| 4:1 (Recommended Start) | ~0.8 | ~0.35 | Excellent separation (ΔRf > 0.2). Ideal for flash chromatography. |
| 1:1 | ~0.9 | ~0.7 | Poor separation. Both compounds will elute too quickly. |
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexane:ethyl acetate).[7] Pour this into a glass column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this dry powder to the top of the packed column.
-
Elution: Begin eluting with the chosen mobile phase (e.g., 4:1 hexane:ethyl acetate). Apply positive pressure (using a pump or inert gas) to achieve a flow rate of ~2 inches/minute.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by spotting the collected fractions on TLC plates.
-
Combine and Concentrate: Combine the pure fractions containing your desired product (as determined by TLC). Remove the solvent under reduced pressure to obtain the purified this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. The synthetic methods of diphenylacetonitrile_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. ocw.mit.edu [ocw.mit.edu]
How to avoid byproduct formation in the synthesis of 2,2-Diphenylacetamide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-diphenylacetamide. Our goal is to provide a comprehensive resource that addresses common challenges, minimizes byproduct formation, and ensures the synthesis of a high-purity final product. This guide is structured to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategy.
I. Understanding the Synthetic Landscape: Key Routes and Potential Pitfalls
The synthesis of this compound can be approached through several pathways, each with its own set of advantages and potential for byproduct formation. The two most common and practical routes are the controlled hydrolysis of 2,2-diphenylacetonitrile and the Ritter reaction of diphenylmethanol with acetonitrile.
A. Route 1: Controlled Hydrolysis of 2,2-Diphenylacetonitrile
This is the most direct and widely employed method. The primary challenge lies in arresting the hydrolysis at the amide stage and preventing its progression to the corresponding carboxylic acid.
Mechanism Overview:
The hydrolysis of a nitrile to an amide can be catalyzed by either acid or base. The reaction proceeds through a tetrahedral intermediate. Under forcing conditions, such as high temperatures or prolonged reaction times with strong acids or bases, the amide can be further hydrolyzed to a carboxylic acid.
Primary Byproduct of Concern:
-
2,2-Diphenylacetic Acid: Formation of this byproduct is the most significant challenge in this synthetic route. Its presence can complicate purification and lower the overall yield of the desired amide.
B. Route 2: The Ritter Reaction
An alternative approach involves the reaction of diphenylmethanol with acetonitrile in the presence of a strong acid. This method can be efficient but requires careful control of reaction conditions to avoid side reactions.
Mechanism Overview:
The Ritter reaction proceeds via the formation of a stable carbocation from the alcohol in the presence of a strong acid. This carbocation is then attacked by the nitrogen of the nitrile, forming a nitrilium ion intermediate, which is subsequently hydrolyzed to the amide upon aqueous workup.[1]
Potential Byproducts:
-
Bis(diphenylmethyl) ether: Can form through the self-condensation of diphenylmethanol under acidic conditions.
-
Polymerization products: Under strongly acidic conditions, side reactions involving the carbocation can lead to polymeric materials.
-
Salts: The use of stoichiometric amounts of strong acids necessitates a neutralization step, which generates significant amounts of salt byproducts that must be removed during workup.[2]
II. Troubleshooting Guide: From Reaction Setup to Purified Product
This section is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low. What are the likely causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Byproduct Formation: The formation of 2,2-diphenylacetic acid (in the hydrolysis route) or other side products (in the Ritter reaction) will consume your starting materials and reduce the yield of the desired product.
-
Suboptimal Reagent Quality: Ensure that your starting materials, particularly 2,2-diphenylacetonitrile or diphenylmethanol, are of high purity. Impurities in the starting materials can lead to a variety of side reactions.
-
Losses During Workup and Purification: Significant product loss can occur during extraction, washing, and recrystallization steps. Ensure proper phase separation during extractions and use minimal amounts of cold solvent for washing crystals.
Q2: The melting point of my final product is low and/or has a broad range. What does this indicate?
A2: A low and broad melting point is a strong indicator of impurities. The most likely culprit is the presence of unreacted starting materials or byproducts such as 2,2-diphenylacetic acid. Further purification is necessary.
Q3: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase. This can be caused by:
-
Cooling the solution too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Using a solvent in which the compound is too soluble: Try a different solvent or a solvent mixture. For this compound, ethanol or mixtures of ethanol and water are often good choices for recrystallization.
-
High impurity levels: A high concentration of impurities can inhibit crystallization. Consider a preliminary purification step, such as column chromatography, before attempting recrystallization.
Q4: How can I effectively remove the 2,2-diphenylacetic acid byproduct?
A4: The acidic nature of 2,2-diphenylacetic acid allows for its selective removal through a basic wash during the workup.
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The acidic byproduct will be converted to its water-soluble salt and partition into the aqueous layer.
-
Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating to obtain the purified amide.
Visual Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving common issues in this compound synthesis.
III. Optimized Experimental Protocols
The following protocols have been designed to maximize the yield and purity of this compound.
Protocol 1: Controlled Basic Hydrolysis of 2,2-Diphenylacetonitrile
This method is preferred for its selectivity towards the amide product.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-diphenylacetonitrile (1.0 eq) in a suitable alcohol solvent (e.g., ethanol or tert-butanol).
-
Addition of Base: Add a solution of potassium hydroxide (KOH) (1.5 - 2.0 eq) in water to the nitrile solution. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial if using a less polar solvent.
-
Heating and Monitoring: Heat the reaction mixture to a gentle reflux (typically 80-90 °C). Monitor the progress of the reaction by TLC (a common eluent system is a mixture of hexane and ethyl acetate). The reaction is typically complete within 2-4 hours. Over-refluxing or extended reaction times can lead to the formation of 2,2-diphenylacetic acid.
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water. If the product precipitates, it can be collected by vacuum filtration. If not, extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Purification: Wash the collected solid or the organic extract with water to remove excess base. If 2,2-diphenylacetic acid is suspected, a wash with a cold, dilute solution of sodium bicarbonate is recommended.
-
Recrystallization: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
Data Summary Table: Hydrolysis Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Base | Potassium Hydroxide (KOH) | Provides a good balance of reactivity and selectivity. |
| Solvent | Ethanol or tert-Butanol | Good solubility for the starting material and product. |
| Temperature | 80-90 °C (Gentle Reflux) | Sufficient to drive the reaction without promoting over-hydrolysis. |
| Reaction Time | 2-4 hours (TLC Monitored) | Minimizes the formation of the carboxylic acid byproduct. |
Protocol 2: Ritter Reaction of Diphenylmethanol with Acetonitrile
This alternative route can provide high yields of the desired amide.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place diphenylmethanol (1.0 eq) and acetonitrile (which can also serve as the solvent).
-
Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄) (2.0 - 3.0 eq) with vigorous stirring. The temperature should be maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. This will hydrolyze the intermediate nitrilium salt and precipitate the crude this compound.
-
Neutralization and Isolation: Neutralize the aqueous mixture with a base, such as ammonium hydroxide or sodium hydroxide, to a pH of 7-8. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with water to remove any inorganic salts. Recrystallize the crude product from ethanol or an ethanol/water mixture.
Data Summary Table: Ritter Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Acid Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Effectively generates the diphenylmethyl carbocation. |
| Solvent | Acetonitrile (in excess) | Serves as both reactant and solvent. |
| Temperature | 0-10 °C (during acid addition) | Controls the exothermic reaction and minimizes side reactions. |
| Workup | Quenching on ice | Hydrolyzes the intermediate and facilitates product precipitation. |
IV. Visualization of Synthetic Pathways
The following diagrams illustrate the key transformations in the synthesis of this compound.
Caption: The controlled hydrolysis pathway to this compound and the potential for over-hydrolysis.
Caption: The Ritter reaction pathway for the synthesis of this compound.
V. References
-
Organic Syntheses, Coll. Vol. 3, p.715 (1955); Vol. 28, p.55 (1948). --INVALID-LINK--
-
Ritter, J. J.; Minieri, P. P. J. Am. Chem. Soc.1948 , 70 (12), 4045–4048. --INVALID-LINK--
-
Patai, S. The Chemistry of the Cyano Group; John Wiley & Sons: New York, 1970. --INVALID-LINK--
-
Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier: Amsterdam, 2005. --INVALID-LINK--
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. --INVALID-LINK--
-
Prakash, G. K. S.; Mathew, T.; Olah, G. A. Angew. Chem. Int. Ed.2010 , 49 (8), 1334-1363. --INVALID-LINK--
-
Jirgensons, A.; Kauss, V.; Kalvinsh, I.; Gold, M. R. Synthesis2000 , (12), 1709-1712. --INVALID-LINK--
-
Wikipedia contributors. Ritter reaction. Wikipedia, The Free Encyclopedia. --INVALID-LINK--
-
Organic Chemistry Portal. Ritter Reaction. --INVALID-LINK--
References
Stability issues of 2,2-Diphenylacetamide under different conditions
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Welcome to the technical support center for 2,2-Diphenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experiments.
Troubleshooting Guide: Investigating Stability Issues
This guide provides a structured approach to identifying and resolving common stability problems encountered with this compound.
Issue 1: Appearance of Unexpected Peaks in HPLC Chromatogram After Sample Storage
Symptom: You observe new peaks in your HPLC chromatogram when analyzing a solution of this compound that has been stored for a period.[1]
Possible Cause: The compound is degrading under your storage conditions.[1] The primary degradation pathway for amide-containing compounds like this compound is often hydrolysis of the amide bond, which can be catalyzed by both acidic and basic conditions.[1][2]
Troubleshooting Steps:
-
Characterize the New Peaks: Utilize a mass spectrometer (LC-MS) to determine the mass of the new peaks.[1] Compare these masses to potential degradation products, such as 2,2-diphenylacetic acid and ammonia, which would result from hydrolysis.[1]
-
Perform a Forced Degradation Study: This will help confirm the identity of the degradants by intentionally generating them under controlled stress conditions.[1][3] Forced degradation studies are a crucial part of pharmaceutical development to understand degradation pathways and develop stability-indicating analytical methods.[3][4][5]
-
Optimize Storage Conditions:
-
pH: If hydrolysis is suspected, adjust the pH of your solution to a near-neutral range and consider using a buffer.[1]
-
Temperature: Store samples at lower temperatures (e.g., 4°C or -20°C) to slow down degradation kinetics.[1]
-
Light: Protect your samples from light by using amber vials or wrapping them in aluminum foil.[1] Photostability studies are a standard requirement to ensure the quality, efficacy, and safety of drug products.[6][7]
-
Atmosphere: If oxidation is a possibility, degas your solvent and consider storing the sample under an inert atmosphere like nitrogen or argon.[1]
-
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.[1][3][8]
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
Temperature-controlled oven[1]
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.[1]
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.[1]
-
Incubate the solution at 60°C.[1]
-
Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.[1]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.[1]
-
Incubate the solution at 60°C.[1]
-
Withdraw aliquots at various time points (e.g., 1, 4, 8 hours), neutralize with an equivalent amount of HCl, and dilute with the mobile phase for HPLC analysis.[1]
-
-
Oxidative Degradation:
-
Photolytic Degradation:
-
Place a solution of the compound (0.5 mg/mL) in a chemically inert, transparent container inside a photostability chamber.[1]
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same chamber.[1]
-
Analyze both the exposed and control samples after the exposure period.[1] The International Council for Harmonisation (ICH) Q1B guideline suggests an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[7]
-
-
Thermal Degradation:
Issue 2: Decrease in Measured Concentration Over Time
Symptom: The measured concentration of this compound in your solution decreases over time, as determined by your analytical method.[1]
Possible Causes:
-
Degradation of the compound.[1]
-
Precipitation of the compound from the solution.[1]
-
Adsorption of the compound to the container surface.[1]
Troubleshooting Steps:
-
Check for Degradation: Analyze your sample for the presence of degradation products as described in "Issue 1." If degradants are present, the loss of potency is likely due to chemical instability.[1]
-
Assess Solubility: Visually inspect your sample for any precipitate. If precipitation is suspected, consider adjusting the solvent composition or concentration.
-
Evaluate Adsorption: To check for adsorption to the container surface, prepare a solution in a different type of container material (e.g., polypropylene if you were using glass) and monitor the concentration over time.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The most anticipated degradation pathway for this compound in aqueous solutions is the hydrolysis of the amide bond.[1] This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 2,2-diphenylacetic acid and ammonia.[1]
Q2: What is a stability-indicating method and why is it important?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1][10][11] Developing such a method is crucial to ensure that the measured potency of the drug is accurate and reflects its true concentration.[1] Reversed-phase HPLC with UV or mass spectrometric detection is a commonly used technique for developing stability-indicating methods.[1][9][11]
Q3: How should I store this compound to ensure its stability?
For optimal stability, this compound should be stored in a cool, dark, and dry place. When in solution, it is advisable to use a neutral pH, buffered solution and store at reduced temperatures (4°C or -20°C).[1] Protecting the compound from light is also essential to prevent photolytic degradation.[1][6]
Q4: Are there any known incompatibilities with common excipients?
Q5: What are the expected degradation products under different stress conditions?
Based on the structure of this compound, the following degradation products can be anticipated:
-
Hydrolysis (Acid/Base): 2,2-diphenylacetic acid and ammonia.
-
Oxidation: Potentially hydroxylated derivatives on the phenyl rings or at the benzylic position.
-
Photolysis: The specific photoproducts would need to be identified through characterization of the degradants formed during photostability studies.
Data Summary
Table 1: Typical Stress Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Hydrolysis of the amide bond |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Hydrolysis of the amide bond |
| Oxidation | 5% H₂O₂, Room Temperature | Oxidation of the molecule |
| Photolysis | Photostability chamber (ICH Q1B) | Photolytic cleavage or rearrangement |
| Thermal | 80°C (solid and solution) | Thermally induced degradation |
This table provides a general guideline. The actual conditions may need to be optimized based on the lability of the molecule.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Forced Degradation Experimental Workflow
Caption: Workflow for conducting a forced degradation study.
Postulated Hydrolytic Degradation Pathway
Caption: Postulated hydrolytic degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. biomedres.us [biomedres.us]
- 6. scispace.com [scispace.com]
- 7. rdlaboratories.com [rdlaboratories.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. kinampark.com [kinampark.com]
- 12. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 13. scispace.com [scispace.com]
Technical Support Center: Characterization of 2,2-Diphenylacetamide
Welcome to the technical support guide for 2,2-Diphenylacetamide (C₁₄H₁₃NO). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the analytical characterization of this compound. Here, we move beyond simple protocols to explain the causality behind experimental observations and provide robust, field-tested troubleshooting strategies.
Section 1: General Properties and Handling FAQ
This section addresses foundational questions regarding the physical and chemical properties of this compound, which are critical for proper sample handling and preparation.
Q1: I'm having trouble dissolving this compound. What are the recommended solvents?
A1: The solubility of this compound is dictated by its molecular structure, which contains two large, nonpolar phenyl rings and a polar amide group. This duality means its solubility can be challenging. It is generally poorly soluble in water but shows good solubility in many common organic solvents. For analytical purposes, solubility is a critical first step.
-
Causality: The bulky, hydrophobic phenyl groups dominate the molecule's character, making it favor less polar environments. The amide group offers some capacity for hydrogen bonding, but this is often insufficient to overcome the hydrophobicity for aqueous solubility.
-
Troubleshooting & Protocol:
-
Initial Screening: Start with common laboratory solvents of varying polarities.
-
Recommended Solvents: Based on typical behavior for similar structures, solvents like chloroform, ethanol, and acetone are effective choices.[1] For reversed-phase HPLC, a mobile phase-compatible solvent like methanol or acetonitrile is recommended for sample preparation.[2]
-
Enhancing Solubility: If you encounter difficulties, gentle heating or sonication can help overcome the activation energy barrier for dissolution. However, be cautious with heating, as it can potentially lead to degradation if sustained at high temperatures.
-
Quantitative Data: The following table provides a guide to solubility in common laboratory solvents.
-
| Solvent | Polarity Index | Expected Solubility | Application Notes |
| Water | 10.2 | Poor | Unsuitable for most applications. |
| Methanol | 5.1 | Soluble | Good for HPLC, NMR sample preparation. |
| Ethanol | 4.3 | Soluble | Good general-purpose solvent. |
| Acetonitrile | 5.8 | Soluble | Excellent for HPLC applications.[2] |
| Chloroform (CDCl₃) | 4.1 | Very Soluble | Excellent for NMR analysis. |
| Acetone | 5.1 | Soluble | Useful for general handling and cleaning. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | Use for NMR when other solvents fail, but sample recovery is difficult.[3] |
Q2: What are the key safety considerations when handling this compound?
A2: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[4] Standard laboratory safety practices are essential.
-
Protocol for Safe Handling:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Handling: Avoid ingestion and direct skin contact. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Section 2: Spectroscopic Characterization Troubleshooting
Spectroscopy is the cornerstone of structural elucidation. However, the specific functional groups in this compound can lead to common issues in NMR, IR, and MS analysis.
Q3: My ¹H NMR spectrum of this compound is showing very broad peaks, especially for the amide proton. How can I resolve this?
A3: This is a classic issue with amides. The broadening of the amide N-H proton signal, and sometimes adjacent peaks, is typically due to two factors: quadrupole broadening from the ¹⁴N nucleus and/or chemical exchange with trace amounts of water or acid in the solvent. The restricted rotation around the C-N bond due to its partial double-bond character can also lead to complex spectra or broadening if the rotation is on the NMR timescale.[5]
-
Causality & Troubleshooting:
-
Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause rapid relaxation and thus broadening of adjacent protons. This is an intrinsic property.
-
Proton Exchange: The amide protons (-CONH₂) are exchangeable. Traces of acid or water in the NMR solvent (especially CDCl₃) can catalyze this exchange, causing the N-H signal to broaden or even disappear.
-
-
Workflow for Improving NMR Spectra:
Caption: Troubleshooting workflow for broad amide peaks in ¹H NMR.
-
Detailed Protocols:
-
Change Solvent to DMSO-d₆: This is the most effective solution. DMSO is a hydrogen bond acceptor, which slows down the intermolecular exchange of the N-H protons, resulting in a much sharper signal. It also helps to break up potential sample aggregation.[1]
-
D₂O Shake (Confirmation): To confirm that a broad peak is indeed an N-H proton, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The N-H protons will exchange with deuterium, and the signal will disappear.[3]
-
Variable Temperature (VT) NMR: If you suspect the presence of rotamers (conformational isomers due to slow C-N bond rotation), acquiring spectra at elevated temperatures can cause the distinct signals to coalesce into a single, averaged peak.[3]
-
Q4: What are the expected key signals in the IR and ¹³C NMR spectra for this compound?
A4: The spectroscopic data should be consistent with the key functional groups: the amide and the two phenyl rings.
-
Expected Spectroscopic Data Summary:
| Technique | Signal | Expected Position | Assignment & Notes |
| FTIR | N-H Stretch | 3400-3200 cm⁻¹ (often two bands for -NH₂) | Indicates the primary amide N-H bonds. |
| C-H Stretch (Aromatic) | 3100-3000 cm⁻¹ | Phenyl C-H bonds. | |
| C=O Stretch (Amide I) | ~1650 cm⁻¹ (strong) | The carbonyl stretch is a very strong, characteristic peak for amides. | |
| N-H Bend (Amide II) | ~1600 cm⁻¹ | Bending vibration of the N-H bond. | |
| ¹³C NMR | C=O (Amide) | ~172-175 ppm | Carbonyl carbon, typically deshielded. |
| Quaternary C (ipso-C) | ~140 ppm | Phenyl carbons directly attached to the main chain. | |
| Aromatic C-H | ~127-130 ppm | Multiple peaks for the phenyl ring carbons. | |
| CH(Ph)₂ | ~58 ppm | The methine carbon attached to the two phenyl rings. |
Note: Predicted chemical shifts can vary based on solvent and concentration. This data is compiled based on analogous compounds.[6]
Section 3: Chromatographic Analysis Guide
Chromatography is essential for assessing the purity of this compound and for quantifying it in mixtures.
Q5: I need to develop a purity assay using HPLC. What are the recommended starting conditions?
A5: A reversed-phase HPLC (RP-HPLC) method is the most suitable approach for a moderately nonpolar molecule like this compound. A C18 column is an excellent starting point due to its versatility and hydrophobicity.[2]
-
Causality: The molecule's two phenyl groups provide strong hydrophobic character, allowing for good retention on a nonpolar C18 stationary phase. Elution can be controlled by using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
Starting Protocol for RP-HPLC Method Development:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid (for UV detection).[2]
-
Mobile Phase B: Acetonitrile with the same acid modifier.
-
Gradient: Start with a screening gradient, for example:
-
0-20 min: 40% B to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 40% B and equilibrate
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm or 254 nm (where the phenyl rings absorb).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 40% Acetonitrile/60% Water) to ensure good peak shape.
-
-
Troubleshooting Common HPLC Issues:
Caption: Decision tree for troubleshooting common HPLC peak shape issues.
Section 4: Thermal Analysis Challenges
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for assessing melting point, purity, and thermal stability.
Q6: My melting point determination gives a broad range and seems to vary between experiments. What could be the cause?
A6: A broad or inconsistent melting point for this compound can stem from several sources: impurities, the presence of multiple crystalline forms (polymorphism), or thermal decomposition during the analysis.
-
Causality:
-
Impurities: Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range (melting point depression). Unreacted starting materials like diphenylacetic acid are common culprits.[6][7]
-
Polymorphism: The compound may exist in different crystal forms (polymorphs), each with a unique melting point. The form obtained can depend on the crystallization solvent and conditions. During heating in a DSC or melting point apparatus, a less stable form might convert to a more stable one before melting, leading to complex thermal events.
-
Decomposition: Amides can be susceptible to thermal degradation at elevated temperatures. If the compound begins to decompose at or near its melting point, it will result in a discolored melt and an inaccurate, broad melting range.[8][9]
-
-
Protocol for Investigating Melting Behavior:
-
Visual Observation: Use a standard melting point apparatus and observe the sample carefully as it heats. Note any color changes (yellowing, browning), which would indicate decomposition.
-
Thermogravimetric Analysis (TGA): Run a TGA scan from room temperature to ~300 °C at a heating rate of 10 °C/min. This will reveal the onset temperature of any mass loss, clearly indicating if decomposition is occurring before or during the reported melting point (~164-167 °C).
-
Differential Scanning Calorimetry (DSC):
-
Perform a "heat-cool-heat" experiment. Heat the sample at 10 °C/min past its melting point, cool it rapidly, and then heat it again.
-
First Heat: This shows the thermal behavior of the initial material. Look for a sharp endotherm (melting). Multiple peaks or exothermic events (crystallization) before melting could suggest polymorphism.
-
Second Heat: This reveals the behavior of the melt-quenched amorphous material and can help identify the glass transition and any subsequent crystallization or melting of different polymorphs.
-
-
Section 5: Advanced Topics: Impurities and Polymorphism
Q7: What are the likely process-related impurities I should look for in my this compound sample?
A7: Impurities typically arise from the synthetic route. A common synthesis involves the amidation of diphenylacetic acid or its derivatives. Therefore, the most probable impurities are unreacted starting materials or byproducts from side reactions.
-
Potential Impurities from Synthesis:
-
Diphenylacetic Acid: The most likely impurity from an incomplete amidation reaction. It can be detected by HPLC (will likely have a different retention time) or by checking the pH of an aqueous suspension of the product (will be acidic). Its chemical formula is C₁₄H₁₂O₂.[10]
-
Benzilic Acid: A potential precursor to diphenylacetic acid.[7] If the reduction step to form diphenylacetic acid is incomplete, benzilic acid could be a trace impurity.
-
Diphenylmethane: A possible starting material in some synthetic routes.[7]
-
Reagents and Solvents: Residual coupling agents or solvents used during synthesis and purification.
-
-
Strategy for Impurity Identification:
-
LC-MS Analysis: The most powerful tool. It combines the separation power of HPLC with the identification capability of mass spectrometry. Look for peaks in the chromatogram with mass-to-charge ratios (m/z) corresponding to the potential impurities listed above.
-
Reference Standards: If possible, inject authentic reference standards of suspected impurities to confirm their retention times.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. This compound | C14H13NO | CID 78420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. 2,2-Diphenylacetic acid | 117-34-0 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Perspectives and Limitations of Tartaric Acid Diamides as Phase Change Materials for Sustainable Heat Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (41al) Thermal Decomposition of Dimethylacetamide (DMAc) | AIChE [proceedings.aiche.org]
- 10. Diphenylacetic Acid | C14H12O2 | CID 8333 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 2,2-Diphenylacetamide and its Impurities
Welcome to the technical support center dedicated to the robust analysis of 2,2-Diphenylacetamide. As a key intermediate and compound of interest in pharmaceutical development, ensuring its purity and accurately profiling related substances is paramount. This guide is structured to provide both foundational knowledge for method development and targeted solutions for common chromatographic challenges encountered in the laboratory.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific, common issues encountered during the HPLC analysis of this compound. The diagnostic approach is designed to quickly identify root causes and implement effective solutions.
Q1: Why am I seeing significant peak tailing for the main this compound peak?
A1: Peak tailing is the most frequent issue for amide-containing compounds like this compound. The primary cause is secondary interactions between the analyte and the stationary phase.
-
Causality: The nitrogen atom in the amide group can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[1][2] This interaction is a secondary retention mechanism to the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.
-
Solutions:
-
Operate at a Lower pH: Adjust the mobile phase pH to between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate). At low pH, the residual silanol groups are fully protonated (Si-OH), minimizing their ability to interact with the basic amide group.[1]
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped," a process that chemically converts most residual silanols into less reactive species. This reduces the sites available for secondary interactions.[2]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol sites, improving peak shape.[2]
-
Consider Mass Overload: Injecting too much sample can lead to peak distortion, including tailing.[2] Try diluting your sample and reinjecting to see if the peak shape improves.
-
Q2: I have poor resolution (Rs < 1.5) between this compound and a closely eluting impurity. How can I improve the separation?
A2: Poor resolution is a common challenge, especially in impurity profiling. Resolution in HPLC is governed by three key factors: column efficiency (N), selectivity (α), and retention factor (k).[3] Optimizing selectivity is often the most effective approach.
-
Causality: Insufficient separation means the mobile phase and stationary phase are not discriminating effectively between the main compound and the impurity. This is common when the impurity is structurally similar to the parent molecule.
-
Solutions:
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa. Acetonitrile and methanol have different polarities and can alter selectivity by changing how analytes interact with the stationary phase.[4] For aromatic compounds like this compound, methanol can sometimes enhance unique π-π interactions with phenyl-based columns.[4]
-
Switch the Stationary Phase: If a C18 column doesn't provide adequate separation, change the selectivity by using a different column chemistry. A Phenyl-Hexyl column can introduce π-π interactions, which can be highly effective for separating aromatic compounds and their impurities.[3][5]
-
Adjust the Mobile Phase Strength: Increase the retention factor (k) by decreasing the percentage of the organic solvent in the mobile phase.[3][6] This keeps the compounds on the column longer, providing more opportunity for separation. Aim for a k value between 2 and 10 for the main peak.
-
Optimize Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can decrease mobile phase viscosity and improve mass transfer, often leading to sharper peaks and better resolution.[6][7] However, be mindful of analyte stability at higher temperatures.
-
Q3: My retention times are drifting and not reproducible run-to-run. What is the cause?
A3: Retention time instability can compromise data integrity. The issue typically stems from the HPLC system, mobile phase preparation, or the column itself.
-
Causality: Inconsistent mobile phase composition, fluctuating column temperature, or a non-equilibrated column are the most common culprits.[8]
-
Solutions:
-
Ensure Proper Mobile Phase Preparation: If mixing solvents online, ensure the pump's proportioning valves are functioning correctly. Hand-mixing the mobile phase can eliminate this as a variable.[9] Always degas the mobile phase thoroughly to prevent air bubbles in the pump.
-
Use a Column Oven: A stable column temperature is crucial for reproducible retention times. Even minor fluctuations in ambient lab temperature can cause drift.[8]
-
Sufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. For reversed-phase, this typically requires flushing with 10-20 column volumes of the mobile phase.
-
Check for Leaks: Inspect all fittings for leaks, as even a small leak can cause pressure fluctuations and affect retention times.[9]
-
Frequently Asked Questions (FAQs)
This section covers broader topics related to method development and optimization for this compound.
Q1: What is the best starting HPLC column and mobile phase for analyzing this compound?
A1: For a molecule with two phenyl rings and moderate polarity, a standard reversed-phase method is the logical starting point.
-
Recommended Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is an excellent first choice due to its versatility and robust hydrophobic retention.[10]
-
Recommended Mobile Phase: A gradient elution is recommended to ensure that both polar and non-polar impurities are eluted effectively.
-
Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water. The acidifier ensures good peak shape by suppressing silanol interactions.[11][12] Formic acid is preferred for LC-MS compatibility.
-
Solvent B: Acetonitrile.
-
Starting Gradient: Begin with a shallow gradient, for example, 10-90% Acetonitrile over 20-30 minutes. This will provide a good overview of the sample's impurity profile.
-
Q2: How do I develop a stability-indicating method for this compound?
A2: A stability-indicating method is one that can resolve the active pharmaceutical ingredient (API) from its potential degradation products. This requires performing forced degradation studies.[13][14]
-
Forced Degradation Protocol: Expose this compound to a range of stress conditions to intentionally generate degradants.[14][15] The goal is to achieve 5-20% degradation of the API.[13]
-
Acid Hydrolysis: 0.1 N HCl at 60-80°C.
-
Base Hydrolysis: 0.1 N NaOH at 60-80°C.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal: Dry heat at >80°C.
-
Photolytic: Expose the sample to UV and visible light (ICH Q1B guidelines).[13]
-
-
Method Development: Analyze the stressed samples using your initial HPLC method. The goal is to ensure all degradation peaks are baseline resolved from the main this compound peak. Use a photodiode array (PDA) detector to check for peak purity, which helps confirm that a chromatographic peak represents a single compound.
Q3: Some of my impurities are very polar and elute near the void volume in reversed-phase. How can I retain and separate them?
A3: This is a classic challenge in reversed-phase chromatography. When impurities are too polar to be retained on a C18 column, an alternative chromatographic mode is necessary.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[16] It uses a polar stationary phase (like bare silica, amide, or diol) with a mobile phase high in organic content (typically >80% acetonitrile).[17][18] In HILIC, retention increases as the hydrophilicity of the analyte increases, which is the opposite of reversed-phase.
-
HILIC Starting Conditions:
-
Column: HILIC Amide or Silica column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at a high percentage of organic solvent (e.g., 95% Acetonitrile) and decrease the organic content to elute the polar compounds.
-
Data Summary & Recommended Starting Conditions
The following tables provide a quick reference for starting parameters and troubleshooting.
Table 1: Recommended Starting RP-HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Good starting point for hydrophobic compounds.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for good peak shape; MS-compatible. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 min | Ensures elution of a wide range of impurities. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Column Temp. | 30°C | Provides stable and reproducible conditions. |
| Detection | UV at 220 nm or 254 nm | Phenyl rings provide strong chromophores. |
| Injection Vol. | 5-10 µL | Minimizes potential for peak overload. |
Table 2: Quick Troubleshooting Reference
| Problem | Most Likely Cause | Recommended First Action |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH to ~3.0.[1] |
| Poor Resolution | Insufficient selectivity | Switch organic modifier (ACN to MeOH) or change to a Phenyl column.[5] |
| Drifting RTs | Poor column equilibration/temp | Use a column oven and flush with 20 column volumes before injection.[8] |
| High Backpressure | Frit blockage or column contamination | Reverse-flush the column (if permitted by manufacturer).[1] |
Visualized Workflows & Protocols
Diagrams
A logical workflow is critical for efficient troubleshooting and method development.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromtech.com [chromtech.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. mastelf.com [mastelf.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Separation of Acetamide, N,N-diphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. biomedres.us [biomedres.us]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. benchchem.com [benchchem.com]
- 16. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
Validation & Comparative
Confirming the structure of 2,2-Diphenylacetamide using X-ray crystallography
A Comparative Guide to the Structural Confirmation of 2,2-Diphenylacetamide
In the landscape of pharmaceutical development and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of robust research. For a compound like this compound, which serves as a building block for various biologically active molecules, this structural certainty is paramount. This guide provides an in-depth comparison of X-ray crystallography—the gold standard for solid-state structural elucidation—with other powerful spectroscopic techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Imperative of Structural Verification
This compound (C₁₄H₁₃NO) is a precursor in the synthesis of several pharmaceutical compounds.[1] Its efficacy and the biological activity of its derivatives are intrinsically linked to its precise molecular conformation. Therefore, confirming its structure is not merely an academic exercise but a critical step in drug design and development. While several methods can provide structural information, they vary in the definitiveness and detail of the data they provide.
X-ray Crystallography: The Definitive Method for Solid-State Structure
X-ray crystallography stands as the unequivocal method for determining the atomic and molecular structure of a crystalline solid.[2][3] By analyzing the diffraction pattern of an X-ray beam passed through a single crystal, we can generate a three-dimensional electron density map, from which the precise arrangement of atoms and the nature of their chemical bonds can be deduced.[2][4]
A study published in Acta Crystallographica Section E provides a detailed crystal structure of this compound.[1] The key findings from this X-ray crystallographic analysis are summarized below:
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.1687 (3) |
| b (Å) | 28.5511 (13) |
| c (Å) | 7.8006 (4) |
| β (°) | 98.152 (5) |
| Volume (ų) | 1139.52 (10) |
| Z | 4 |
Table 1: Key crystallographic data for this compound.[1]
The analysis revealed that the dihedral angles between the mean planes of the two benzene rings are 84.6 (7)° and 85.0 (6)° in the two independent molecules in the asymmetric unit.[1] The crystal packing is dominated by N—H⋯O and C—H⋯O hydrogen bonds, which form zigzag chains.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the essential steps for determining the crystal structure of a small molecule like this compound.
1. Crystallization:
-
Objective: To grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[2][4]
-
Procedure:
-
Dissolve a high-purity sample of this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane) to near saturation.
-
Employ a slow evaporation or slow cooling technique to encourage the formation of single crystals. The slow evaporation method, for instance, allows for the gradual increase in concentration necessary for crystal nucleation and growth.
-
Harvest a well-formed, transparent crystal for analysis.
-
2. Data Collection:
-
Objective: To obtain a complete and high-quality diffraction dataset.
-
Procedure:
-
Mount a suitable crystal on a goniometer head.[2]
-
Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker SMART APEX II CCD or Oxford Diffraction Xcalibur Eos Gemini).[1][5]
-
Cool the crystal (e.g., to 100 K or 173 K) using a cryostream to minimize thermal vibrations and radiation damage.[1][3]
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
3. Data Processing and Structure Solution:
-
Objective: To integrate the diffraction intensities and solve the phase problem to generate an electron density map.
-
Procedure:
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Apply corrections for absorption and other experimental factors.
-
Solve the crystal structure using direct methods or Patterson methods, typically with software like SHELXS.[1]
-
Refine the structural model against the experimental data using full-matrix least-squares refinement with software like SHELXL, which adjusts atomic positions and displacement parameters to improve the agreement between the calculated and observed structure factors.[1]
-
Caption: Workflow for X-ray Crystallography.
Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides unparalleled detail for the solid state, other spectroscopic methods offer valuable and often complementary information, particularly for confirming structure in solution and providing insights into the types of chemical bonds present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the connectivity and chemical environment of atoms in a molecule in solution.[6] It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.[6]
¹H NMR Spectroscopy: Provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.
¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in a molecule and their chemical environments.
| Technique | Information Provided | Sample Requirements |
| ¹H NMR | Proton connectivity and environment | 2-50 mg dissolved in a deuterated solvent[6] |
| ¹³C NMR | Carbon skeleton and environment | 10 mg or more due to lower natural abundance of ¹³C[7][8] |
Table 2: Comparison of NMR techniques for structural elucidation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-50 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[9]
-
Data Acquisition:
-
Data Processing: Process the raw data by Fourier transformation, phase correction, and baseline correction. Reference the spectra to a known standard (e.g., TMS at 0 ppm).[9]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[10] It provides the molecular weight of the compound and information about its structure through fragmentation patterns.[10][11]
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam, causing them to ionize and fragment.[11]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a magnetic or electric field.[11]
-
Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[12] It is an excellent tool for identifying the functional groups present in a molecule.[12]
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly on the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the IR spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretch, C=O stretch, C-H stretch of aromatic rings).
Caption: Comparison of structural information from different techniques.
Conclusion: An Integrated Approach to Structural Confirmation
While X-ray crystallography provides the most definitive and detailed three-dimensional structure of this compound in the solid state, a comprehensive structural confirmation relies on an integrated approach. NMR spectroscopy confirms the molecular structure and connectivity in solution, mass spectrometry verifies the molecular weight and provides fragmentation data consistent with the proposed structure, and IR spectroscopy identifies the key functional groups. Together, these techniques provide a self-validating system that ensures the scientific integrity of the structural assignment, a critical requirement for researchers, scientists, and drug development professionals.
References
- 1. 2,2-Diphenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Protein Experimental Techniques [jeffjar.me]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. uwyo.edu [uwyo.edu]
- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 10. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 12. Experimental Design [web.mit.edu]
A Comparative Guide to the Purity Assessment of Synthesized 2,2-Diphenylacetamide: HPLC vs. NMR
Introduction: The Critical Role of Purity in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, establishing the purity of the target molecule is a cornerstone of quality control and regulatory compliance. For a compound such as 2,2-Diphenylacetamide, a potential building block in medicinal chemistry, rigorous purity assessment ensures that downstream biological assays are not confounded by impurities and that the final product meets stringent safety and efficacy standards.[1] This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
While HPLC is a workhorse for purity determination via area percent analysis, qNMR has emerged as a primary analytical method capable of providing a direct, absolute purity value without the need for a specific reference standard of the analyte.[2][3] This guide will dissect the methodologies of each technique, present supporting experimental frameworks, and offer a comparative analysis to empower researchers in selecting the optimal method for their specific needs.
Purity by Separation: High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For purity analysis, the area of the main peak is compared to the total area of all detected peaks, providing a relative purity assessment (area percent). This method is highly sensitive and excellent for detecting and quantifying minor impurities.[1]
Causality in Method Design
The chosen HPLC method is a reverse-phase method, which is ideal for separating moderately non-polar organic molecules like this compound.
-
Stationary Phase (C18 Column): A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides strong retention for the two phenyl rings of the analyte, allowing for effective separation from more polar or less retained impurities.[4][5]
-
Mobile Phase (Acetonitrile/Water): A gradient of water and acetonitrile is used to elute a range of compounds with varying polarities. Acetonitrile is a common organic modifier that provides good peak shape and low viscosity. The inclusion of 0.1% formic acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper, more symmetrical peaks.
-
Detection (UV at 254 nm): The phenyl groups in this compound contain chromophores that strongly absorb UV light. Detection at 254 nm provides high sensitivity for the analyte and related aromatic impurities.[4]
Experimental Protocol: HPLC Purity Determination
This protocol is designed for the quantitative analysis of this compound and its organic impurities. Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[6][7]
Instrumentation & Conditions:
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 min, hold for 2 min, return to 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases as specified and degas thoroughly using sonication or vacuum filtration.
-
Sample Preparation: Accurately weigh approximately 5 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution.
-
System Equilibration: Flush the column with the initial mobile phase conditions (50% B) until a stable baseline is achieved.
-
Injection: Inject a blank (50:50 mobile phase mixture) to ensure no system peaks are present, followed by the sample solution.
-
Data Analysis: Integrate all peaks detected in the chromatogram. Calculate the area percent purity using the following formula: % Purity = (Area of Analyte Peak / Total Area of All Peaks) * 100
Workflow for HPLC Purity Assessment
Purity by Quantification: Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a primary ratio method that determines the purity of a substance by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known purity and weight.[3] The direct proportionality between NMR signal intensity and the number of nuclei makes it a powerful tool for absolute purity determination without requiring a reference standard of the analyte itself.[8]
Causality in Method Design
The success of a qNMR experiment hinges on meticulous planning and parameter selection to ensure accurate quantification.[8]
-
Solvent Selection (DMSO-d6): Deuterated dimethyl sulfoxide (DMSO-d6) is chosen as it effectively dissolves both the non-polar analyte and many common polar internal standards. Its residual solvent peak does not typically interfere with the aromatic or amide protons of this compound.
-
Internal Standard (Maleic Acid): Maleic acid is an excellent internal standard. It is non-volatile, stable, highly pure, and possesses a simple ¹H NMR spectrum with a sharp singlet for its two vinyl protons around 6.3 ppm, which is well-separated from the signals of this compound.
-
Acquisition Parameters (Long Relaxation Delay): A long relaxation delay (D1, e.g., 30-60 seconds) is critical. It ensures that all protons, including those with long T1 relaxation times, have fully returned to equilibrium before the next pulse. This is essential for the signal integrals to be directly proportional to the number of protons, which is the fundamental principle of qNMR.[9]
Experimental Protocol: qNMR Purity Determination
This protocol outlines the steps for determining the absolute purity of this compound using an internal standard.
Instrumentation & Materials:
-
NMR Spectrometer (≥400 MHz)
-
High-precision analytical balance (readable to 0.01 mg)
-
Internal Standard (e.g., Maleic Acid, certified purity ≥99.5%)
-
Deuterated Solvent (DMSO-d6)
-
NMR tubes
Procedure:
-
Accurate Weighing: Accurately weigh ~15 mg of the synthesized this compound (Analyte) and ~10 mg of the Maleic Acid (Internal Standard, IS) into a clean, dry vial. Record the weights precisely.
-
Sample Preparation: Quantitatively transfer the weighed solids to an NMR tube. Add ~0.7 mL of DMSO-d6, cap the tube, and vortex until both the analyte and the standard are completely dissolved.
-
NMR Data Acquisition:
-
Lock and shim the spectrometer on the sample.
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 seconds
-
Number of Scans: 8-16 (for good signal-to-noise)
-
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved signal for the analyte (e.g., the methine proton, CH) and the singlet for the internal standard (vinyl protons of maleic acid).
-
-
Purity Calculation: Use the following formula to calculate the weight percent purity of the analyte:[10]
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight (Analyte: 211.26 g/mol ; IS: 116.07 g/mol )
-
W: Weight in mg
-
P: Purity of the internal standard (as a decimal)
-
Workflow for qNMR Purity Assessment
Head-to-Head Comparison: HPLC vs. qNMR
Both techniques offer robust means of assessing purity, but they have distinct strengths and weaknesses. The choice between them depends on the specific requirements of the analysis, such as the need for absolute vs. relative purity, throughput, and the nature of expected impurities.
Performance Data Summary
The following table presents typical performance data for the two methods, based on established validation principles.[11]
| Validation Parameter | HPLC (Area Percent) | qNMR (Internal Standard) | Commentary |
| Purity Type | Relative | Absolute | qNMR provides a direct measure of mass purity; HPLC purity is relative to UV-active impurities. |
| Accuracy | Dependent on response factors | High (Typically 98.5-101.5%) | qNMR is considered a primary method and is inherently accurate if executed correctly.[12] |
| Precision (RSD) | < 1.0% | < 0.5% | Both methods are highly precise, but qNMR often shows superior repeatability. |
| Linearity (R²) | > 0.999 | N/A (Direct ratio method) | Linearity is a critical validation parameter for HPLC but not for qNMR with an internal standard. |
| LOD / LOQ | Lower (ng range) | Higher (µg range) | HPLC is generally more sensitive for detecting trace-level impurities. |
| Throughput | Moderate (~20-30 min/sample) | Lower (~15-45 min/sample) | Sample preparation for qNMR is more demanding due to precise weighing. |
| Impurity Detection | Detects all UV-active species | Detects all proton-containing species | HPLC may miss impurities with no chromophore; qNMR may miss non-protonated impurities. |
Discussion of Advantages and Disadvantages
HPLC:
-
Advantages:
-
High Sensitivity: Excellent for detecting and quantifying trace impurities.
-
High Resolving Power: Capable of separating structurally similar isomers and impurities.
-
Established Methodology: Widely accepted by regulatory agencies for impurity profiling.[6]
-
-
Disadvantages:
-
Relative Purity: Area percent purity assumes all compounds have an identical response factor at the detection wavelength, which is often not true and can introduce bias.
-
Reference Standards Needed: Accurate quantification of specific impurities requires their corresponding reference standards.
-
"Blind" to Certain Impurities: Will not detect impurities that lack a chromophore (e.g., salts, some solvents).
-
qNMR:
-
Advantages:
-
Absolute Quantification: Provides a direct, unbiased purity value without needing an analyte-specific reference standard.[13]
-
Universal Detection: Signal response is directly proportional to the number of nuclei, making it universal for proton-containing molecules.
-
Structural Information: Provides structural confirmation of the analyte and impurities simultaneously.[12]
-
-
Disadvantages:
-
Lower Sensitivity: Generally less sensitive than HPLC, making it less suitable for trace impurity analysis.
-
Signal Overlap: Severe peak overlap between the analyte and impurities can make accurate integration and quantification challenging.
-
Longer Analysis Time: The requirement for long relaxation delays can increase the time per experiment.
-
Conclusion and Recommendations
For the comprehensive purity assessment of synthesized this compound, HPLC and qNMR should be viewed as complementary, rather than competing, techniques.
-
Use HPLC for routine quality control, for generating impurity profiles, and for quantifying known, low-level impurities where high sensitivity is paramount. Its strength lies in its ability to separate and detect trace components, making it ideal for stability studies and release testing.
-
Use qNMR as an orthogonal method to establish the absolute purity of a new synthesis batch or to create a primary reference standard.[14][15] It serves as an invaluable tool for validating the results from HPLC and for providing a true mass balance when non-chromophoric impurities like residual solvents or inorganic salts are suspected.
By leveraging the high-resolution separation power of HPLC and the absolute quantitative accuracy of qNMR, researchers and drug development professionals can build a complete and trustworthy purity profile for this compound, ensuring the highest standards of quality and scientific integrity.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. emerypharma.com [emerypharma.com]
- 9. quora.com [quora.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. uspbpep.com [uspbpep.com]
- 12. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
A Comparative Analysis of 2,2-Diphenylacetamide and Established Anticonvulsant Drugs: A Guide for Researchers
This guide provides an in-depth comparative analysis of the anticonvulsant properties of 2,2-Diphenylacetamide against three widely-used antiepileptic drugs (AEDs): Phenytoin, Carbamazepine, and Valproic Acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to offer a nuanced understanding of the potential therapeutic profile of this compound and its derivatives. While direct and extensive experimental data on the parent this compound is limited, this guide will draw upon available information and data from its structurally related derivatives to provide a comprehensive comparison.
Introduction: The Landscape of Anticonvulsant Drug Discovery
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. The mainstay of treatment remains pharmacological intervention with AEDs. The ideal AED should effectively suppress seizures with minimal side effects. The search for novel anticonvulsants with improved efficacy and a better safety profile is a continuous endeavor in medicinal chemistry and pharmacology.
This compound has emerged as a scaffold of interest due to its structural similarities to known anticonvulsants, particularly Phenytoin. This guide will explore the mechanistic nuances, comparative efficacy in preclinical seizure models, and neurotoxicological profiles of this compound (and its derivatives) in relation to established first- and second-generation AEDs.
Mechanisms of Action: A Tale of Ion Channels and Neurotransmitters
The primary mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated ion channels or the enhancement of inhibitory neurotransmission.
This compound and its derivatives are believed to exert their anticonvulsant effects primarily through the blockade of voltage-gated sodium channels .[1] This action is thought to be use-dependent, meaning the drug preferentially binds to and stabilizes the inactivated state of the sodium channel, thereby inhibiting the sustained, high-frequency neuronal firing that is characteristic of seizures.[2] Some derivatives have also been suggested to have an antagonistic effect on N-methyl-D-aspartate (NMDA) receptors, which would contribute to a reduction in excitatory neurotransmission.[1]
Phenytoin 's primary mechanism is the voltage-dependent blockade of membrane sodium channels responsible for the action potential.[2][3] By suppressing the sodium action potential in a use- and frequency-dependent manner, it effectively filters out sustained high-frequency neuronal discharges.[2]
Carbamazepine also primarily acts by inhibiting voltage-gated sodium channels, showing a preference for the inactivated state.[4][5] This stabilizes hyperexcited neuronal membranes, inhibits repetitive firing, and lessens the synaptic propagation of excitatory impulses.[6]
Valproic Acid exhibits a broader mechanism of action. It is known to increase levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by inhibiting its degradation and potentially increasing its synthesis.[7][8][9] Additionally, it can block voltage-gated sodium channels and T-type calcium channels.[7][8]
Comparative Anticonvulsant Efficacy: Preclinical Models
The anticonvulsant potential of a compound is typically first assessed in rodent models of seizures. The two most common screening tests are the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is predictive of efficacy against absence seizures.[1]
| Drug | MES (ED₅₀, mg/kg) | scPTZ (ED₅₀, mg/kg) | Primary Mechanism |
| This compound (Derivatives) | Varies (e.g., 45.6 for a potent derivative)[4] | Generally less effective | Sodium Channel Blockade |
| Phenytoin | ~9.5 | Ineffective[10] | Sodium Channel Blockade |
| Carbamazepine | ~8.8 | Ineffective[10] | Sodium Channel Blockade |
| Valproic Acid | ~272 | ~149[11] | GABAergic, Na+/Ca²+ Channel Blockade |
The data suggests that derivatives of this compound show promise in the MES test, indicating potential efficacy against generalized tonic-clonic seizures, similar to Phenytoin and Carbamazepine.[4] Their general lack of efficacy in the scPTZ test further aligns them with sodium channel blockers. Valproic acid's broader mechanism is reflected in its efficacy in both models.[11]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This protocol is a standard method for inducing generalized tonic-clonic seizures in rodents to screen for anticonvulsant activity.[12]
Materials:
-
Electroconvulsive device (e.g., Ugo Basile)
-
Corneal electrodes
-
0.5% Tetracaine hydrochloride solution
-
0.9% Saline solution
-
Test animals (mice or rats)
-
Test compound and vehicle
Procedure:
-
Animal Preparation: Acclimate animals to the laboratory environment for at least 3 days. Weigh each animal before dosing.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage). The time between administration and testing should be based on the compound's pharmacokinetic profile.
-
Anesthesia and Electrode Application: At the time of testing, apply one drop of 0.5% tetracaine hydrochloride to each cornea for local anesthesia. Follow with a drop of 0.9% saline to ensure good electrical conductivity.
-
Stimulation: Place the corneal electrodes on the animal's eyes. Deliver a constant alternating current stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice).[12]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered the endpoint for protection.[8]
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This protocol is used to induce clonic seizures, modeling absence and myoclonic seizures, to evaluate the efficacy of anticonvulsant compounds.[4]
Materials:
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg for CF-1 mice)[4]
-
Syringes and needles for subcutaneous injection
-
Test animals (mice)
-
Observation chambers
-
Test compound and vehicle
Procedure:
-
Animal Preparation: Acclimate and weigh the animals as described for the MES test.
-
Drug Administration: Administer the test compound or vehicle at a predetermined time before PTZ injection.
-
PTZ Injection: Inject PTZ subcutaneously into a loose fold of skin on the back of the neck.
-
Observation: Place the animal in an individual observation chamber and observe for 30 minutes for the presence of a clonic seizure, characterized by clonus of the forelimbs, hindlimbs, and/or jaw lasting for at least 5 seconds.[4]
-
Endpoint: The absence of a clonic seizure during the observation period indicates that the animal is protected.
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is calculated.
Comparative Neurotoxicity and Side Effect Profile
A critical aspect of any potential AED is its therapeutic index, the ratio between its toxic and effective doses. Neurotoxicity, often manifesting as motor impairment, is a common dose-limiting side effect of anticonvulsants. The rotarod test is a standard preclinical assay for assessing motor coordination and balance.[2]
The following table summarizes the median toxic dose (TD₅₀) for motor impairment in the rotarod test.
| Drug | Rotarod (TD₅₀, mg/kg) | Therapeutic Index (TD₅₀/MES ED₅₀) | Common Clinical Side Effects |
| This compound (Derivatives) | Varies (e.g., 162.4 for a potent derivative)[4] | ~3.6 | Data not available |
| Phenytoin | ~65.7 | ~6.9 | Ataxia, nystagmus, dizziness, gum hyperplasia |
| Carbamazepine | ~53.6 | ~6.1 | Dizziness, drowsiness, ataxia, diplopia |
| Valproic Acid | >400 | >1.5 | Nausea, tremor, weight gain, hepatotoxicity |
The therapeutic index provides a preliminary assessment of a drug's safety margin. While the derivative of this compound shows a reasonable therapeutic index, further optimization would be necessary to compete with the established profiles of Phenytoin and Carbamazepine. Valproic acid's higher TD₅₀ in the rotarod test is notable, though it is associated with other significant side effects.
Experimental Protocol: Rotarod Test for Neurotoxicity
This protocol assesses motor coordination and balance in rodents, which can be impaired by centrally acting drugs.
Materials:
-
Rotarod apparatus
-
Test animals (mice)
-
Test compound and vehicle
Procedure:
-
Animal Acclimation and Training: Acclimate animals to the testing room. Train the animals on the rotarod for a set period (e.g., 2-3 sessions) before the test day to establish a stable baseline performance. The rod is typically set to a constant low speed or an accelerating speed during training.
-
Drug Administration: Administer the test compound or vehicle.
-
Testing: At the time of expected peak effect, place the animal on the rotating rod. The rod can be set to a fixed speed or an accelerating speed (e.g., 4 to 40 rpm over 300 seconds).
-
Endpoint: Record the latency to fall from the rod. A trial is typically terminated if the animal falls off or passively rotates with the rod for a set number of revolutions.
-
Data Analysis: The TD₅₀, the dose that causes 50% of the animals to fail the test (i.e., fall off the rod), is calculated.
Discussion and Future Directions
The comparative analysis suggests that the this compound scaffold holds promise for the development of novel anticonvulsant agents. Its derivatives exhibit a mechanism of action similar to that of Phenytoin and Carbamazepine, with efficacy in a preclinical model of generalized tonic-clonic seizures. The therapeutic index of the reported derivatives is within a reasonable range, although further medicinal chemistry efforts could aim to improve this safety margin.
Future research should focus on:
-
Comprehensive profiling of the parent this compound: Establishing the ED₅₀ and TD₅₀ for the parent compound is crucial for a direct comparison.
-
Structure-Activity Relationship (SAR) studies: Systematic modifications of the this compound scaffold could lead to the identification of derivatives with enhanced potency and reduced neurotoxicity.
-
Exploration of additional mechanisms: Investigating potential effects on other ion channels or neurotransmitter systems could reveal a more nuanced pharmacological profile.
-
Pharmacokinetic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their development as potential drug candidates.
Conclusion
This compound and its derivatives represent a promising class of compounds in the ongoing search for new and improved anticonvulsant therapies. Their mechanism of action, centered on the blockade of voltage-gated sodium channels, aligns with that of established and effective AEDs. While further research is required to fully elucidate their therapeutic potential and safety profile, the initial preclinical data warrants continued investigation into this chemical class. This guide provides a foundational framework for researchers to contextualize their findings and strategically advance the development of novel anticonvulsant agents based on the this compound scaffold.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biomed-easy.com [biomed-easy.com]
- 7. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mmpc.org [mmpc.org]
- 10. benchchem.com [benchchem.com]
- 11. Rotarod-Test for Mice [protocols.io]
- 12. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
A Comparative Guide to the Analgesic Potential of 2,2-Diphenylacetamide Derivatives
In the relentless pursuit of novel analgesic agents, the scaffold of 2,2-diphenylacetamide has emerged as a promising starting point for the development of new pain therapeutics. This guide offers a comprehensive analysis of the analgesic activity of various this compound derivatives, providing a comparative framework for researchers, scientists, and professionals in drug development. By delving into their mechanisms of action, presenting preclinical data, and detailing the experimental methodologies used for their evaluation, this document aims to provide a deep, technically-grounded understanding of this class of compounds.
The Rationale for Investigating this compound Derivatives
The acetamide framework is a common feature in a multitude of biologically active compounds.[1] The unique structural motif of a diphenylacetamide core, combined with various substitutions, presents a rich field for chemical exploration in the quest for new drugs.[2] Studies on a range of acetamide derivatives have indicated their potential as analgesic agents, making the systematic investigation of this compound derivatives a logical step in the discovery of novel pain management therapies.[2][3]
Unraveling the Mechanism of Action: A Focus on Cyclooxygenase Inhibition
While the precise mechanisms for all this compound derivatives are still under investigation, a significant body of evidence points towards the inhibition of cyclooxygenase (COX) enzymes as a primary mode of action for some of these compounds.[4] The COX enzymes, COX-1 and COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4] By inhibiting these enzymes, it is proposed that these derivatives can effectively reduce the production of prostaglandins, thereby alleviating pain.
Molecular docking studies have been employed to explore the binding interactions between 2-chloro-N,N-diphenylacetamide derivatives and both COX-1 and COX-2 enzymes.[4] These computational analyses have revealed favorable binding affinities, suggesting that the analgesic effects of these compounds are likely mediated through the cyclooxygenase pathway.[4][5]
Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of these derivatives on the COX pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of an Analytical Method for 2,2-Diphenylacetamide Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2,2-Diphenylacetamide, a key chemical intermediate. We will explore the validation of a primary HPLC-UV method and compare its performance characteristics with those of alternative techniques like LC-MS/MS and GC-MS.
The validation of an analytical method is a formal process that provides documented evidence that a procedure is suitable for its intended purpose.[1][2][3] This guide is structured to not only present the validation data but also to explain the scientific rationale behind the experimental choices, in accordance with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4]
The Importance of Method Validation
Analytical method validation is a critical component of Good Manufacturing Practices (GMP) and is mandated by regulatory agencies such as the FDA and EMA.[5][6] The objective is to demonstrate that the analytical procedure is fit for its intended purpose, ensuring the generation of accurate, reliable, and reproducible data.[7][8] This is paramount for making informed decisions throughout the drug development lifecycle, from early-stage research to final product release.
Choosing the Right Analytical Technique
The selection of an appropriate analytical technique is the first critical decision in method development. For a non-volatile, UV-absorbing compound like this compound, several options are viable.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is often the workhorse of pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness. It separates compounds based on their interactions with a stationary phase, and quantification is achieved by measuring the analyte's absorbance of UV light.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity by coupling the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.[5][7] It is particularly advantageous for analyzing samples with complex matrices or when very low detection limits are required.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While highly effective for volatile and thermally stable compounds, GC-MS may require derivatization for a polar compound like this compound to improve its volatility and chromatographic behavior.[6]
This guide will focus on a detailed validation of an HPLC-UV method and provide a comparative summary of its performance against LC-MS/MS and a hypothetical GC-MS method.
Validation of an HPLC-UV Method for this compound
The following sections detail the validation parameters for a newly developed reversed-phase HPLC-UV method for the quantification of this compound. The validation is performed in accordance with ICH Q2(R1) guidelines.[4]
Experimental Protocol: HPLC-UV Method
1. Materials and Reagents:
-
This compound reference standard (purity ≥99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, purified to 18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40 v/v), pH adjusted to 3.0 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
4. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters and Results
The following diagram illustrates the workflow for the validation of the analytical method.
Caption: Workflow for the validation of an analytical method.
1. Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]
-
Procedure: A solution of a placebo (matrix without the analyte) was injected to ensure no interfering peaks at the retention time of this compound. Additionally, the sample was subjected to forced degradation (acid, base, oxidation, heat, and light) to demonstrate that the degradation products do not co-elute with the main peak.
-
Results: The chromatogram of the placebo showed no significant peaks at the retention time of this compound. In the forced degradation samples, all degradation product peaks were well-resolved from the analyte peak, demonstrating the stability-indicating nature of the method.[2][3]
2. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: A series of six concentrations ranging from 1 to 100 µg/mL were prepared and injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.
-
Results:
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Y-intercept | Close to zero | Intercept should not be significantly different from zero |
3. Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]
-
Procedure: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
-
Results:
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.5% | 0.8% | 98.0% - 102.0% |
| 100% | 100.2% | 0.5% | 98.0% - 102.0% |
| 120% | 99.8% | 0.7% | 98.0% - 102.0% |
4. Precision
Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.
-
Procedure:
-
Repeatability (Intra-day precision): Six replicate injections of the sample at 100% of the test concentration were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst using a different instrument.
-
-
Results:
| Precision Level | % RSD | Acceptance Criteria |
| Repeatability | 0.6% | ≤ 2.0% |
| Intermediate Precision | 1.1% | ≤ 2.0% |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Procedure: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Results:
| Parameter | Result |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: The effect of small changes in flow rate (±0.1 mL/min), mobile phase composition (±2% acetonitrile), and column temperature (±2 °C) were evaluated.
-
Results: The system suitability parameters remained within the acceptance criteria for all tested variations, indicating the method is robust.
Comparative Performance of Analytical Methods
The following table provides a comparative summary of the validated HPLC-UV method with typical performance characteristics of LC-MS/MS and a hypothetical GC-MS method for the quantification of this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (Hypothetical) |
| Principle | UV Absorbance | Mass-to-charge ratio | Mass-to-charge ratio |
| Selectivity | Good | Excellent | Excellent |
| Sensitivity (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL | ~10 ng/mL |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% |
| Precision (% RSD) | < 2% | < 5% | < 10% |
| Sample Preparation | Simple dilution and filtration | Simple dilution and filtration | May require derivatization |
| Cost | Low | High | Moderate |
| Throughput | High | High | Moderate |
The following diagram illustrates a decision tree for selecting the most appropriate analytical method based on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method.
Conclusion
This guide has provided a comprehensive overview of the validation of an HPLC-UV method for the quantification of this compound, with a comparative analysis against LC-MS/MS and GC-MS. The presented HPLC-UV method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis.
The choice of the most appropriate analytical technique ultimately depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and cost considerations. For routine analysis of bulk drug substance and formulated products where high sensitivity is not a prerequisite, the validated HPLC-UV method offers a reliable and cost-effective solution. For applications requiring trace-level quantification, such as in bioanalytical studies, LC-MS/MS would be the method of choice due to its superior sensitivity and selectivity.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. saudijournals.com [saudijournals.com]
- 4. validated hplc methods: Topics by Science.gov [science.gov]
- 5. agilent.com [agilent.com]
- 6. caymanchem.com [caymanchem.com]
- 7. rsc.org [rsc.org]
- 8. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 9. A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Spectroscopic Guide: Differentiating 2,2-Diphenylacetamide, Diphenylacetic Acid, and Benzophenone
In the realm of organic synthesis and pharmaceutical development, the precise identification of structurally similar molecules is paramount. Compounds sharing a common backbone, such as the diphenylmethyl group, but differing only by their functional moiety, present a classic analytical challenge. This guide provides a comprehensive spectroscopic comparison of this compound, its parent carboxylic acid, Diphenylacetic Acid, and the related ketone, Benzophenone.
As a Senior Application Scientist, my objective is to move beyond a simple recitation of spectral data. Instead, this guide elucidates the causal relationships between molecular structure and spectroscopic output. We will explore how the electronic and vibrational properties of the amide, carboxylic acid, and ketone functional groups manifest as distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The protocols described herein are designed to be self-validating, providing a robust framework for researchers to unambiguously differentiate these and other related compounds.
The Subjects of Our Analysis
The three compounds at the core of this guide are:
-
This compound (C₁₄H₁₃NO): An amide featuring a diphenylmethyl group attached to a carbonyl, which is in turn bonded to an amino group (-CONH₂).
-
Diphenylacetic Acid (C₁₄H₁₂O₂): A carboxylic acid with the same diphenylmethyl backbone, but with a hydroxyl group on the carbonyl (-COOH).
-
Benzophenone (C₁₃H₁₀O): A simple aromatic ketone where the carbonyl group is directly attached to two phenyl rings. It lacks the central aliphatic carbon present in the other two molecules.
Their structural differences, though subtle, create significant and measurable spectroscopic distinctions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can map out connectivity and deduce the nature of the functional groups.
Expert Insight: The Rationale Behind NMR Experimental Choices
The choice of a deuterated solvent is the first critical step. A solvent like Deuterated Chloroform (CDCl₃) is often a starting point for non-polar to moderately polar compounds. However, for compounds with acidic protons like Diphenylacetic Acid or those capable of strong hydrogen bonding, a more polar aprotic solvent like DMSO-d₆ may be required for complete dissolution and to observe exchangeable protons more clearly. Tetramethylsilane (TMS) is added as an internal standard, providing a zero-point reference for the chemical shift scale.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure complete dissolution.
-
Standard Addition: Add a small drop of TMS as an internal reference.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard experiments like DEPT-135 can also be run to differentiate between CH, CH₂, and CH₃ carbons. For Diphenylacetic Acid, a D₂O exchange experiment can be performed to confirm the identity of the acidic -OH proton.
Workflow for NMR Analysis
Comparative Spectral Analysis
The most striking differences appear in the chemical shifts and presence of specific protons.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | ~7.2-7.4 (m, 10H, Ar-H), ~5.5-6.5 (br s, 2H, -NH₂), ~5.1 (s, 1H, -CH) | ~174-176 (C=O), ~138-140 (Ar C-ipso), ~127-129 (Ar C-H), ~58 (CH) |
| Diphenylacetic Acid | ~11-12 (br s, 1H, -COOH), ~7.2-7.4 (m, 10H, Ar-H), ~5.1 (s, 1H, -CH)[2][3] | ~178-180 (C=O)[2], ~137-138 (Ar C-ipso)[2], ~127-129 (Ar C-H)[2], ~57 (CH)[2] |
| Benzophenone | ~7.4-7.8 (m, 10H, Ar-H)[4] | ~195-197 (C=O)[1], ~137 (Ar C-ipso), ~128-132 (Ar C-H) |
-
The Methine Proton (-CH): The most telling signal is the singlet around δ 5.1 ppm , present in both this compound and Diphenylacetic Acid, but completely absent in Benzophenone. This immediately distinguishes the ketone from the other two.
-
Exchangeable Protons: this compound shows a broad signal for its two amide protons (-NH₂). Diphenylacetic Acid displays a very broad singlet at a significantly downfield shift (δ > 10 ppm) for the acidic carboxylic acid proton (-COOH). This acidic proton will readily exchange with deuterium upon addition of D₂O, causing its signal to disappear, a definitive test.
-
Carbonyl Carbon (¹³C): The electronic environment of the carbonyl carbon results in a clear differentiation in the ¹³C NMR spectrum. The ketone carbonyl of Benzophenone is the most deshielded, appearing far downfield around δ 196 ppm [1]. The carboxylic acid carbonyl is next, around δ 179 ppm [2]. The amide carbonyl is the most shielded, appearing around δ 175 ppm , due to the electron-donating resonance effect of the nitrogen atom, which reduces the partial positive charge on the carbonyl carbon[5][6].
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequency of these vibrations is dependent on the bond strength and the mass of the atoms involved. The carbonyl group (C=O) provides an exceptionally strong and informative absorption band.
Expert Insight: Sample Preparation and Its Impact
For solid samples, two common methods are Attenuated Total Reflectance (ATR) and KBr pellets. ATR is a modern, rapid technique where the sample is pressed against a crystal (like diamond or zinc selenide)[7]. It requires minimal sample preparation. The traditional KBr pellet method involves grinding the sample with potassium bromide and pressing it into a transparent disk. While more laborious, it can sometimes yield sharper peaks. The choice depends on the available equipment and desired sample throughput. For all methods, a background spectrum must be acquired first to subtract atmospheric CO₂ and H₂O absorptions[1].
Experimental Protocol: ATR-IR Spectroscopy
-
Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio[1].
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
Workflow for IR Analysis
Comparative Spectral Analysis
The carbonyl (C=O) and X-H stretching regions are the most diagnostic.
| Compound | C=O Stretch (cm⁻¹) | Other Key Stretches (cm⁻¹) |
| This compound | ~1650-1670 (strong) | ~3200-3400 (two bands, N-H stretch), ~1600 (N-H bend) |
| Diphenylacetic Acid | ~1700-1720 (strong) | ~2500-3300 (very broad, O-H stretch) |
| Benzophenone | ~1650-1670 (strong)[1] | None in this region (apart from C-H) |
-
C=O Stretching Frequency: The position of the strong carbonyl absorption is highly diagnostic. The general trend for carbonyl frequency is: Ketone > Carboxylic Acid > Amide[8][9]. Conjugation with the aromatic rings in Benzophenone lowers its frequency into a range that overlaps with the amide[1][9]. However, the presence or absence of N-H or O-H stretches provides clear differentiation. The lower frequency in amides is due to the resonance donation from the nitrogen lone pair, which imparts more single-bond character to the C=O bond, weakening it[6].
-
O-H vs. N-H Stretching: This is the clearest differentiator. Diphenylacetic Acid will show a characteristic, very broad absorption band spanning from ~2500 to 3300 cm⁻¹, which is due to the hydrogen-bonded -OH of the carboxylic acid dimer. This compound, as a primary amide, will exhibit two distinct, sharper peaks in the ~3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches[8]. Benzophenone will be devoid of any significant absorptions in this region.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns upon ionization.
Expert Insight: Ionization Technique Selection
Electron Ionization (EI) is a common, high-energy technique that provides a clear molecular ion peak and rich, reproducible fragmentation patterns, making it excellent for structural elucidation and library matching. For researchers who need to confirm the molecular weight of a fragile molecule with minimal fragmentation, a "soft" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be more appropriate.
Experimental Protocol: GC-MS with Electron Ionization
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the analyte molecules, ejecting an electron to form a radical cation (M⁺•), the molecular ion.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum (relative intensity vs. m/z).
Workflow for Mass Spectrometry Analysis
Comparative Spectral Analysis
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (M⁺•, m/z) | Key Fragment Ions (m/z) |
| This compound | C₁₄H₁₃NO | 211.26 | 211[7] | 167 [M-CONH₂]⁺, 165 |
| Diphenylacetic Acid | C₁₄H₁₂O₂ | 212.24 | 212[10] | 167 [M-COOH]⁺[10], 165 |
| Benzophenone | C₁₃H₁₀O | 182.22 | 182 | 105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺ |
-
Molecular Ion Peak: The molecular ion peak immediately distinguishes the three compounds based on their different molecular weights: m/z 211 for the amide, 212 for the acid, and 182 for the ketone.
-
Fragmentation Patterns: The most significant fragmentation pathway for both this compound and Diphenylacetic Acid is the cleavage of the bond adjacent to the carbonyl group to lose the functional group and form the highly stable diphenylmethyl cation (tropylium-like structure) at m/z 167 . This common, prominent peak is a hallmark of this shared backbone. Benzophenone fragments differently, typically by cleavage at the carbonyl group to form the benzoyl cation at m/z 105 and the phenyl cation at m/z 77 .
UV-Visible Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about electronic transitions within a molecule, primarily those involving π-electrons and non-bonding n-electrons, such as those in aromatic rings and carbonyl groups.
Expert Insight: Solvent Choice and Its Effects
The choice of solvent is critical as it can influence the position of absorption maxima (λ_max). Protic solvents (like ethanol or water) can form hydrogen bonds with the carbonyl oxygen, which lowers the energy of the n-orbital. This results in a hypsochromic (blue) shift for the n→π* transition. For comparative purposes, it is essential to use the same solvent for all analytes. A non-polar solvent like hexane or a polar aprotic solvent like acetonitrile is often used to minimize solvent-analyte interactions.
Comparative Spectral Analysis
All three compounds will exhibit strong absorptions below 280 nm, characteristic of the π→π* transitions of the phenyl rings. The key differentiator is the weak n→π* transition of the carbonyl group, which appears at a longer wavelength.
| Compound | Typical λ_max for n→π (nm) | Notes |
| This compound | ~260-270 | The amide group's resonance slightly modifies the carbonyl transition. |
| Diphenylacetic Acid | ~260-270 | Similar to the amide, with the carboxyl group influencing the transition. |
| Benzophenone | ~330-350[11] | The n→π transition is significantly red-shifted due to the direct conjugation of the carbonyl with two aromatic rings, which extends the chromophore. |
The most significant difference is the position of the n→π* transition for Benzophenone, which is at a much longer wavelength compared to the other two compounds[11]. This pronounced bathochromic (red) shift makes Benzophenone easily distinguishable from this compound and Diphenylacetic Acid by UV-Vis spectroscopy.
Conclusion
While this compound, Diphenylacetic Acid, and Benzophenone possess structural similarities, a multi-faceted spectroscopic approach allows for their confident and unambiguous differentiation.
-
NMR definitively separates Benzophenone by the absence of the methine proton signal and distinguishes the amide and acid via their unique exchangeable proton signals and ¹³C carbonyl shifts.
-
IR provides a clear fingerprint, using the broad O-H stretch of the acid and the dual N-H stretches of the amide as unmistakable identifiers.
-
Mass Spectrometry separates all three by their distinct molecular weights and reveals a shared fragmentation pathway for the amide and acid (m/z 167), which is absent for the ketone.
-
UV-Vis highlights the extended conjugation in Benzophenone, resulting in a significantly red-shifted n→π* absorption compared to the other two compounds.
By understanding the principles behind each technique and the causal relationship between chemical structure and spectral output, researchers can effectively leverage this analytical arsenal for quality control, reaction monitoring, and novel drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. bmse000721 Diphenylacetic Acid at BMRB [bmrb.io]
- 3. 2,2-Diphenylacetic acid(117-34-0) 1H NMR spectrum [chemicalbook.com]
- 4. Benzophenone(119-61-9) 1H NMR [m.chemicalbook.com]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. youtube.com [youtube.com]
- 7. This compound | C14H13NO | CID 78420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Diphenylacetic Acid | C14H12O2 | CID 8333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In vitro and in vivo testing protocols for 2,2-Diphenylacetamide
An In-Depth Comparative Guide to the Preclinical Evaluation of 2,2-Diphenylacetamide
Introduction to this compound
This compound is a chemical entity whose core structure is found in a variety of molecules with diverse biological activities. While this compound itself is not a widely characterized therapeutic agent, its derivatives have shown promise in several areas, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial applications.[1][2][3] This structural motif serves as a valuable scaffold for medicinal chemistry, prompting a thorough investigation into its intrinsic biological and toxicological profile.
The critical first step in evaluating any new chemical entity (NCE) like this compound is to establish a foundational dataset covering its safety, metabolic stability, and potential efficacy. This guide outlines a logical, multi-tiered approach to this evaluation process, emphasizing the causality behind experimental choices and the importance of self-validating protocols through the use of appropriate controls.
General Experimental Workflow
A systematic evaluation of a novel compound follows a hierarchical progression from high-throughput in vitro assays to more complex and resource-intensive in vivo models. This workflow ensures that only candidates with a promising safety and metabolic profile advance to efficacy testing.
Caption: A generalized workflow for the preclinical evaluation of a novel chemical entity.
Part 1: In Vitro Testing Protocols
In vitro assays are fundamental to early-stage drug discovery, providing critical data on a compound's potential toxicity and mechanism of action at a cellular level.[4] They are rapid, cost-effective, and reduce the reliance on animal testing.[4]
Foundational Safety: Cytotoxicity Profiling
Before assessing efficacy, it is imperative to determine the concentration range at which this compound is toxic to cells. This is quantified by the half-maximal inhibitory concentration (IC50), the concentration that reduces cell viability by 50%.[5][6] Using both cancerous and non-cancerous cell lines helps to evaluate the compound's selectivity.[7]
Recommended Cell Lines:
-
HEK293: Human embryonic kidney cells (non-cancerous control).
-
HepG2: Human liver cancer cells (for liver toxicity assessment).
-
SH-SY5Y: Human neuroblastoma cells (relevant for neuroactive compounds).
Comparative Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][7]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 100 µM) in the complete medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | This compound (IC50 in µM) | Doxorubicin (IC50 in µM) |
|---|---|---|
| HEK293 | > 100 | 2.5 ± 0.4 |
| HepG2 | 75.3 ± 5.1 | 1.8 ± 0.3 |
| SH-SY5Y | 88.1 ± 6.7 | 3.1 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: A high IC50 value (>50-100 µM) in non-cancerous lines like HEK293 suggests a favorable preliminary safety profile.
Pharmacokinetic Prediction: Metabolic Stability
Metabolic stability assays predict how a compound will behave in vivo.[8] Rapidly metabolized drugs may have low bioavailability, while highly stable drugs could accumulate and cause toxicity.[8][9] These assays measure the intrinsic clearance (Clint) of a compound.[9][10]
Recommended Systems:
-
Liver Microsomes: Contain Phase I metabolic enzymes (e.g., Cytochrome P450s).[10]
-
S9 Fraction: Contains both microsomal and cytosolic (Phase II) enzymes.[][12]
-
Hepatocytes: Provide a more complete cellular environment, including both Phase I and Phase II enzyme pathways.[8][10]
Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from human, rat, or mouse), a NADPH-regenerating system, and buffer.
-
Incubation: Pre-warm the mixture to 37°C. Initiate the reaction by adding this compound (typically at 1 µM). Include positive controls (e.g., Verapamil - high clearance; Warfarin - low clearance) and negative controls (without NADPH).
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and immediately quench the reaction with a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Quantification: Centrifuge the samples to pellet the protein. Analyze the supernatant to quantify the remaining parent compound using a validated LC-MS/MS method.[13][14]
-
Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance.
Table 2: Hypothetical Metabolic Stability Data
| Test System | This compound | Verapamil (Control) |
|---|---|---|
| Human Liver Microsomes (t½, min) | 45 | 8 |
| Rat Liver Microsomes (t½, min) | 28 | 6 |
Interpretation: A longer half-life suggests greater metabolic stability. This data is crucial for predicting in vivo clearance and guiding dose selection for animal studies.
Mechanism of Action: Analgesic Potential via COX Inhibition
Derivatives of diphenylacetamide have been investigated for analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis in pain and inflammation pathways.[1][15]
Caption: Hypothesized mechanism of action via inhibition of COX enzymes.
Protocol: COX-1/COX-2 Inhibition Assay This can be performed using commercially available colorimetric or fluorescent assay kits.
-
Reagents: Prepare reagents including assay buffer, heme, arachidonic acid (substrate), and purified COX-1 and COX-2 enzymes.
-
Compound Addition: Add serial dilutions of this compound to the wells of a 96-well plate. Include a positive control (e.g., Diclofenac or Celecoxib).
-
Enzyme Incubation: Add the respective COX enzyme to the wells and incubate briefly.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: After a set incubation time, add a colorimetric substrate that reacts with the prostaglandin G2 (PGG2) produced by the enzyme, generating a measurable color change. Read the absorbance.
-
Analysis: Calculate the percentage of COX inhibition for each concentration and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.
Part 2: In Vivo Testing Protocols
In vivo studies are essential for understanding a compound's effects within a complex, living biological system.[16] These protocols must be ethically approved and are designed to evaluate pharmacokinetics, safety, and efficacy.
Foundational In Vivo Studies: Pharmacokinetics & Acute Toxicity
Pharmacokinetics (PK) Study:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Methodology: Administer a single dose of the compound to rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes. Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours). Process blood to plasma and quantify the drug concentration using a validated LC-MS/MS method.[17]
-
Key Parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and oral bioavailability (F%).
Acute Toxicity Study (LD50):
-
Objective: To determine the median lethal dose (LD50), the dose that is lethal to 50% of the test population.
-
Methodology: Administer escalating single doses of this compound to groups of mice or rats. Observe the animals for a period of 14 days for signs of toxicity and mortality. This helps establish the safety margin and informs dose selection for efficacy studies.
Efficacy Evaluation: Analgesic and Anticonvulsant Models
Based on the activities of related compounds, analgesic and anticonvulsant models are logical choices for efficacy testing.[2][15]
A. Analgesic Activity Models
These models use thermal, mechanical, or chemical stimuli to induce a pain response.[18][19]
Comparative Protocol: Hot Plate Test (Central Analgesic Activity)
-
Principle: This test measures the reaction time of an animal to a thermal stimulus, which is indicative of centrally mediated analgesia.[15][19]
-
Methodology:
-
Acclimatization: Acclimatize mice or rats to the testing room and apparatus.
-
Baseline: Determine the baseline latency by placing each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and recording the time until it shows a response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[19]
-
Dosing: Administer this compound (e.g., 25, 50, 100 mg/kg, i.p. or p.o.), a vehicle control, and a positive control (e.g., Morphine, 10 mg/kg, i.p.).
-
Testing: Measure the reaction latency at set time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
Analysis: An increase in reaction latency compared to the vehicle group indicates an analgesic effect.
-
B. Anticonvulsant Activity Models
These are clinically validated models used to screen for drugs that may treat different types of seizures.[20][21]
Comparative Protocol: Maximal Electroshock (MES) Test
-
Principle: The MES test induces a generalized tonic-clonic seizure and is used to identify compounds effective against grand mal epilepsy.[21][22]
-
Methodology:
-
Dosing: Administer this compound, a vehicle control, and a positive control (e.g., Phenytoin, 25 mg/kg, i.p. or Diazepam, 5 mg/kg, i.p.) to groups of mice or rats.
-
Induction: At the time of peak drug effect (determined from PK studies), induce a seizure by applying a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Analysis: The ability of the compound to prevent tonic hindlimb extension is considered a positive result. The effective dose for 50% of the animals (ED50) can be calculated.
-
Table 3: Hypothetical In Vivo Efficacy Data
| Model | Test Compound | Dose (mg/kg) | Result |
|---|---|---|---|
| Hot Plate Test | This compound | 50 | 65% increase in latency at 60 min |
| Morphine (Control) | 10 | 120% increase in latency at 60 min | |
| MES Test | This compound | 100 | Protection in 7/10 animals |
| | Phenytoin (Control) | 25 | Protection in 9/10 animals |
Conclusion
The systematic evaluation of this compound, as outlined in this guide, provides a robust framework for characterizing its therapeutic potential. The journey from in vitro screening to in vivo validation is a critical path in drug discovery. Initial assays focusing on cytotoxicity and metabolic stability act as essential filters, ensuring that only compounds with a viable safety and pharmacokinetic profile proceed. Subsequent mechanism-based in vitro assays and validated in vivo models for analgesia and anticonvulsant activity can then effectively probe the compound's efficacy. By comparing the results against established standards, researchers can make informed decisions about the potential of this compound as a lead candidate for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kosheeka.com [kosheeka.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. merckmillipore.com [merckmillipore.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 14. arabjchem.org [arabjchem.org]
- 15. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 16. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 17. mdpi.com [mdpi.com]
- 18. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 19. In-Vivo Models for Management of Pain [scirp.org]
- 20. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Cross-Validation of Experimental Data for 2,2-Diphenylacetamide: A Comparative Guide for Researchers
In the landscape of pharmaceutical research and drug development, the reproducibility and accuracy of experimental data are paramount. This guide provides a comprehensive framework for the cross-validation of experimental data for the compound 2,2-Diphenylacetamide. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of analytical and biological data comparison, offering insights into established methodologies and the importance of inter-laboratory verification. By examining the physicochemical properties, analytical characterization, and potential biological activities of this compound, we aim to establish a benchmark for its reliable scientific assessment.
Introduction to this compound and the Imperative of Cross-Validation
This compound, with the molecular formula C₁₄H₁₃NO, is a chemical entity belonging to the acetamide class of compounds.[1] Its structural motif, featuring two phenyl rings attached to the alpha-carbon of an acetamide group, makes it a subject of interest for potential pharmacological applications, drawing parallels with other diphenylamine derivatives known for their biological activities.[2]
The journey of a compound from discovery to a potential therapeutic agent is paved with rigorous experimental evaluation. Cross-validation of this data across different laboratories and methodologies is not merely a procedural formality but a cornerstone of scientific integrity. It ensures that the observed properties and activities are intrinsic to the molecule and not artifacts of a specific experimental setup. This guide will navigate the principles of cross-validation, providing a practical approach to comparing data for this compound.
Physicochemical and Analytical Characterization: A Multi-technique Approach
A thorough characterization of a compound's physicochemical properties is the foundation of its scientific profile. For this compound, this involves a suite of analytical techniques to confirm its identity, purity, and structure.
Fundamental Properties
A starting point for characterization is the determination of fundamental physicochemical properties. These values, while often computationally predicted, should be experimentally verified.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO | PubChem[1] |
| Molecular Weight | 211.26 g/mol | PubChem[1] |
| XLogP3 | 2.4 | PubChem |
Spectroscopic Analysis
Spectroscopic methods provide a fingerprint of the molecule, revealing details about its chemical bonds and atomic arrangement. Cross-validation of spectroscopic data involves comparing spectra obtained from different instruments and, ideally, different laboratories.
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
Data Comparison:
A critical aspect of cross-validation is the comparison of chemical shifts (δ) and coupling constants (J). While slight variations can occur due to solvent effects and instrument calibration, significant discrepancies warrant further investigation.
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Peak Assignment | Chemical Shift (ppm) | Source |
| C=O (Amide) | ~175 | SpectraBase[3] |
| C-(C₆H₅)₂ | ~58 | SpectraBase[3] |
| Aromatic Carbons | 127-140 | SpectraBase[3] |
IR spectroscopy probes the vibrational modes of chemical bonds, providing information about the functional groups present in a molecule.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place the solid sample directly on the crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound.
Data Comparison:
The comparison of IR spectra should focus on the positions and relative intensities of key absorption bands.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch (Amide) | 3400-3200 | Strong, broad |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=O Stretch (Amide I) | ~1650 | Strong |
| N-H Bend (Amide II) | ~1600 | Medium |
| C=C Stretch (Aromatic) | 1600-1450 | Medium to weak |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Use a GC-MS system equipped with an appropriate capillary column (e.g., a non-polar column like DB-5ms).
-
GC Method: Develop a suitable temperature program to ensure good separation and peak shape.
-
MS Method: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a relevant m/z range (e.g., 50-300).
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern.
Data Comparison:
Cross-validation of MS data involves comparing the retention times from the GC and the mass spectra, particularly the m/z values and relative abundances of the major fragment ions.
Table 4: Key Mass Spectral Fragments for this compound
| m/z | Proposed Fragment |
| 211 | [M]⁺ (Molecular Ion) |
| 167 | [M - CONH₂]⁺ |
| 165 | [C₁₃H₉]⁺ |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of a compound and for quantitative analysis.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is a common choice.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a modifier like formic acid or trifluoroacetic acid.
-
Detection: Monitor the elution profile at a wavelength where this compound exhibits strong absorbance.
-
Method Validation: Validate the method for parameters such as linearity, accuracy, precision, and specificity according to ICH Q2(R1) guidelines.[4][5][6]
Data Comparison:
For cross-validation, compare the retention time, peak purity, and quantitative results obtained from different HPLC systems and laboratories.
Biological Activity Assessment: A Comparative Approach
While comprehensive biological data for this compound is not extensively available in the public domain, the activities of structurally related diphenylamine and acetamide derivatives suggest potential avenues for investigation.[2] This section outlines general protocols for screening for antimicrobial and analgesic activities, which can be applied to this compound and its analogs for a comparative assessment.
Antimicrobial Activity Screening
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Procedure: Prepare serial dilutions of this compound in a suitable broth medium in a 96-well microtiter plate. Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Data Analysis: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Data Comparison:
Compare the MIC values of this compound with those of standard antimicrobial agents and structurally similar compounds.
Analgesic Activity Screening
Experimental Protocol: Hot Plate Test for Central Analgesic Activity
-
Animals: Mice or rats.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure: Administer this compound or a control substance (vehicle, positive control like morphine) to the animals. At specific time intervals, place the animal on the hot plate and record the latency to a nociceptive response (e.g., licking a paw or jumping).
-
Data Analysis: An increase in the reaction latency compared to the control group indicates a potential analgesic effect.
Data Comparison:
The analgesic efficacy of this compound should be compared against a vehicle control and a standard analgesic drug.
Principles of Data Cross-Validation
The core of this guide lies in the principles of cross-validation. This process is essential to ensure that experimental findings are robust and reproducible.
Inter-Laboratory Comparison
The most rigorous form of cross-validation involves an inter-laboratory comparison, where the same sample of this compound is analyzed by two or more independent laboratories using the same validated analytical method.[7] The results are then statistically compared to assess for any significant differences.
Methodological Comparison
In the absence of an inter-laboratory study, comparing data obtained using different, but well-characterized, analytical methods can also provide a level of cross-validation. For instance, comparing the purity of this compound determined by HPLC-UV with that determined by GC-MS.
Comparison with Alternative Compounds
To understand the unique properties of this compound, its experimental data should be compared with that of structurally related compounds. Potential comparators include:
-
N,N-dimethyl-2,2-diphenylacetamide: To assess the effect of N-alkylation on physicochemical and biological properties.
-
2-Hydroxy-2,2-diphenylacetamide: To evaluate the impact of a hydroxyl group at the alpha-position.
By systematically comparing the analytical and biological data of this compound with these alternatives, researchers can gain valuable insights into its structure-activity relationships.
Data Presentation and Visualization
Clear and concise presentation of data is crucial for effective comparison.
Tabular Summaries
Throughout this guide, tables have been used to summarize key experimental data. This format allows for easy comparison of results from different sources or for different compounds.
Workflow Diagrams
Visualizing experimental workflows can enhance understanding and reproducibility. The following diagrams, created using Graphviz, illustrate the general processes for analytical characterization and biological screening.
Figure 1: General workflow for the analytical characterization of this compound.
Figure 2: Workflow for the preliminary biological screening of this compound.
Conclusion and Future Directions
This guide has outlined a systematic approach to the cross-validation of experimental data for this compound. By adhering to standardized protocols and engaging in comparative analysis, the scientific community can build a robust and reliable dataset for this compound. The true value of this compound as a potential lead compound can only be ascertained through the collective effort of researchers committed to the principles of reproducibility and scientific rigor. Future work should focus on generating and publishing high-quality, independent datasets for its analytical and biological properties to facilitate a comprehensive and conclusive cross-validation.
References
- 1. This compound | C14H13NO | CID 78420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. database.ich.org [database.ich.org]
- 7. What is an inter laboratory comparison ? [compalab.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,2-Diphenylacetamide for Laboratory Professionals
For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,2-Diphenylacetamide, moving beyond simple instructions to explain the causality behind each procedural choice. Our aim is to equip you with the knowledge to handle this compound safely from acquisition to final disposal, ensuring a self-validating system of laboratory safety.
Immediate Safety and Hazard Assessment
Before any disposal procedure begins, a thorough understanding of the hazards associated with this compound is critical. This initial assessment dictates the necessary precautions to mitigate risks of exposure and environmental contamination.
Personal Protective Equipment (PPE)
Handling this compound in any form—solid powder, solutions, or as waste—requires stringent adherence to PPE protocols. All handling should occur within a well-ventilated laboratory or a chemical fume hood.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1][2]
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne particles.[1][3][4]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[1]
Hazard Identification
This compound is classified with specific hazards that must be respected throughout its lifecycle. The primary routes of exposure are ingestion, skin contact, and eye contact.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₃NO | PubChem[5], Fisher Scientific[6] |
| Molecular Weight | 211.26 g/mol | PubChem[5], Fisher Scientific[6] |
| GHS Hazard Statements | H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4)[5] | European Chemicals Agency (ECHA)[5] |
| Potential Hazards | May cause skin, eye, and respiratory irritation.[1][3][7] | Various Safety Data Sheets[1][3][7] |
| Incompatibilities | Strong oxidizing agents, strong bases, acids.[7][8] | CP Lab Safety[8], Cole-Parmer[7] |
Causality: The amide functional group makes the compound susceptible to reaction with acids and bases, which can generate heat.[8] Its organic nature presents incompatibility with strong oxidizers. Understanding these incompatibilities is fundamental to the cardinal rule of waste segregation to prevent dangerous reactions within a waste container.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9] The following protocol establishes a compliant and safe workflow.
Waste Segregation: The First Line of Defense
Proper segregation is the most critical step in preventing hazardous chemical reactions.
-
Designate a Waste Stream: this compound waste must be collected as hazardous chemical waste . It should not be mixed with non-hazardous laboratory trash.
-
Avoid Incompatibles: Under no circumstances should this waste be mixed with acids, bases, or strong oxidizing agents.[7][8] Co-disposal can lead to heat generation or the release of toxic gases.[8]
-
Halogenated vs. Non-Halogenated: As this compound does not contain halogens, its waste should be kept separate from halogenated organic waste streams to facilitate proper final disposal treatment.[10][11]
Waste Collection and Containerization
-
Solid Waste: Collect pure this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and absorbent materials used for spill cleanup in a dedicated, leak-proof container made of compatible material (e.g., high-density polyethylene).[1][7]
-
Liquid Waste: If this compound is in solution, collect it in a sealable, leak-proof liquid waste container. The container material must be compatible with the solvent used.
-
Container Management: Keep the waste container tightly closed when not in use and store it in a well-ventilated, designated satellite accumulation area.[1][7]
Decontamination of Laboratory Equipment
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent in which this compound is soluble (e.g., ethanol, acetone).[12]
-
Collect Rinsate: This initial solvent rinse is now considered hazardous waste and must be collected in the appropriate liquid chemical waste container.[13] Do not pour it down the drain. [7][14]
-
Final Wash: After the initial solvent rinse, wash the glassware with soap and water.
Labeling for Safety and Compliance
Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel.
-
Label Contents: The waste container must be clearly labeled with the words "Hazardous Waste." [13]
-
Identify Constituents: List the full chemical name, "this compound," and any other chemicals (e.g., solvents) present in the container, with approximate concentrations.[11]
-
Date Accumulation: Mark the date when the first drop of waste was added to the container.
Final Disposal Arrangement
Laboratory personnel should never attempt to dispose of chemical waste through municipal waste services.[13]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office to arrange for the pickup of the hazardous waste container.
-
Professional Disposal: The EHS office will coordinate with a certified hazardous waste disposal contractor who will transport the waste to an approved treatment, storage, and disposal facility (TSDF) for final management in accordance with EPA regulations.[1][2][9][15]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is necessary to prevent exposure and contamination.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate if Necessary: For large spills or if you are unsure of the hazard, evacuate the area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the correct PPE as outlined in section 1.1.
-
Contain and Clean:
-
For Solid Spills: Gently sweep up the material to avoid creating dust and place it into the designated hazardous waste container.[7][16]
-
For Liquid Spills: Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[10] Collect the absorbent material and place it in the hazardous waste container.
-
-
Decontaminate Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.pt [fishersci.pt]
- 5. This compound | C14H13NO | CID 78420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. calpaclab.com [calpaclab.com]
- 9. epa.gov [epa.gov]
- 10. benchchem.com [benchchem.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. benchchem.com [benchchem.com]
- 14. epa.gov [epa.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. uwm.edu [uwm.edu]
A Strategic Guide to Personal Protective Equipment for Handling 2,2-Diphenylacetamide
For researchers and drug development professionals, the safe handling of chemical reagents is the bedrock of scientific integrity and laboratory safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with 2,2-Diphenylacetamide. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific protective measures are critical, thereby fostering a proactive safety culture in your laboratory.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a thorough understanding of the compound's hazard profile is essential. This compound is classified with the following primary hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[3][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation, particularly when handled as a powder, leading to the generation of dust.[3]
These hazards dictate a multi-faceted approach to PPE, ensuring comprehensive protection against all potential routes of exposure.
Core Principles of PPE Selection: A Risk-Based Approach
The selection of PPE should not be a static, one-size-fits-all protocol. Instead, it must be a dynamic process, tailored to the specific experimental procedure being undertaken. The core principle is to establish a barrier between you and the chemical, mitigating the risk of exposure.
Experimental Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the task and the potential for exposure.
Caption: PPE selection workflow for handling this compound.
Detailed PPE Protocols for Common Laboratory Tasks
Weighing and Transferring Solid this compound
This operation presents the highest risk of generating airborne dust particles, leading to potential inhalation and widespread surface contamination.
-
Engineering Controls (Primary Barrier): Whenever possible, perform these tasks within a certified chemical fume hood or a powder containment hood. This is your most effective line of defense.
-
Eye and Face Protection:
-
Minimum Requirement: Tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[7]
-
Best Practice: A full-face shield worn over safety glasses provides superior protection from splashes and airborne particles.
-
Causality: The fine, crystalline nature of many organic compounds like this compound means that dust can easily become airborne and circumvent standard safety glasses. The complete seal of goggles is necessary to prevent eye irritation.[3][4]
-
-
Hand Protection:
-
Requirement: Compatible chemical-resistant gloves are mandatory.[8] Nitrile gloves are a common and effective choice for incidental contact.
-
Best Practice: Double-gloving is highly recommended. This practice allows for the removal of the outer, potentially contaminated glove without exposing the skin.[9]
-
Causality: Direct skin contact can cause irritation.[3][4] Contaminated gloves are a primary vector for transferring chemical residues to other surfaces and personal items.
-
-
Body Protection:
-
Requirement: A long-sleeved laboratory coat is essential to protect skin and personal clothing.[8]
-
Causality: Spills of solid material can contaminate clothing, leading to prolonged skin contact.
-
-
Respiratory Protection:
-
Requirement: If weighing must be performed outside of a fume hood, a NIOSH-approved N95 respirator or equivalent is required to prevent the inhalation of irritating dust.
-
Causality: Inhalation of this compound dust may cause respiratory system irritation.[3]
-
Preparing Solutions and Performing Reactions
While the risk of dust inhalation is lower once the compound is in solution, the potential for splashes and direct skin/eye contact remains.
-
Eye and Face Protection:
-
Requirement: Safety glasses with side shields are the minimum requirement.
-
Best Practice: Chemical splash goggles offer a higher level of protection, especially when working with larger volumes or during heating or agitation steps.[10]
-
-
Hand Protection:
-
Requirement: Single-layer nitrile gloves are generally sufficient. However, it is crucial to change gloves immediately if they become contaminated.
-
Causality: Solvents can increase the permeability of the skin to dissolved chemicals.
-
-
Body Protection:
-
Requirement: A long-sleeved lab coat is mandatory. Consider a chemically resistant apron if working with large volumes where significant splashes are possible.
-
Summary of Recommended PPE
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical Splash Goggles (Face shield recommended) | Double Nitrile Gloves | Lab Coat | N95 Respirator (if not in fume hood) |
| Preparing Solutions | Safety Glasses with Side Shields (Goggles for large volumes) | Nitrile Gloves | Lab Coat | Not generally required |
| Running Reactions/Workup | Safety Glasses with Side Shields (Goggles for splash risk) | Nitrile Gloves | Lab Coat | Not generally required |
Operational and Disposal Plans
Donning and Doffing PPE:
-
Donning (Putting On):
-
Lab Coat
-
Respiratory Protection (if required)
-
Eye/Face Protection
-
Gloves (pulled over the cuffs of the lab coat)
-
-
Doffing (Taking Off): This sequence is critical to prevent cross-contamination.
-
Outer Gloves (if double-gloved): Remove and dispose of in the designated hazardous waste container.
-
Lab Coat: Remove by rolling it inside-out and place in a designated bin for laundry or disposal.
-
Eye/Face Protection: Remove from the back to the front.
-
Respiratory Protection: Remove from the back to the front.
-
Inner Gloves: Remove and dispose of in the hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[3][8]
-
Disposal of Contaminated PPE:
All disposable PPE, including gloves, absorbent pads, and contaminated wipes, must be considered hazardous waste.
-
Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[11]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical contents.
-
Procedure: Do not mix this waste with non-hazardous trash. Follow your institution's specific guidelines for hazardous waste disposal.[11]
By adhering to these experience-driven protocols and understanding the rationale behind them, you can handle this compound with confidence, ensuring the safety of yourself and your colleagues, and upholding the highest standards of scientific practice.
References
- 1. This compound | C14H13NO | CID 78420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. echemi.com [echemi.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. pppmag.com [pppmag.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
